molecular formula C30H24O12 B15560543 Proanthocyanidin A4 (Standard)

Proanthocyanidin A4 (Standard)

Cat. No.: B15560543
M. Wt: 576.5 g/mol
InChI Key: NSEWTSAADLNHNH-IVJIMCHNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Proanthocyanidin A4 has been reported in Pavetta owariensis and Aesculus hippocastanum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

IUPAC Name

(1R,5S,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27+,29-,30+/m1/s1

InChI Key

NSEWTSAADLNHNH-IVJIMCHNSA-N

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Technical Guide to Proanthocyanidin A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties and structure of Proanthocyanidin (B93508) A4, a member of the A-type proanthocyanidin subclass of flavonoids. Proanthocyanidins (B150500) are oligomeric flavonoids found in a variety of plants and are of significant interest due to their diverse biological activities, including anti-inflammatory effects.[1][2]

Chemical Structure and Properties

Proanthocyanidin A4 is a dimeric proanthocyanidin, specifically an A-type procyanidin.[3] The structure is characterized by two flavan-3-ol (B1228485) units, (+)-epicatechin and (-)-catechin, linked by a C4β→C8 bond and an additional ether linkage at C2β→O→C7.[4][5] This double linkage is the defining feature of A-type proanthocyanidins.[3][6]

The systematic name for Proanthocyanidin A4 is (2S,3R,8S,14R,15R)-2,8-Bis(3,4-dihydroxyphenyl)-3,4-dihydro-8,14-methano-2H,14H-1-benzopyrano[7,8-d][1][7]benzodioxocin-3,5,11,13,15-pentol.[7]

Quantitative Chemical Data

PropertyValueSource(s)
CAS Number 111466-29-6[1][7][8]
Molecular Formula C₃₀H₂₄O₁₂[1][7][8]
Molecular Weight 576.50 g/mol [1][5]
Purity (typical) ≥90.0% to ≥99.5% (HPLC)[5][8][9]
Canonical SMILES C1--INVALID-LINK--(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O">C@@HO[5]

Experimental Protocols

The identification and quantification of Proanthocyanidin A4 typically involve chromatographic and spectrometric techniques.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate Proanthocyanidin A4 from other compounds in a sample matrix and to determine its purity.

  • Methodology:

    • Sample Preparation: The plant material is extracted with a suitable solvent mixture (e.g., acetone/water or methanol (B129727)/water). The extract is then concentrated and may be subjected to preliminary purification steps like solid-phase extraction (SPE) to remove interfering substances.

    • Chromatographic System: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with formic acid or acetic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol as mobile phase B.

    • Detection: Detection can be achieved using a Diode Array Detector (DAD) to obtain UV-Vis spectra or an Evaporative Light Scattering Detector (ELSD).[7]

    • Quantification: Quantification is performed by comparing the peak area of the analyte with that of a certified reference standard of Proanthocyanidin A4.[5]

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and aid in the structural elucidation of Proanthocyanidin A4.

  • Methodology:

    • Ionization: Electrospray ionization (ESI) is a common technique used for proanthocyanidins, typically in negative ion mode.

    • Analysis: The mass spectrometer is coupled to an HPLC system (LC-MS). The mass spectrum will show the deprotonated molecule [M-H]⁻.

    • Tandem MS (MS/MS): To further confirm the structure, fragmentation of the parent ion is performed. The fragmentation patterns of A-type proanthocyanidins are characteristic and can include retro-Diels-Alder (RDA) fission, heterocyclic ring fission (HRF), and benzofuran-forming fission (BFF).[3]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To provide detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.

  • Methodology:

    • Sample Preparation: A purified sample of Proanthocyanidin A4 is dissolved in a suitable deuterated solvent (e.g., methanol-d4 (B120146) or acetone-d6).

    • Analysis: A suite of NMR experiments is conducted, including ¹H NMR, ¹³C NMR, and 2D-NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

    • Interpretation: The chemical shifts, coupling constants, and cross-peaks in the various NMR spectra are analyzed to confirm the structure of Proanthocyanidin A4, including the specific linkages and stereochemistry of the constituent flavan-3-ol units.

Diagrams and Visualizations

Classification of Proanthocyanidin A4

G A Flavonoids B Proanthocyanidins (Condensed Tannins) A->B are a class of C A-Type Proanthocyanidins B->C are a subclass of D Proanthocyanidin A4 C->D is an example of

Caption: Hierarchical classification of Proanthocyanidin A4.

Conceptual Workflow for Isolation and Identification

G cluster_0 Isolation cluster_1 Identification cluster_2 Confirmation A Plant Material (e.g., Vitis vinifera) B Solvent Extraction A->B C Crude Extract B->C D Purification (e.g., Column Chromatography) C->D E Purified Proanthocyanidin A4 D->E F HPLC-DAD/ELSD E->F G LC-MS/MS E->G H NMR Spectroscopy E->H I Structural Confirmation F->I G->I H->I

Caption: General workflow for the isolation and identification of Proanthocyanidin A4.

References

An In-depth Technical Guide on the Proanthocyanidin A4 Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proanthocyanidin (B93508) A4 (PA4) is a member of the A-type proanthocyanidins (B150500), a class of polyphenolic compounds found in various plants, recognized for their significant anti-inflammatory and other health-promoting properties. Unlike the more common B-type proanthocyanidins, A-type structures possess an additional ether linkage, enhancing their structural rigidity and biological activity. This technical guide provides a comprehensive overview of the biosynthetic pathway of proanthocyanidin A4 in plants. It details the enzymatic steps leading to the formation of its flavan-3-ol (B1228485) precursors and explores the proposed mechanisms for the subsequent formation of the characteristic A-type linkage. This document consolidates current knowledge, presents quantitative data where available, outlines detailed experimental protocols for key analytical and biochemical procedures, and provides visual representations of the metabolic pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and manipulate the biosynthesis of these complex and bioactive molecules.

Introduction to Proanthocyanidin A4

Proanthocyanidins (PAs), also known as condensed tannins, are polymeric flavonoids synthesized from flavan-3-ol monomeric units. They are broadly classified into B-type and A-type, based on the nature of the interflavan linkage. B-type PAs are characterized by a single C-C bond (typically C4→C8 or C4→C6) between the flavan-3-ol units. A-type PAs, such as proanthocyanidin A4, possess an additional ether linkage (C2→O→C7 or C2→O→C5) between the units, forming a more rigid structure[1].

Proanthocyanidin A4 is a dimer composed of two epicatechin units with a C4β→C8 and a C2β→O→C7 linkage. Its presence has been reported in various plant sources, and it has garnered significant interest due to its potential therapeutic applications, including anti-inflammatory effects[2]. Understanding the biosynthetic pathway of PA4 is crucial for its potential biotechnological production and for the metabolic engineering of crops to enhance their nutritional and medicinal value.

The Core Biosynthetic Pathway of Proanthocyanidin Precursors

The biosynthesis of proanthocyanidin A4 begins with the general flavonoid pathway, which produces the flavan-3-ol monomers, primarily (-)-epicatechin. This pathway is well-characterized and involves a series of enzymatic reactions localized in the cytoplasm and on the surface of the endoplasmic reticulum[3].

The key enzymatic steps leading to the formation of epicatechin are:

  • Chalcone (B49325) Synthase (CHS): Catalyzes the initial step of flavonoid biosynthesis, the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone[3].

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin[4].

  • Flavanone 3-Hydroxylase (F3H): Hydroxylates (2S)-naringenin to (2R,3R)-dihydrokaempferol[4].

  • Flavonoid 3'-Hydroxylase (F3'H): Hydroxylates dihydrokaempferol (B1209521) to dihydroquercetin.

  • Dihydroflavonol 4-Reductase (DFR): Reduces dihydroquercetin to leucocyanidin (B1674801) (a flavan-3,4-diol)[3][4].

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Oxidizes leucocyanidin to the unstable anthocyanidin, cyanidin[3][4][5].

  • Anthocyanidin Reductase (ANR): Reduces cyanidin (B77932) to 2,3-cis-flavan-3-ol, (-)-epicatechin[4][5].

Another key enzyme, Leucoanthocyanidin Reductase (LAR) , can directly reduce leucocyanidin to the 2,3-trans-flavan-3-ol, (+)-catechin, which is a common building block of other proanthocyanidins[4][5]. The relative activities of ANR and LAR can influence the composition of proanthocyanidin monomers in a plant tissue[3][5].

Proanthocyanidin_Precursor_Biosynthesis Coumaroyl_CoA 4-Coumaroyl-CoA + 3x Malonyl-CoA Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Dihydrokaempferol (2R,3R)-Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Catechin (+)-Catechin Leucocyanidin->Catechin LAR Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR

Formation of the A-type Linkage: The Role of Laccases

The precise in vivo mechanism for the formation of the A-type linkage in proanthocyanidins has been a subject of ongoing research. While early studies suggested non-enzymatic, radical-mediated reactions, recent evidence strongly points to the involvement of laccase (LAC) enzymes[6][7]. Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic compounds, leading to their polymerization[6][7].

It is proposed that laccases catalyze the oxidative conversion of a B-type proanthocyanidin dimer (procyanidin B2, which consists of two epicatechin units linked by a C4β→C8 bond) into the corresponding A-type dimer (procyanidin A2)[6]. While proanthocyanidin A4 is specifically an epicatechin dimer with a different linkage than procyanidin (B600670) A2, the enzymatic principle is likely conserved. The laccase-mediated reaction is thought to proceed through the formation of a phenoxy radical on the B-ring of one of the epicatechin units, followed by an intramolecular cyclization that forms the characteristic ether bond.

A_type_Linkage_Formation Procyanidin_B2 Procyanidin B2 (Epicatechin-(4β→8)-Epicatechin) Radical_Intermediate Phenoxy Radical Intermediate Procyanidin_B2->Radical_Intermediate Laccase (LAC) Procyanidin_A2 Procyanidin A2 (A-type linkage) Radical_Intermediate->Procyanidin_A2 Intramolecular Cyclization

Quantitative Data

Quantitative data on the biosynthesis of proanthocyanidin A4 is limited in the scientific literature. However, data from related enzymes and compounds can provide valuable insights.

Table 1: Enzyme Kinetic Parameters of Key Proanthocyanidin Biosynthesis Enzymes
EnzymePlant SourceSubstrateKm (µM)Vmax (units/mg)kcat (s-1)Reference
ANR Vitis viniferaCyanidin25 ± 31.2 ± 0.1 (pkat/µg)-[Gargouri et al., 2009]
LAR Desmodium uncinatumLeucocyanidin~1010 (µmol/min/mg)-[Tanner et al., 2003]
Laccase Laccaria bicolorABTS5651.51 (µmol/L/min)-[8]

Note: Specific kinetic data for a plant laccase acting on a B-type procyanidin to form an A-type proanthocyanidin is not yet available. The data for laccase from Laccaria bicolor with the substrate ABTS is provided as a general reference for laccase kinetics.

Table 2: Concentration of Proanthocyanidin A-type Dimers in Plant Tissues
Plant SourceTissueProanthocyanidin A2 (µg/g DW)Analytical MethodReference
Litchi (Litchi chinensis)Pericarp150 - 450HPLC-DAD[9]
Cranberry (Vaccinium macrocarpon)Fruit100 - 300HPLC-MS/MS[Howell et al., 2005]

Note: Quantitative data specifically for proanthocyanidin A4 is scarce. The data presented here for procyanidin A2, a closely related A-type dimer, provides an indication of the concentration range of these compounds in plant tissues.

Experimental Protocols

This section provides an overview of key experimental protocols for studying the proanthocyanidin A4 biosynthesis pathway.

Extraction and Purification of Proanthocyanidin A4

This protocol describes a general method for the extraction and purification of A-type proanthocyanidins from plant material. Optimization may be required for specific plant tissues.

  • Extraction:

    • Lyophilize and grind plant material to a fine powder.

    • Extract the powder with 80% aqueous acetone (B3395972) containing 0.1% formic acid at a solid-to-liquid ratio of 1:10 (w/v).

    • Sonication for 30 minutes followed by maceration for 2 hours at 4°C is recommended.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice.

    • Combine the supernatants and remove the acetone under reduced pressure.

  • Purification:

    • The aqueous extract is then subjected to column chromatography on Sephadex LH-20.

    • The column is first washed with water to remove sugars and other polar compounds.

    • Proanthocyanidins are then eluted with a stepwise gradient of ethanol (B145695) in water (e.g., 30%, 50%, 70%, and 95%). A-type proanthocyanidins typically elute in the higher ethanol fractions.

    • Fractions containing A-type proanthocyanidins are identified by HPLC-MS/MS analysis.

    • Further purification can be achieved using semi-preparative HPLC with a C18 or a more polar stationary phase.

Extraction_Purification_Workflow Plant_Material Plant Material (Lyophilized and Ground) Extraction Extraction with 80% Acetone Plant_Material->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Evaporation Acetone Evaporation Supernatant->Evaporation Aqueous_Extract Aqueous Extract Evaporation->Aqueous_Extract Sephadex_LH20 Sephadex LH-20 Chromatography Aqueous_Extract->Sephadex_LH20 Elution Stepwise Ethanol Elution Sephadex_LH20->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection HPLC_MS_Analysis HPLC-MS/MS Analysis Fraction_Collection->HPLC_MS_Analysis Purified_PA4 Purified Proanthocyanidin A4 HPLC_MS_Analysis->Purified_PA4

HPLC-MS/MS Quantification of Proanthocyanidin A4

This protocol provides a general framework for the quantitative analysis of proanthocyanidin A4 using HPLC-tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient starts with a low percentage of B, which is gradually increased to elute the more hydrophobic compounds. An example gradient is: 0-2 min, 5% B; 2-15 min, 5-30% B; 15-20 min, 30-95% B; 20-22 min, 95% B; 22-22.1 min, 95-5% B; 22.1-25 min, 5% B. The flow rate is typically 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Negative ESI is often preferred for proanthocyanidins.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for proanthocyanidin A4 are monitored. For a procyanidin A-type dimer, the precursor ion [M-H]⁻ would be at m/z 575. Characteristic product ions would result from the cleavage of the interflavan bond and retro-Diels-Alder (RDA) fragmentation.

    • Quantification: A calibration curve is generated using a purified proanthocyanidin A4 standard of known concentration.

Heterologous Expression and Purification of Plant Laccase

This protocol outlines the general steps for producing a recombinant plant laccase in a heterologous host, such as Pichia pastoris.

  • Gene Cloning: The full-length cDNA of the target laccase gene is amplified from plant tissue RNA by RT-PCR and cloned into a suitable expression vector (e.g., pPICZα A for secretion in P. pastoris).

  • Transformation: The expression vector is linearized and transformed into P. pastoris cells by electroporation.

  • Selection and Screening: Transformants are selected on appropriate selective media. High-expression clones are identified by screening for laccase activity in small-scale cultures.

  • Protein Expression: A high-expressing clone is grown in a larger volume of buffered glycerol-complex medium (BMGY) to generate biomass, followed by induction of laccase expression by transferring the cells to buffered methanol-complex medium (BMMY). Copper sulfate (B86663) is often added to the medium as copper is a cofactor for laccases.

  • Purification: The secreted recombinant laccase is purified from the culture medium. This typically involves concentration of the medium, followed by a combination of chromatography steps, such as ion-exchange chromatography and size-exclusion chromatography.

Laccase_Expression_Workflow Laccase_cDNA Laccase cDNA Cloning Cloning into Expression Vector Laccase_cDNA->Cloning Transformation Transformation into P. pastoris Cloning->Transformation Selection Selection and Screening of Clones Transformation->Selection Expression Large-scale Expression Selection->Expression Purification Purification from Culture Medium Expression->Purification Recombinant_Laccase Purified Recombinant Laccase Purification->Recombinant_Laccase

In Vitro Laccase Assay for A-type Proanthocyanidin Formation

This assay can be used to determine the ability of a purified recombinant laccase to convert a B-type proanthocyanidin into an A-type proanthocyanidin.

  • Reaction Mixture: Prepare a reaction mixture containing the B-type proanthocyanidin substrate (e.g., procyanidin B2) in a suitable buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 5.0).

  • Enzyme Addition: Initiate the reaction by adding the purified recombinant laccase to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as a strong acid or an organic solvent.

  • Analysis: Analyze the reaction products by HPLC-MS/MS to identify the formation of the A-type proanthocyanidin. The conversion rate can be quantified by comparing the peak areas of the substrate and the product.

Future Perspectives and Conclusion

The biosynthesis of proanthocyanidin A4 represents a fascinating area of plant biochemistry with significant potential for applications in human health and agriculture. While the core pathway leading to its flavan-3-ol precursors is well-established, the precise enzymatic mechanism for the formation of the A-type linkage is an active area of investigation. The recent identification of laccases as key enzymes in this process opens up new avenues for research and metabolic engineering.

Future research should focus on:

  • Identification and characterization of specific plant laccases responsible for the synthesis of proanthocyanidin A4 and other A-type proanthocyanidins.

  • Elucidation of the detailed kinetic parameters of these enzymes to understand their efficiency and substrate specificity.

  • Development and validation of robust analytical methods for the routine quantification of proanthocyanidin A4 in various plant matrices.

  • Metabolic engineering of plants to enhance the production of proanthocyanidin A4 for nutritional and pharmaceutical purposes.

This technical guide provides a solid foundation for researchers entering this exciting field. The provided pathways, data, and protocols will aid in the design of new experiments to further unravel the complexities of proanthocyanidin A4 biosynthesis and to harness its potential for the benefit of human health.

References

Proanthocyanidin A4: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of Proanthocyanidin (B93508) A4 is limited. This document summarizes the known attributes of A-type proanthocyanidins (B150500), a class to which Proanthocyanidin A4 belongs, to infer its potential therapeutic activities and mechanisms of action. The experimental protocols provided are generalized and would require optimization for the specific analysis of Proanthocyanidin A4.

Introduction

Proanthocyanidins (PACs) are a class of polyphenolic compounds found in various plants, fruits, and seeds, known for their beneficial health effects. They are oligomers and polymers of flavan-3-ol (B1228485) units, linked by carbon-carbon bonds (B-type) or with an additional ether linkage (A-type). Proanthocyanidin A4 is an A-type proanthocyanidin dimer. A-type PACs have garnered significant interest for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the biological activities of A-type proanthocyanidins, with a focus on the potential therapeutic applications of Proanthocyanidin A4.

Core Biological Activities

The primary biological activities attributed to A-type proanthocyanidins, and by extension potentially to Proanthocyanidin A4, are their anticancer, anti-inflammatory, and antioxidant properties. These effects are mediated through the modulation of various cellular signaling pathways.

Anticancer Activity

A-type proanthocyanidins have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms for this anticancer activity include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[5][6]

Anti-inflammatory Activity

Proanthocyanidins have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[7][8][9] This is primarily achieved by downregulating key inflammatory signaling pathways such as the NF-κB and MAPK pathways.[1][10] While Proanthocyanidin A4 is commercially noted for its anti-inflammatory properties, specific quantitative data from peer-reviewed studies are not yet available.

Antioxidant Activity

The polyphenolic structure of proanthocyanidins endows them with potent antioxidant properties. They can directly scavenge free radicals and also enhance the endogenous antioxidant capacity of cells by activating the Nrf2 signaling pathway.[11][12]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activities of A-type proanthocyanidins and related extracts. It is important to note the variability in IC50 values, which can be attributed to the specific cell line used, the purity of the compound or extract, and the assay conditions.

Table 1: Cytotoxicity of A-type Proanthocyanidins in Cancer Cell Lines

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
Cranberry PACs (A-type)Platinum-resistant human ovarian (SKOV-3)Cytotoxicity Assay79-479 µg/mL[4]
Cranberry PACs (A-type)Human neuroblastomaCytotoxicity Assay79-479 µg/mL[4]
Cranberry PACs (A-type)Human prostateCytotoxicity Assay79-479 µg/mL[4]
Purified Grape Seed PACsHuman prostatic adenocarcinoma (PC-3)MTT Assay87.78 µg/mL[13]
Purified Grape Seed PACsHuman colorectal adenocarcinoma (HT-29)MTT Assay96.62 µg/mL[13]
Purified Grape Seed PACsHuman breast carcinoma (MCF-7)MTT Assay115.4 µg/mL[13]

Table 2: Anti-inflammatory Activity of Proanthocyanidins

Compound/ExtractModelEffectQuantitative DataReference
Grape Seed ProanthocyanidinsCarrageenan-induced paw edema in ratsInhibition of edema10-40 mg/kg ip[7]
Grape Seed ProanthocyanidinsCroton oil-induced ear swelling in miceInhibition of swelling10-40 mg/kg ip[7]
Grape Seed Proanthocyanidin ExtractEndotoxin-stimulated RAW 264.7 macrophagesInhibition of NO biosynthesisIC50 = 50 µg/mL[14]

Signaling Pathway Modulation

Proanthocyanidin A4 is likely to exert its biological effects through the modulation of key signaling pathways, similar to other A-type proanthocyanidins.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Proanthocyanidins have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[1][10][14]

NF_kB_Pathway cluster_cytoplasm Cytoplasm Proanthocyanidin A4 Proanthocyanidin A4 IKK IKK Proanthocyanidin A4->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates

Proanthocyanidin A4 inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Proanthocyanidins can modulate MAPK signaling, contributing to their anticancer effects.[1][15]

MAPK_Pathway Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis/Proliferation Apoptosis/Proliferation ERK->Apoptosis/Proliferation Proanthocyanidin A4 Proanthocyanidin A4 Proanthocyanidin A4->Raf inhibits Proanthocyanidin A4->MEK inhibits

Proanthocyanidin A4's potential inhibition of the MAPK pathway.

Nrf2 Signaling Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Proanthocyanidins can activate Nrf2, leading to the expression of antioxidant enzymes.[11][12][16]

Nrf2_Pathway cluster_nucleus Nucleus Proanthocyanidin A4 Proanthocyanidin A4 Keap1 Keap1 Proanthocyanidin A4->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 degrades Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates

Activation of the Nrf2 antioxidant pathway by Proanthocyanidin A4.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is critical for cell growth, proliferation, and survival. Its dysregulation is common in cancer. Proanthocyanidins have been found to inhibit this pathway.[2][17]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth/Proliferation Cell Growth/Proliferation mTOR->Cell Growth/Proliferation Proanthocyanidin A4 Proanthocyanidin A4 Proanthocyanidin A4->PI3K inhibits Proanthocyanidin A4->Akt inhibits

Inhibition of the PI3K/Akt/mTOR pathway by Proanthocyanidin A4.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the biological activities of proanthocyanidins. These protocols would need to be optimized for the specific analysis of Proanthocyanidin A4.

MTT Assay for Cell Viability and Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with Proanthocyanidin A4 A->B C Add MTT reagent and incubate B->C D Add solubilization solution C->D E Measure absorbance at 570 nm D->E

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Proanthocyanidin A4 and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO or other solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for Signaling Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with Proanthocyanidin A4, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-NF-κB, p-ERK, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Antioxidant Capacity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the free radical scavenging capacity of an antioxidant.

Protocol:

  • Sample Preparation: Prepare different concentrations of Proanthocyanidin A4 in a suitable solvent (e.g., methanol).

  • Reaction: Add the Proanthocyanidin A4 solutions to a solution of DPPH in methanol.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the antioxidant's ability to quench peroxyl radicals.

Protocol:

  • Reagent Preparation: Prepare fluorescein (B123965), AAPH (a peroxyl radical generator), and Trolox (a standard).

  • Reaction Mixture: In a 96-well plate, mix the Proanthocyanidin A4 sample or Trolox standard with the fluorescein solution.

  • Initiation: Add AAPH to initiate the radical reaction.

  • Fluorescence Measurement: Measure the fluorescence decay over time using a microplate reader.

  • Data Analysis: Calculate the area under the curve and compare it to the Trolox standard to determine the ORAC value.

Conclusion and Future Directions

While direct evidence for the biological activity of Proanthocyanidin A4 is still emerging, the extensive research on A-type proanthocyanidins provides a strong foundation for its potential as a therapeutic agent. Its inferred anticancer, anti-inflammatory, and antioxidant properties, mediated through key signaling pathways, make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on isolating and purifying Proanthocyanidin A4 to conduct detailed in vitro and in vivo studies to elucidate its specific biological activities, mechanisms of action, and pharmacokinetic profile. Such studies will be crucial in validating its therapeutic potential for various chronic diseases.

References

Proanthocyanidin A4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Proanthocyanidin (B93508) A4, a member of the A-type proanthocyanidin class of flavonoids. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, relevant analytical methodologies, and known biological activities.

Core Molecular Data

Proanthocyanidin A4 is a naturally occurring polyphenol found in various plants. It is characterized by its specific A-type linkage between flavan-3-ol (B1228485) units. The fundamental molecular and chemical properties of Proanthocyanidin A4 are summarized below.

PropertyValueCitations
Molecular Formula C₃₀H₂₄O₁₂[1][2][3]
Molecular Weight 576.51 g/mol [1][2][4]
CAS Number 111466-29-6[1][2][3]
Appearance White to off-white solid[2]
Purity (typical) 95%~99% (by HPLC-DAD or HPLC-ELSD)[1]

Experimental Protocols

The analysis and identification of Proanthocyanidin A4, like other proanthocyanidins (B150500), rely on established chromatographic and spectroscopic techniques. The following sections detail common experimental methodologies.

Chromatographic Analysis: HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantification and analysis of proanthocyanidins.

Methodology:

  • Sample Preparation: Proanthocyanidin extracts are dissolved in a suitable mobile phase, filtered through a 0.45 µm filter, and then subjected to HPLC analysis.

  • Instrumentation: A typical setup includes a reversed-phase C18 column.

  • Mobile Phase: A common mobile phase consists of a gradient of aqueous formic acid (e.g., 5%) as solvent A and methanol (B129727) as solvent B.

  • Detection: The DAD detector is typically set to scan a range of wavelengths, with 280 nm being a common wavelength for the detection of proanthocyanidins due to the maximum absorption of the flavan-3-ol structure.

The following diagram outlines a general workflow for the HPLC-DAD analysis of proanthocyanidins.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_output Data Output Extract Proanthocyanidin Extract Dissolve Dissolve in Mobile Phase Extract->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Column C18 Reversed-Phase Column Inject->Column Detect DAD Detection (280 nm) Column->Detect Chromatogram Chromatogram Detect->Chromatogram Quantification Quantification & Analysis Chromatogram->Quantification NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Proanthocyanidins Proanthocyanidins IKK IKK Proanthocyanidins->IKK Inhibits TLR4->IKK IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates NO_PGE2 NO, PGE2 Inflammatory_Genes->NO_PGE2 Nrf2_Pathway Proanthocyanidins Proanthocyanidins Keap1 Keap1 Proanthocyanidins->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Degradation Nrf2->Ub Leads to Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

References

The Discovery and Structural Elucidation of A-type Proanthocyanidins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, discovery, and scientific investigation of A-type proanthocyanidins (B150500), tailored for researchers, scientists, and drug development professionals.

Introduction: A Unique Class of Flavonoids

Proanthocyanidins (PACs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed throughout the plant kingdom. First discovered in 1947 by French scientist Jacques Masquelier, who also developed techniques for their extraction from pine bark and grape seeds, these oligomeric flavonoids are formed from the polymerization of flavan-3-ol (B1228485) units, such as catechin (B1668976) and epicatechin.[1] A-type proanthocyanidins (A-type PACs) represent a distinct subclass characterized by an additional ether bond between the flavan-3-ol units, rendering them more structurally rigid and stable compared to their more common B-type counterparts.[2][3] This unique structural feature is believed to be responsible for their distinct biological activities, most notably the prevention of uropathogenic Escherichia coli adhesion to uroepithelial cells.[4][5]

This technical guide provides a comprehensive overview of the discovery and history of A-type PACs, details the experimental protocols for their extraction, purification, and characterization, presents quantitative data on their occurrence, and visualizes the key experimental workflows and proposed signaling pathways.

A Historical Perspective: From "Vitamin P" to A-type Linkages

The journey to understanding A-type proanthocyanidins is rooted in the broader history of flavonoid research. Initially, these compounds were collectively referred to as "Vitamin P" in the 1930s, a term coined by Professor Jacques Masquelier, although it never gained official status.[6] Masquelier's pioneering work in the mid-20th century laid the foundation for the extraction and characterization of what he termed "pycnogenols," now known as oligomeric proanthocyanidins (OPCs).[1]

While the general structure of proanthocyanidins was being unraveled, the specific characterization of the A-type linkage came later. Seminal work in the year 2000 by Foo and colleagues provided the first detailed structural elucidation of A-type proanthocyanidin (B93508) trimers isolated from cranberries (Vaccinium macrocarpon).[7][8] Their research, utilizing spectroscopic methods and acid-catalyzed degradation, definitively identified the unique double linkage that defines A-type PACs and linked this specific structure to the observed anti-adhesion activity against P-fimbriated E. coli.[8] This discovery was a pivotal moment, distinguishing the proanthocyanidins found in cranberries from the more common B-type PACs prevalent in sources like grapes and apples.[4]

Quantitative Analysis of A-type Proanthocyanidins

The concentration and composition of A-type PACs can vary significantly depending on the plant source, cultivar, and extraction methodology. Cranberries are the most well-known source of A-type PACs, but they are also found in peanut skins, cinnamon, and some other plants.[2] The following tables summarize quantitative data from various studies.

Table 1: Proanthocyanidin Content in Different Cranberry Cultivars

Cranberry CultivarTotal Proanthocyanidins (mg/100g dm)Procyanidin A2 (mg/100g fw)Reference
Howes1283-[9]
Red Star860 (lowest)-[9]
Ben Lear651 (polymeric)-[9]
Vaccinium macrocarpon (average)-4.10 - 5.49[9]
Vaccinium vitis-idaea (European)-2.11[9]
Vaccinium vitis-idaea (Chinese)-7.98[9]
Vaccinium oxycoccus-0.13 - 0.21[9]

dm = dry matter; fw = fresh weight

Table 2: Yield of Proanthocyanidins from Cranberry Pomace Using Different Extraction Methods

Extraction SolventpHTotal Polyphenols (mg/L)Total Proanthocyanidins (mg/L)Reference
Water2266114[1]
50% Ethanol2963306[1]
70% Acetone (B3395972) with 0.5% HCl--up to 0.84 g/100g [4]
53% Acetone (optimized)-up to 0.94 g/100g (with HCl)-[4]

Experimental Protocols

The accurate study of A-type proanthocyanidins relies on robust and well-defined experimental protocols for their extraction, purification, and characterization.

Extraction and Purification

A common workflow for the isolation of A-type PACs from plant material, particularly cranberries, is outlined below.

Protocol 1: General Extraction and Purification of A-type Proanthocyanidins from Cranberries

  • Sample Preparation: Fresh or frozen cranberries are homogenized in a blender.

  • Extraction: The homogenized material is extracted with an aqueous organic solvent, typically 70% acetone containing a small amount of acid (e.g., 0.5% HCl or acetic acid), often with the aid of ultrasonication.[4]

  • Solvent Removal: The organic solvent is removed from the extract under reduced pressure using a rotary evaporator.

  • Purification by Solid-Phase Extraction (SPE): The aqueous extract is passed through a C18 SPE cartridge to remove sugars and other polar compounds. The PACs are retained on the column and subsequently eluted with an organic solvent like methanol (B129727) or acetone.

  • Fractionation by Gel Permeation Chromatography (GPC): The concentrated extract is further purified and fractionated using a Sephadex LH-20 column.

    • The column is equilibrated with a polar solvent (e.g., methanol/water).

    • The sample is loaded onto the column.

    • Non-proanthocyanidin phenolics and smaller molecules are eluted with the equilibration solvent.

    • The proanthocyanidins are then eluted with a less polar solvent system, such as aqueous acetone (e.g., 70% acetone).[8]

Characterization and Quantification

Protocol 2: Analysis of A-type Proanthocyanidins by HPLC-MS/MS

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a diode array detector (DAD) and coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column is commonly used for the separation of PACs.

  • Mobile Phase: A gradient elution is typically employed using two solvents:

    • Mobile Phase A: Water with a small percentage of acid (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile with a small percentage of acid (e.g., 0.1% formic acid).

  • Gradient Program: A typical gradient starts with a high percentage of mobile phase A, with a gradual increase in mobile phase B over the course of the run to elute the more hydrophobic, higher molecular weight PACs.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of proanthocyanidins.

    • Analysis: The mass spectrometer is operated in full scan mode to identify the molecular ions of the PACs and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation. The characteristic fragmentation patterns of A-type PACs, including retro-Diels-Alder (RDA) fission and heterocyclic ring fission (HRF), are used to confirm their identity.[2]

Protocol 3: MALDI-TOF MS for Proanthocyanidin Profiling

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the rapid profiling of complex mixtures of PACs.

  • Sample Preparation: The purified PAC extract is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).

  • Analysis: The mixture is spotted onto a MALDI plate and allowed to dry. The plate is then inserted into the mass spectrometer, and the sample is irradiated with a laser. The resulting ions are accelerated and their time-of-flight is measured, which is proportional to their mass-to-charge ratio. This technique allows for the determination of the degree of polymerization and the number of A-type linkages in the oligomers.[4]

Visualizing Workflows and Pathways

Experimental Workflow for A-type Proanthocyanidin Research

The following diagram illustrates a typical experimental workflow for the study of A-type proanthocyanidins, from sample preparation to biological activity assessment.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Characterization & Quantification cluster_bioactivity Biological Activity Assessment start Plant Material (e.g., Cranberries) homogenization Homogenization start->homogenization extraction Solvent Extraction (e.g., aq. Acetone) homogenization->extraction filtration Filtration & Concentration extraction->filtration spe Solid-Phase Extraction (SPE) filtration->spe gpc Gel Permeation Chromatography (Sephadex LH-20) spe->gpc hplc HPLC / UPLC-MS/MS gpc->hplc maldi MALDI-TOF MS gpc->maldi nmr NMR Spectroscopy gpc->nmr in_vitro In Vitro Assays (e.g., Anti-adhesion) gpc->in_vitro quantification Quantification hplc->quantification maldi->quantification cell_culture Cell Culture Studies (Signaling Pathways) in_vitro->cell_culture in_vivo In Vivo Animal Models cell_culture->in_vivo

A typical experimental workflow for A-type PAC research.
Proposed Mechanism of Action: Bacterial Anti-Adhesion

The most studied biological effect of A-type proanthocyanidins is their ability to prevent the adhesion of P-fimbriated E. coli to uroepithelial cells. The proposed mechanism involves a direct interaction between the A-type PACs and the bacterial fimbriae.

anti_adhesion_mechanism cluster_bacteria Uropathogenic E. coli cluster_host Uroepithelial Cell ecoli E. coli fimbriae P-fimbriae receptor Glycoprotein Receptor fimbriae->receptor Adhesion uroepithelial_cell Uroepithelial Cell pac A-type PAC pac->fimbriae Binding & Conformational Change block->receptor Inhibition of Adhesion

Proposed anti-adhesion mechanism of A-type PACs.
Modulation of Cellular Signaling Pathways

Emerging research suggests that A-type proanthocyanidins may also modulate various intracellular signaling pathways, although these mechanisms are less well-defined than the anti-adhesion effect. One area of investigation is their potential to influence inflammatory responses through the NF-κB pathway.

nfkb_pathway pac A-type PAC ikk IKK Complex pac->ikk Inhibition stimulus Inflammatory Stimulus receptor Cell Surface Receptor stimulus->receptor receptor->ikk Activation ikb IκB ikk->ikb Phosphorylation nfkb NF-κB ikb->nfkb Release nucleus Nucleus nfkb->nucleus Translocation gene Pro-inflammatory Gene Expression block->ikb Inhibition of Phosphorylation

Hypothesized modulation of the NF-κB pathway by A-type PACs.

Conclusion and Future Directions

The discovery and characterization of A-type proanthocyanidins represent a significant advancement in the field of flavonoid research. Their unique structural features and associated biological activities, particularly in the context of urinary tract health, have garnered considerable scientific and commercial interest. The methodologies outlined in this guide provide a framework for the continued investigation of these complex molecules.

Future research should focus on several key areas:

  • Elucidation of further biological mechanisms: While the anti-adhesion properties are well-documented, the precise molecular targets and downstream signaling effects of A-type PACs in various cell types remain to be fully elucidated.

  • Bioavailability and metabolism: A deeper understanding of how A-type PACs are absorbed, metabolized, and distributed in the human body is crucial for optimizing their therapeutic potential.

  • Structure-activity relationship: Further studies are needed to correlate specific structural features of different A-type PAC oligomers with their biological activities.

  • Exploration of other plant sources: While cranberries are the primary source, a systematic investigation of other plants for novel A-type PAC structures could yield new therapeutic agents.

The continued application of advanced analytical techniques and well-designed biological assays will undoubtedly uncover new facets of A-type proanthocyanidin chemistry and pharmacology, paving the way for novel applications in nutrition and medicine.

References

Proanthocyanidin A4: Unraveling Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Proanthocyanidins (B150500) (PACs), a class of polyphenolic compounds ubiquitously found in plants, have garnered significant attention for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] These complex oligomers and polymers of flavan-3-ol (B1228485) units are categorized into A-type and B-type, distinguished by the nature of their interflavan linkages. A-type proanthocyanidins, characterized by an additional ether bond, are of particular interest due to their unique structural and biological properties.[2] This technical guide focuses on the potential therapeutic targets of a specific A-type proanthocyanidin (B93508), Proanthocyanidin A4.

While extensive research has been conducted on proanthocyanidin extracts and some specific B-type oligomers, literature specifically detailing the biological activities and therapeutic targets of Proanthocyanidin A4 is limited. Therefore, this guide will synthesize the available information on A-type proanthocyanidins and the broader class of proanthocyanidins to infer the potential therapeutic avenues for Proanthocyanidin A4. The information presented herein is intended to provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this specific molecule.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of closely related A-type proanthocyanidins and the general bioactivities of proanthocyanidins, the potential therapeutic targets of Proanthocyanidin A4 likely lie in the modulation of key signaling pathways involved in inflammation, oxidative stress, and cancer.

Anti-inflammatory and Immunomodulatory Effects

Proanthocyanidins have demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade.[3] A-type proanthocyanidins, in particular, have been shown to modulate inflammatory responses. For instance, a polymeric proanthocyanidin containing A-type linkages isolated from Serjania schiedeana exhibited significant anti-inflammatory activity by reducing the levels of pro-inflammatory cytokines such as IL-1β, IL-17, and IL-6, while increasing the levels of the anti-inflammatory cytokine IL-10.[4][5]

The primary signaling pathway implicated in the anti-inflammatory action of proanthocyanidins is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway . Under inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Proanthocyanidins are thought to inhibit NF-κB activation, thereby downregulating the expression of these inflammatory mediators.[6]

Signaling Pathway: NF-κB Inhibition by Proanthocyanidins

Caption: Proanthocyanidin A4 potentially inhibits the NF-κB signaling pathway.

Antioxidant Effects and Nrf2 Pathway Activation

Proanthocyanidins are potent antioxidants, capable of scavenging free radicals and chelating metal ions.[6] Their antioxidant activity is a key component of their therapeutic potential, as oxidative stress is implicated in a wide range of chronic diseases. The Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway is a critical cellular defense mechanism against oxidative stress, and it is a likely target of Proanthocyanidin A4.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Studies on proanthocyanidins have shown that they can activate the Nrf2/ARE pathway, leading to the upregulation of these protective enzymes.[7]

Signaling Pathway: Nrf2/ARE Activation by Proanthocyanidins

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Keap1->Ub Ubiquitination Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proanthocyanidin_A4 Proanthocyanidin A4 Proanthocyanidin_A4->Keap1 Inhibition ARE ARE Nrf2_nuc->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription

Caption: Proanthocyanidin A4 may activate the Nrf2/ARE antioxidant pathway.

Anticancer Activity

Proanthocyanidins have been extensively studied for their anticancer properties, which are attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[8] While specific studies on Proanthocyanidin A4 are lacking, research on A-type proanthocyanidins from sources like cranberry has demonstrated cytotoxic effects against various cancer cell lines.[9]

The anticancer mechanisms of proanthocyanidins are multi-faceted and involve the modulation of several key signaling pathways:

  • Induction of Apoptosis: Proanthocyanidins can trigger programmed cell death by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[10]

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the uncontrolled proliferation of cancer cells.

  • Inhibition of Angiogenesis: Proanthocyanidins can inhibit the formation of new blood vessels that tumors need to grow and metastasize, often by targeting pathways involving Vascular Endothelial Growth Factor (VEGF).

Quantitative Data on A-type Proanthocyanidins

Compound/ExtractAssayCell Line/ModelResultReference
Polymeric A-type proanthocyanidin from Serjania schiedeanaTPA-induced ear edema in miceIn vivoED50 = 0.25 mg/ear[5]
Proanthocyanidin extract from grape seedsMTT assayK562, A549, CNE cancer cellsSynergistically inhibited proliferation with doxorubicin (B1662922), decreasing IC50 values.[11]
Proanthocyanidin extract from Blechnum orientaleRadical scavenging assay-IC50 = 5.6 ± 0.1 µg/mL[12]
Proanthocyanidin extract from Blechnum orientaleMTT assayHT29 colon cancer cellsIC50 = 7.0 ± 0.3 µg/mL[12]

Experimental Protocols

To rigorously evaluate the therapeutic potential of Proanthocyanidin A4, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key experiments that would be crucial in elucidating its mechanisms of action.

Isolation and Purification of Proanthocyanidin A4

Objective: To obtain a pure sample of Proanthocyanidin A4 for biological activity testing.

Protocol:

  • Extraction: The plant material (e.g., peanut skins, cinnamon bark) is first defatted with a non-polar solvent like hexane. The defatted material is then extracted with an aqueous organic solvent (e.g., 70% acetone (B3395972) or methanol).

  • Chromatography: The crude extract is subjected to a series of chromatographic separations.

    • Sephadex LH-20 Column Chromatography: The extract is loaded onto a Sephadex LH-20 column and eluted with a stepwise gradient of ethanol (B145695) in water to separate compounds based on size and polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions enriched with A-type dimers are further purified on a semi-preparative or preparative RP-HPLC column (e.g., C18) using a gradient of acetonitrile (B52724) in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Structure Elucidation: The purified compound is characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS; ESI-MS, MALDI-TOF) to confirm its identity as Proanthocyanidin A4.

Experimental Workflow: Isolation and Characterization of Proanthocyanidin A4

Isolation_Workflow Plant_Material Plant Material (e.g., Peanut Skins) Defatting Defatting (Hexane) Plant_Material->Defatting Extraction Extraction (Aqueous Acetone) Defatting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Sephadex Sephadex LH-20 Chromatography Crude_Extract->Sephadex Enriched_Fraction A-type Dimer Enriched Fraction Sephadex->Enriched_Fraction RP_HPLC RP-HPLC Purification Enriched_Fraction->RP_HPLC Pure_PA4 Pure Proanthocyanidin A4 RP_HPLC->Pure_PA4 Structural_Elucidation Structural Elucidation (NMR, MS) Pure_PA4->Structural_Elucidation

Caption: A typical workflow for the isolation and characterization of Proanthocyanidin A4.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of Proanthocyanidin A4 on the production of inflammatory mediators in macrophages.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of Proanthocyanidin A4 for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are collected to analyze the protein expression levels of key signaling molecules in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, and the p65 subunit of NF-κB in nuclear and cytoplasmic fractions).

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of Proanthocyanidin A4 on cancer cells.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of Proanthocyanidin A4 for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of Proanthocyanidin A4 is currently scarce, the existing body of research on A-type proanthocyanidins and proanthocyanidins in general provides a strong rationale for its investigation as a potential therapeutic agent. The most promising areas for exploration appear to be in the treatment of inflammatory diseases, conditions associated with oxidative stress, and certain types of cancer.

Future research should focus on the following:

  • Isolation and Synthesis: Developing efficient methods for the isolation of Proanthocyanidin A4 from natural sources or its chemical synthesis to obtain sufficient quantities of pure material for comprehensive biological evaluation.

  • In Vitro Studies: Conducting a battery of in vitro assays to confirm its anti-inflammatory, antioxidant, and anticancer activities and to elucidate the underlying molecular mechanisms and specific protein targets.

  • In Vivo Studies: If promising in vitro activity is observed, proceeding to in vivo studies in relevant animal models of disease to assess its efficacy, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship Studies: Comparing the activity of Proanthocyanidin A4 with other A-type and B-type proanthocyanidin dimers and oligomers to understand the structural features that contribute to its biological activity.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of Proanthocyanidin A4 and pave the way for the development of novel, natural product-based therapies.

References

Methodological & Application

Application Note: Quantification of Proanthocyanidin A4 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom. They consist of oligomeric and polymeric flavan-3-ol (B1228485) units. A-type proanthocyanidins, which contain an additional ether linkage (C2–O–C7) alongside the typical C4–C8 or C4–C6 bond, are of significant interest due to their unique biological activities. Proanthocyanidin (B93508) A4 (PA-A4) is an A-type dimer that presents analytical challenges due to its structural complexity and the presence of numerous isomers, such as Proanthocyanidin A2.

This application note details a robust and sensitive method for the quantification of Proanthocyanidin A4 in various matrices using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method employs Multiple Reaction Monitoring (MRM) for selective and accurate quantification, making it suitable for complex sample analysis in research and drug development.

Experimental Protocols

Standard and Sample Preparation

1.1 Reagents and Materials

  • Proanthocyanidin A4 analytical standard

  • Methanol (B129727) (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade, e.g., Milli-Q or equivalent)

  • Acetone (B3395972) (ACS Grade)[1]

  • Acetic Acid (Glacial, ACS Grade)[1]

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • LC vials with inserts

1.2 Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of Proanthocyanidin A4 standard and dissolve it in 1.0 mL of methanol to create a primary stock solution.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50% methanol in water to create a working stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

1.3 Sample Extraction Protocol (from a solid plant matrix) This protocol is a general guideline and may require optimization based on the specific matrix.

  • Homogenization: Weigh approximately 100 mg of the lyophilized and ground sample into a 2 mL microcentrifuge tube.

  • Extraction: Add 1.5 mL of an extraction solvent mixture of acetone/water/acetic acid (70:29.5:0.5, v/v/v).[1] For other matrices, aqueous ethanol (B145695) or methanol may also be effective.[2][3]

  • Sonication & Shaking: Vortex the tube for 1 minute, followed by ultrasonication in a water bath for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.

  • Collection: Carefully transfer the supernatant to a clean tube. To maximize yield, the pellet can be re-extracted with another 1.0 mL of the extraction solvent and the supernatants pooled.

  • Solvent Evaporation: Evaporate the acetone from the pooled supernatant under a gentle stream of nitrogen at 35°C.

  • Reconstitution & Filtration: Reconstitute the remaining aqueous extract in 500 µL of the initial mobile phase. Filter the solution through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS System and Conditions

The analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

2.1 Liquid Chromatography (LC) Conditions Separation of A-type proanthocyanidin isomers can be achieved using a reversed-phase C18 column with a water/acetonitrile gradient.[1]

ParameterCondition
Column Acquity UPLC HSS T3 C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40 °C
Gradient Elution 5% B (0-1 min), 5-40% B (1-8 min), 40-95% B (8-9 min), 95% B (9-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min)

2.2 Mass Spectrometry (MS) Conditions The mass spectrometer is operated in negative electrospray ionization (ESI) mode for high sensitivity, using MRM for quantification. The molecular ion of A-type procyanidin (B600670) dimers is 2 Da smaller than that of B-type dimers.[4]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI)
Polarity Negative
Capillary Voltage 3.0 kV
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr
Collision Gas Argon

2.3 MRM Transitions for Proanthocyanidin A4 The precursor ion for PA-A4 ([M-H]⁻) is m/z 575.1. Product ions are generated through characteristic fragmentation pathways, including retro-Diels-Alder (RDA) and quinone methide (QM) fission.[4][5][6] Two transitions are monitored for confirmation.[7]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Proanthocyanidin A4 575.1449.1 5025Quantifier
Proanthocyanidin A4 575.1407.1 5035Qualifier

Note: Collision energies should be empirically optimized for the specific instrument used. The fragment m/z 449 is characteristic of an A-type dimer, while m/z 407 corresponds to an RDA fragmentation followed by water loss.[5][8]

Data Presentation and Expected Performance

The method should be validated for linearity, precision, accuracy, and sensitivity according to standard bioanalytical guidelines.[9][10]

Table 1: Linearity and Sensitivity

Analyte Linear Range (ng/mL) Calibration Curve Equation LOD (ng/mL) LOQ (ng/mL)

| Proanthocyanidin A4 | 1 - 1000 | y = 150.3x + 250.1 | >0.995 | 0.3 | 1.0 |

Table 2: Precision and Accuracy (Intra-day)

Analyte Spiked Conc. (ng/mL) Measured Conc. (Mean ± SD, n=6) Precision (RSD%) Accuracy (Recovery%)
Proanthocyanidin A4 5 4.8 ± 0.4 8.3% 96.0%
Proanthocyanidin A4 50 51.2 ± 3.1 6.1% 102.4%

| Proanthocyanidin A4 | 500 | 489.5 ± 22.0 | 4.5% | 97.9% |

Note: The data presented in the tables are representative and should be generated during in-house method validation. Expected accuracy is typically within 85-115% and precision (RSD) should be <15%.[11]

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample preparation to final data analysis.

G Figure 1. LC-MS/MS Workflow for Proanthocyanidin A4 Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Weigh Sample (e.g., 100 mg) s2 2. Add Extraction Solvent (Acetone/Water/Acetic Acid) s1->s2 s3 3. Sonicate & Vortex s2->s3 s4 4. Centrifuge (14,000 x g, 15 min) s3->s4 s5 5. Collect Supernatant s4->s5 s6 6. Evaporate & Reconstitute s5->s6 s7 7. Filter (0.22 µm) s6->s7 a1 8. Inject into UHPLC-MS/MS s7->a1 Transfer to LC Vial a2 9. Chromatographic Separation (C18 Reversed-Phase) a1->a2 a3 10. Mass Spectrometry Detection (ESI-, MRM Mode) a2->a3 d1 11. Peak Integration a3->d1 Acquire Raw Data d2 12. Calibration Curve Generation d1->d2 d3 13. Calculate Concentration d2->d3

Caption: Figure 1. LC-MS/MS Workflow for Proanthocyanidin A4 Quantification.

References

Application Notes and Protocols for the Extraction of A-type Proanthocyanidins from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of A-type proanthocyanidins (B150500) (PACs) from various plant sources. A-type PACs, a unique subclass of flavonoids characterized by an additional ether bond between flavan-3-ol (B1228485) units, have garnered significant interest for their potential therapeutic properties, including anti-adhesion, antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4][5] This document outlines conventional and modern extraction techniques, methods for purification, and quantitative analysis, alongside insights into the biological signaling pathways modulated by these compounds.

Introduction to A-type Proanthocyanidins

Proanthocyanidins are oligomers and polymers of flavan-3-ol units.[6] While B-type PACs are linked by a single C-C bond, A-type PACs possess an additional ether linkage, conferring a more rigid and stable structure.[2][4][5] This structural distinction is believed to contribute to their unique biological activities, notably their well-documented role in preventing urinary tract infections by inhibiting bacterial adhesion.[1] Key plant sources rich in A-type PACs include cranberries, cinnamon, peanut skins, litchis, avocados, and persimmons.[2][5][7]

Experimental Workflow

The general workflow for the extraction and analysis of A-type proanthocyanidins from plant material involves several key stages, from sample preparation to the characterization of the final purified product.

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Cranberries, Peanut Skins) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (Solvent, UAE, or MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration column_chromatography Column Chromatography (Sephadex LH-20, C18) concentration->column_chromatography hplc Quantitative Analysis (HPLC-FLD/UV) column_chromatography->hplc ms Structural Characterization (LC-MS) column_chromatography->ms

Caption: General workflow for A-type proanthocyanidin (B93508) extraction.

Experimental Protocols

This section provides detailed protocols for three common methods of extracting A-type proanthocyanidins from plant materials.

Protocol 1: Conventional Solvent Extraction of A-type PACs from Cranberries

This protocol is a standard method for extracting A-type PACs from cranberry press residues or whole fruit.

Materials and Equipment:

  • Dried and powdered cranberry material

  • Acetone (B3395972) (53% aqueous solution)[3]

  • Rotary evaporator

  • Centrifuge

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Glassware (beakers, flasks)

Procedure:

  • Extraction:

    • Weigh 10 g of dried cranberry powder and place it in a 250 mL Erlenmeyer flask.

    • Add 100 mL of 53% aqueous acetone solution to the flask.[3]

    • Stir the mixture at room temperature for 2 hours.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant and collect the supernatant.

    • Repeat the extraction process on the pellet with another 100 mL of the solvent to ensure maximum recovery.

    • Combine the supernatants from both extractions.

  • Solvent Removal:

    • Filter the combined supernatant through Whatman No. 1 filter paper to remove any remaining solid particles.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the acetone.

  • Purification (Optional):

    • The resulting aqueous extract can be further purified using column chromatography (see Protocol 4).

  • Storage:

    • The crude extract can be lyophilized (freeze-dried) to obtain a stable powder for long-term storage at -20°C.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) of A-type PACs from Peanut Skins

This protocol utilizes ultrasound to enhance the extraction efficiency of A-type PACs from peanut skins.[8][9]

Materials and Equipment:

  • Dried and powdered peanut skins

  • Ethanol (B145695) (68% aqueous solution)[10][11]

  • Ultrasonic bath or probe sonicator

  • Water bath

  • Centrifuge

  • Filtration apparatus

  • Glassware

Procedure:

  • Extraction:

    • Weigh 5 g of powdered peanut skins and place it in a 200 mL beaker.

    • Add 150 mL of 68% aqueous ethanol (solid-to-liquid ratio of 1:30 g/mL).[10][11]

    • Place the beaker in an ultrasonic bath.

    • Set the temperature of the water bath to 55°C and sonicate for 27 minutes.[10][11]

    • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

  • Solvent Removal and Purification:

    • Follow steps 2 and 3 from Protocol 1 to concentrate and purify the extract.

Protocol 3: Microwave-Assisted Extraction (MAE) of A-type PACs from Cinnamon

This protocol employs microwave energy to accelerate the extraction of A-type PACs from cinnamon bark.[12][13]

Materials and Equipment:

  • Dried and powdered cinnamon bark

  • Ethanol (77% aqueous solution)[14]

  • Microwave extraction system

  • Reflux condenser

  • Centrifuge

  • Filtration apparatus

  • Glassware

Procedure:

  • Extraction:

    • Weigh 5 g of powdered cinnamon bark and place it in the microwave extraction vessel.

    • Add 100 mL of 77% aqueous ethanol (solid-to-liquid ratio of 1:20 g/mL).[14]

    • Set up the microwave extractor with a reflux condenser.

    • Irradiate the sample for 18 minutes at a microwave power of 530 W.[14]

    • After extraction, allow the mixture to cool to room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

  • Solvent Removal and Purification:

    • Follow steps 2 and 3 from Protocol 1 to concentrate and purify the extract.

Protocol 4: Purification of A-type PACs using Column Chromatography

This protocol describes a general procedure for purifying crude extracts containing A-type PACs.

Materials and Equipment:

  • Crude A-type PAC extract

  • Sephadex LH-20 or C18 silica (B1680970) gel

  • Chromatography column

  • Solvents: Ethanol, Methanol, Acetone, Water

  • Fraction collector

  • TLC plates and developing chamber (for monitoring fractionation)

Procedure:

  • Column Packing:

    • Prepare a slurry of Sephadex LH-20 in 50% ethanol.

    • Pour the slurry into the chromatography column and allow it to pack under gravity.

    • Equilibrate the column by washing with 2-3 column volumes of 50% ethanol.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of 50% ethanol.

    • Carefully load the dissolved sample onto the top of the column.

  • Elution:

    • Elute the column with 50% ethanol to remove less polar compounds and some B-type PACs.

    • Subsequently, elute with 70% aqueous acetone to recover the A-type PACs.

  • Fraction Collection and Analysis:

    • Collect fractions using a fraction collector.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing A-type PACs.

    • Pool the fractions rich in A-type PACs.

  • Final Steps:

    • Remove the acetone and ethanol from the pooled fractions using a rotary evaporator.

    • Lyophilize the remaining aqueous solution to obtain a purified A-type PAC powder.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most common method for the quantification of A-type PACs.

Protocol 5: HPLC Quantification of A-type PACs

This protocol provides a general method for the quantitative analysis of A-type PACs.

Materials and Equipment:

  • HPLC system with a fluorescence or UV detector

  • Normal-phase HPLC column (e.g., silica-based)

  • Mobile phase solvents (e.g., acetonitrile, methanol, acetic acid, water)

  • A-type PAC standards (e.g., Procyanidin (B600670) A2)

  • Purified A-type PAC extract

Procedure:

  • Sample and Standard Preparation:

    • Prepare a stock solution of the A-type PAC standard (e.g., 1 mg/mL in methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the purified extract in the mobile phase at a known concentration.

    • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Column: Normal-phase silica column

    • Mobile Phase A: Acetonitrile:acetic acid (98:2, v/v)

    • Mobile Phase B: Methanol:water:acetic acid (95:3:2, v/v/v)

    • Gradient: A linear gradient from 100% A to 60% A over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence (Excitation: 276 nm, Emission: 316 nm) or UV (280 nm)

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Quantify the A-type PACs in the sample by comparing their peak areas to the calibration curve.

Data Presentation: Quantitative Yields

The yield of A-type proanthocyanidins can vary significantly depending on the plant source and the extraction method employed.

Plant MaterialExtraction MethodSolvent SystemYieldReference
Cranberry Press ResiduesConventional Solvent53% Aqueous AcetoneUp to 0.84 g/100g [3][15]
Peanut HullsUltrasonic-Assisted60% Aqueous Ethanol9.07%-
Camphor LeavesMicrowave-Assisted77% Aqueous Ethanol81.56 ± 2.03 mg/g[14]
Peanut SkinsUltrasonic-Assisted68% Aqueous Ethanol17.77 mg/g[10][11]
Pine BarkHot Water ExtractionWater2.4% - 23.2%[16]

Biological Activity and Signaling Pathways

A-type proanthocyanidins have been shown to modulate several key signaling pathways involved in inflammation and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. A-type PACs have been shown to inhibit the activation of this pathway.[1][17][18]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Pathway stimulus P. gingivalis ikk IKK stimulus->ikk Activates pac A-type PACs pac->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocates to transcription Gene Transcription (IL-8, CCL5) nucleus->transcription Initiates

Caption: A-type PACs inhibit the NF-κB signaling pathway.

A-type PACs from cranberries have been demonstrated to reduce the activation of the NF-κB p65 pathway, which in turn decreases the secretion of pro-inflammatory cytokines like IL-8 and CCL5 in oral epithelial cells stimulated by Porphyromonas gingivalis.[1] This anti-inflammatory effect highlights the therapeutic potential of A-type PACs in managing inflammatory conditions such as periodontal disease.

Induction of Apoptosis via the Mitochondrial Pathway

A-type proanthocyanidins can induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway.[2][19]

Apoptosis_Pathway cluster_trigger Apoptotic Trigger cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade pac A-type PACs bax Bax (Pro-apoptotic) pac->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) pac->bcl2 Downregulates mito_perm Mitochondrial Membrane Permeability Increase bax->mito_perm bcl2->mito_perm cyto_c Cytochrome c Release mito_perm->cyto_c cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis

Caption: A-type PACs induce apoptosis via the mitochondrial pathway.

Studies have shown that A-type procyanidin dimers from peanut skins can increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, ultimately resulting in apoptosis.[2][19] This mechanism underscores the potential of A-type PACs in cancer chemotherapy.

Conclusion

The extraction and study of A-type proanthocyanidins present a promising field for the development of novel therapeutic agents. The protocols and data presented in these application notes offer a foundation for researchers to explore the rich diversity of these compounds in various plant sources. Further research into optimizing extraction and purification methods, along with a deeper understanding of their mechanisms of action, will be crucial for translating the potential of A-type PACs into clinical applications.

References

Application Notes and Protocols for Proanthocyanidin A4 Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting cell culture experiments to evaluate the biological activity of Proanthocyanidin (B93508) A4. Proanthocyanidins (B150500), a class of flavonoids found in various plants, have garnered significant interest for their potential therapeutic properties, including anticancer effects.[1][2][3] This document outlines the methodologies for assessing cytotoxicity, cell proliferation, apoptosis induction, and the underlying signaling pathways affected by proanthocyanidin treatment. While specific data for Proanthocyanidin A4 is limited in publicly available literature, the following protocols are based on established methods for studying similar proanthocyanidins and can be adapted for A4.

Overview of Proanthocyanidin Activity

Proanthocyanidins (PACs) have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4][5] The anticancer mechanisms of PACs are multifaceted, often involving the modulation of key signaling pathways. Studies have demonstrated that proanthocyanidins can induce apoptosis through both caspase-dependent and caspase-independent pathways.[4] Key molecular events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases 3, 8, and 9.[4] Furthermore, PACs have been observed to influence cell cycle arrest and interfere with pathways such as PI3K/AKT/mTOR.[1][3][6]

Experimental Protocols

Cell Culture and Reagents

A variety of human cancer cell lines can be utilized to study the effects of Proanthocyanidin A4. Commonly used cell lines for proanthocyanidin research include:

  • Human colorectal adenocarcinoma: HT-29, SW-480, LoVo[4][5]

  • Human breast carcinoma: MCF-7[4]

  • Human prostatic adenocarcinoma: PC-3[4]

  • Human gastric cancer: MGC-803[1]

  • Non-small cell lung cancer (NSCLC) cells [2]

General Cell Culture Protocol:

  • Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency. For experiments, cells are seeded at a predetermined density and allowed to attach overnight.

Preparation of Proanthocyanidin A4 Stock Solution:

  • Dissolve Proanthocyanidin A4 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C. Working solutions are prepared by diluting the stock solution in a complete cell culture medium to the desired final concentrations.

Cytotoxicity and Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[7]

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.[7]

  • Treat the cells with various concentrations of Proanthocyanidin A4 (e.g., 0, 10, 25, 50, 100 µg/mL) for different time points (e.g., 24, 48, 72 hours).[7][8]

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Note: The antioxidant properties of some polyphenolic compounds can interfere with the MTT assay. Alternative viability assays such as the BrdU (DNA-based) or CellTiter-Glo (ATP-based) assays may be considered.[9][10]

Cell Proliferation Assay (Trypan Blue Exclusion Method)

This assay is used to count the number of viable cells.

Protocol:

  • Seed cells in a 6-well plate and treat with Proanthocyanidin A4 as described for the MTT assay.[7]

  • After treatment, detach the cells using trypsin-EDTA.

  • Resuspend the cells in a complete medium.

  • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Calculate the percentage of viable cells and the total cell number.

Apoptosis Assays

DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe changes in nuclear morphology characteristic of apoptosis.

Protocol:

  • Grow cells on coverslips in a 6-well plate and treat with Proanthocyanidin A4.

  • After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

  • Wash the cells again with PBS and stain with DAPI solution (1 µg/mL) for 10 minutes in the dark.

  • Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[7]

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with Proanthocyanidin A4 as desired.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

The activity of key executioner caspases, such as caspase-3, -8, and -9, can be measured using colorimetric assay kits.[4]

Protocol:

  • Treat cells with Proanthocyanidin A4 at the IC50 concentration for 24 hours.[4]

  • Lyse the cells and collect the protein supernatant.

  • Determine the protein concentration of the lysates.

  • Incubate the cell lysate with a caspase-specific substrate conjugated to a chromophore.

  • Measure the absorbance at the appropriate wavelength to determine caspase activity.

  • Results are often expressed as a fold-increase in caspase activity compared to the control.[4]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is a common method for studying signaling pathways.[11][12][13]

Protocol:

  • Sample Preparation:

    • Treat cells with Proanthocyanidin A4 for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[12]

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Gel Electrophoresis:

    • Denature protein samples by boiling in Laemmli buffer.[12]

    • Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel.[14]

    • Run the gel to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[14]

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, cleaved caspase-3, Akt, p-Akt, mTOR) overnight at 4°C.[14]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[14]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[14]

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of Proanthocyanidin A4 on the Viability of Cancer Cell Lines (Hypothetical Data)

Cell LineTreatment Duration (h)IC50 (µg/mL)
HT-292475.2
4852.8
MCF-72488.1
4865.4
PC-32495.6
4871.3

Table 2: Effect of Proanthocyanidin A4 on Caspase Activity in HT-29 Cells (Hypothetical Data)

Treatment (24h)Caspase-3 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Control1.01.01.0
Proanthocyanidin A4 (IC50)3.52.14.2
p < 0.05 compared to control

Table 3: Effect of Proanthocyanidin A4 on Apoptotic Protein Expression in HT-29 Cells (Hypothetical Data)

Treatment (24h)Bax/Bcl-2 RatioCleaved PARP Expression (Relative to Control)
Control1.01.0
Proanthocyanidin A4 (IC50)4.83.2
*p < 0.05 compared to control

Visualization of Pathways and Workflows

Signaling Pathways

Proanthocyanidins have been shown to induce apoptosis by modulating the intrinsic and extrinsic pathways, as well as inhibiting pro-survival signaling like the PI3K/Akt pathway.[1][4]

Proanthocyanidin_Apoptosis_Pathway Proanthocyanidin Proanthocyanidin A4 PI3K PI3K Proanthocyanidin->PI3K Inhibits Bcl2 Bcl-2 Proanthocyanidin->Bcl2 Inhibits Bax Bax Proanthocyanidin->Bax Activates Caspase8 Caspase-8 Proanthocyanidin->Caspase8 Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Bcl2 Inhibits Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for Proanthocyanidin A4-induced apoptosis.

Experimental Workflow

The general workflow for investigating the in vitro effects of Proanthocyanidin A4 is outlined below.

Experimental_Workflow Start Start: Select Cancer Cell Line CellCulture Cell Culture & Seeding Start->CellCulture Treatment Treat with Proanthocyanidin A4 (Dose- and Time-response) CellCulture->Treatment Viability Assess Cell Viability & Proliferation (MTT, Trypan Blue) Treatment->Viability Apoptosis Evaluate Apoptosis (DAPI, Annexin V, Caspase Assays) Treatment->Apoptosis WesternBlot Analyze Signaling Pathways (Western Blot) Treatment->WesternBlot DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow for in vitro analysis of Proanthocyanidin A4.

References

Application Notes: Proanthocyanidin A4 as a Standard in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proanthocyanidin (B93508) A4, an A-type proanthocyanidin trimer, is a polyphenolic compound found in various plant sources. Like other proanthocyanidins, it exhibits significant antioxidant properties. These properties stem from its chemical structure, which allows it to donate hydrogen atoms or electrons to neutralize free radicals. This makes Proanthocyanidin A4 a valuable standard for calibrating and validating various antioxidant capacity assays commonly used in research, drug development, and quality control of nutraceuticals. These application notes provide detailed protocols for using Proanthocyanidin A4 as a standard in several key antioxidant assays and summarize its biological activities.

Data Presentation

Antioxidant AssayProanthocyanidin A-type Trimer (Representative Value)Trolox (Reference Standard)Ascorbic Acid (Reference Standard)
DPPH (IC50) ~10 - 30 µg/mL~5 - 15 µg/mL~2 - 8 µg/mL
ABTS (IC50) ~5 - 20 µg/mL~2 - 10 µg/mL~1 - 5 µg/mL
FRAP Value ~1500 - 3000 µmol Fe(II)/g~1000 - 2000 µmol Fe(II)/g~2000 - 4000 µmol Fe(II)/g
ORAC Value ~5000 - 10000 µmol TE/gNot ApplicableNot Applicable

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • Proanthocyanidin A4 standard

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Standard Solutions: Prepare a stock solution of Proanthocyanidin A4 (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the Proanthocyanidin A4 standard dilutions to the respective wells.

    • For the blank, add 100 µL of methanol instead of the standard.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of inhibition against the concentration of Proanthocyanidin A4 to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.

Materials:

  • Proanthocyanidin A4 standard

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2]

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Standard Solutions: Prepare a stock solution of Proanthocyanidin A4 (e.g., 1 mg/mL) in methanol or a suitable solvent. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the Proanthocyanidin A4 standard dilutions to the respective wells.

    • For the blank, add 10 µL of the solvent instead of the standard.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the percentage of inhibition against the concentration of Proanthocyanidin A4 to determine the IC50 value.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Proanthocyanidin A4 standard

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[3]

  • Preparation of Standard Solutions: Prepare a stock solution of Proanthocyanidin A4 (e.g., 1 mg/mL) in a suitable solvent. Perform serial dilutions to create a standard curve (e.g., 100, 200, 400, 600, 800, 1000 µM).

  • Assay:

    • Add 285 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 15 µL of the Proanthocyanidin A4 standard dilutions or sample to the wells.

    • For the blank, add 15 µL of the solvent.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.[4]

  • Calculation:

    • Create a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are typically expressed as µmol of Fe(II) equivalents per gram of sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Materials:

  • Proanthocyanidin A4 standard

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. Prepare this solution fresh for each assay.

    • Prepare a stock solution of Trolox and perform serial dilutions to create a standard curve (e.g., 12.5, 25, 50, 100, 200 µM).[5]

  • Preparation of Standard Solutions: Prepare a stock solution of Proanthocyanidin A4 (e.g., 1 mg/mL) in a suitable solvent and create dilutions.

  • Assay:

    • In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the Proanthocyanidin A4 dilutions, Trolox standards, or blank (phosphate buffer) to the appropriate wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • After incubation, inject 25 µL of the AAPH solution into each well to initiate the reaction.[5][6]

    • Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of Proanthocyanidin A4 by comparing its net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox equivalents (TE) per gram of sample.

Signaling Pathways and Mechanisms of Action

Proanthocyanidins, including A-type trimers like Proanthocyanidin A4, exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress.

  • Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of proanthocyanidins, Keap1 is modified, leading to the release and stabilization of Nrf2.[7] Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes.[7]

  • Outcome: This binding initiates the transcription of a suite of protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which enhance the cell's capacity to neutralize reactive oxygen species (ROS).[7]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation PA4 Proanthocyanidin A4 Keap1 Keap1 PA4->Keap1 inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1->Nrf2_cyto promotes degradation Ub_Proteasome Ubiquitin- Proteasome Degradation Nrf2_cyto->Ub_Proteasome Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Nrf2/ARE signaling pathway activation by Proanthocyanidin A4.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic activation of NF-κB is associated with oxidative stress and various inflammatory diseases.

  • Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.

  • Proanthocyanidin A4's Role: Proanthocyanidins have been shown to inhibit the activation of NF-κB.[8][9] They can achieve this by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.

  • Outcome: By inhibiting NF-κB translocation, Proanthocyanidin A4 can downregulate the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines (e.g., TNF-α, IL-6), thus mitigating the inflammatory response.

NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Inflammatory_Stimuli->IKK activates PA4 Proanthocyanidin A4 PA4->IKK inhibits IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto releases Ub_Proteasome Ubiquitin- Proteasome Degradation IkB->Ub_Proteasome NFkB_nucleus NF-κB NFkB_cyto->NFkB_nucleus translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) NFkB_nucleus->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation promotes

Caption: Inhibition of the NF-κB signaling pathway by Proanthocyanidin A4.

Experimental Workflow for Antioxidant Assay

The following diagram illustrates a general workflow for conducting an antioxidant assay using Proanthocyanidin A4 as a standard.

Experimental_Workflow Prep_Reagents 1. Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP, ORAC) Assay_Setup 4. Set up Reactions in Microplate (Standards, Samples, Blanks) Prep_Reagents->Assay_Setup Prep_Standard 2. Prepare Proanthocyanidin A4 Standard Solutions (Serial Dilutions) Prep_Standard->Assay_Setup Prep_Samples 3. Prepare Test Samples Prep_Samples->Assay_Setup Incubation 5. Incubate under Specified Conditions Assay_Setup->Incubation Measurement 6. Measure Absorbance or Fluorescence Incubation->Measurement Data_Analysis 7. Data Analysis Measurement->Data_Analysis Standard_Curve Generate Standard Curve Data_Analysis->Standard_Curve Calculate_Activity Calculate Antioxidant Activity (e.g., IC50, Equivalents) Data_Analysis->Calculate_Activity Standard_Curve->Calculate_Activity

Caption: General workflow for antioxidant capacity determination.

References

Application Notes and Protocols for Proanthocyanidin A4 In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with in vivo studies specifically focused on Proanthocyanidin (B93508) A4 is limited. The following application notes and protocols are based on research conducted on A-type proanthocyanidins (B150500) and general proanthocyanidin (PAC) extracts, such as those from grape seeds (GSPE). These should serve as a guide for designing and conducting in vivo animal studies with Proanthocyanidin A4, with the understanding that optimization will be necessary.

Application Notes

Proanthocyanidin A4 belongs to the A-type class of proanthocyanidins, which are flavonoids characterized by an additional ether bond between flavan-3-ol (B1228485) units.[1][2] This structural feature may influence its bioavailability and biological activity compared to the more common B-type proanthocyanidins.[2][3][4] Based on studies of similar compounds, Proanthocyanidin A4 is hypothesized to possess a range of therapeutic properties relevant for in vivo investigation.

Potential Therapeutic Applications:

  • Oncology: Proanthocyanidins have been shown to inhibit cancer cell growth and induce apoptosis. In vivo studies using proanthocyanidin extracts from grape seeds have demonstrated a synergistic anti-tumor effect when combined with chemotherapeutic agents like doxorubicin (B1662922).[5][6] The proposed mechanism involves the promotion of apoptosis by increasing intracellular drug concentrations and modulating mitochondrial membrane potential.[5][6]

  • Neuroprotection: Procyanidins have demonstrated neuroprotective effects by activating the Nrf2/ARE pathway and reducing oxidative stress.[7] In vivo models using zebrafish have shown that procyanidins can enhance antioxidant enzyme activity and decrease levels of reactive oxygen species.[7]

  • Metabolic Diseases: Proanthocyanidins may play a role in regulating glucose metabolism. They have been shown to improve hyperglycemia and insulin (B600854) sensitivity through the activation of the AMPK signaling pathway, which in turn downregulates key enzymes in gluconeogenesis.[1]

  • Anti-inflammatory Effects: Grape seed proanthocyanidin extracts have been shown to alleviate intestinal inflammation in canines by modulating gut microbiota and bile acid composition.[8]

Pharmacokinetics and Bioavailability:

The bioavailability of proanthocyanidins is generally low and depends on their degree of polymerization.[1][9] Smaller oligomers, such as dimers and trimers, are more readily absorbed.[1] After oral administration, proanthocyanidins are metabolized by colonic microflora into smaller phenolic acids, which may be responsible for some of the observed systemic effects.[9] The metabolism of A-type proanthocyanidins can be rapid, with metabolites detected in urine and feces shortly after ingestion.[2]

Quantitative Data from In Vivo Animal Studies with Proanthocyanidins

The following tables summarize dosages and effects observed in animal studies using proanthocyanidin extracts. These can be used as a starting point for dose-ranging studies with Proanthocyanidin A4.

Table 1: Anti-Cancer and Chemosensitizing Effects of Proanthocyanidins in Mice

Animal ModelCompound/ExtractDosageRoute of AdministrationTreatment DurationKey FindingsReference(s)
Sarcoma 180 (S180) and Hepatoma 22 (H22) tumor-bearing miceProanthocyanidin (PA) from grape seeds + Doxorubicin (DOX)PA: 200 mg/kg; DOX: 2 mg/kgi.g. (PA); i.p. (DOX)Not specifiedSignificant inhibition of tumor growth compared to DOX alone.[5][6]
Athymic nude mice with Miapaca-2 pancreatic tumor xenograftsGrape seed proanthocyanidins (GSPs)0.5% (w/w) in dietOral (in diet)Not specifiedSignificant inhibition of tumor growth, inhibition of cell proliferation, and induction of apoptosis.[6]

Table 2: Neuroprotective and Anti-inflammatory Effects of Proanthocyanidins

Animal ModelCompound/ExtractDosageRoute of AdministrationTreatment DurationKey FindingsReference(s)
Zebrafish larvae (AB strain) with H2O2-induced oxidative stressProcyanidins (PCs)4, 8, or 16 µg/mLImmersion4 daysEnhanced antioxidant activities and Nrf2/ARE activation.[7]
Labrador Retrievers with mild Inflammatory Bowel Disease (IBD)Grape seed proanthocyanidin (GSP)Not specifiedNot specifiedNot specifiedAlleviated intestinal inflammation and reduced intestinal permeability.[8]

Table 3: Metabolic Effects of Proanthocyanidins in Rodents

Animal ModelCompound/ExtractDosageRoute of AdministrationTreatment DurationKey FindingsReference(s)
Healthy ratsProanthocyanidin50 mg/kgOralSingle doseSignificantly improved hyperglycemia induced by oral glucose load.[10]
21-month-old female ratsGrape seed-derived procyanidins (GSPE)500 mg/kg of body weightNot specified10 daysPrevented age-related pancreas dysfunction and tumor development.[11]

Experimental Protocols

The following are generalized protocols for in vivo studies based on the available literature on proanthocyanidins. These should be adapted and optimized for studies specifically using Proanthocyanidin A4.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model

1. Animal Model:

  • Species and Strain: Athymic nude mice (e.g., BALB/c nude).

  • Age/Weight: 6-8 weeks old, 20-25 g.

  • Housing: Maintained in a specific-pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., pancreatic, breast) into the flank of each mouse. Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.

2. Preparation and Administration of Proanthocyanidin A4:

  • Preparation: Dissolve Proanthocyanidin A4 in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose). The solution should be prepared fresh daily.

  • Dosage: Based on the literature for general proanthocyanidins, a starting dose range could be 50-200 mg/kg body weight. A dose-response study is recommended.

  • Route of Administration: Oral gavage (i.g.) is a common route for proanthocyanidins.

3. Experimental Groups:

  • Group 1: Vehicle control.

  • Group 2: Proanthocyanidin A4 (low dose).

  • Group 3: Proanthocyanidin A4 (high dose).

  • Group 4: Positive control (standard chemotherapeutic agent).

  • Group 5: Proanthocyanidin A4 + Positive control.

4. Data Collection and Analysis:

  • Tumor Growth: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Body Weight: Monitor body weight to assess toxicity.

  • Endpoint: At the end of the study (e.g., 3-4 weeks), euthanize the mice and excise the tumors.

  • Analysis:

    • Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Western Blot: Analyze protein expression in key signaling pathways (e.g., PI3K/Akt, mTOR).

Protocol 2: Assessment of Neuroprotective Effects in a Zebrafish Model of Oxidative Stress

1. Animal Model:

  • Species and Strain: Zebrafish larvae (e.g., AB strain).

  • Age: 3 days post-fertilization (dpf).

2. Experimental Setup:

  • Treatment Groups:

    • Control group.

    • Hydrogen peroxide (H₂O₂) induced oxidative stress group (e.g., 300 µM H₂O₂).

    • Proanthocyanidin A4 (various concentrations, e.g., 1-20 µg/mL) + H₂O₂.

    • Positive control (e.g., N-Acetyl-L-cysteine) + H₂O₂.

  • Exposure: Expose larvae to the respective treatments for a defined period (e.g., 4 days).

3. Outcome Measures:

  • Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe (e.g., DCFH-DA) to quantify ROS levels in the larvae.

  • Antioxidant Enzyme Activity: Prepare larval lysates and measure the activity of enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) using commercially available kits.

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression of genes in the Nrf2/ARE pathway (e.g., Nrf2, HO-1, NQO1).

Visualizations

Signaling Pathway Diagram

G Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition by Proanthocyanidin A4 cluster_0 Proanthocyanidin A4 Proanthocyanidin A4 PI3K PI3K Proanthocyanidin A4->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes

Caption: Proposed mechanism of Proanthocyanidin A4 in cancer cells.

Experimental Workflow Diagram

G cluster_workflow In Vivo Xenograft Study Workflow Animal Acclimatization Animal Acclimatization Tumor Cell Implantation Tumor Cell Implantation Animal Acclimatization->Tumor Cell Implantation Tumor Growth Monitoring Tumor Growth Monitoring Tumor Cell Implantation->Tumor Growth Monitoring Group Assignment Group Assignment Tumor Growth Monitoring->Group Assignment Treatment Administration Treatment Administration Group Assignment->Treatment Administration Data Collection Data Collection Treatment Administration->Data Collection Endpoint & Tissue Harvest Endpoint & Tissue Harvest Data Collection->Endpoint & Tissue Harvest Analysis Analysis Endpoint & Tissue Harvest->Analysis

Caption: General workflow for an in vivo anti-tumor efficacy study.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Proanthocyanidin A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proanthocyanidin A4 is a type of A-type proanthocyanidin, which are complex polyphenolic compounds found in various plants. These compounds are of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. Accurate and reliable quantification of Proanthocyanidin A4 in different matrices is crucial for understanding its bioactivity and for the quality control of related products. This application note provides a detailed HPLC method for the analysis of Proanthocyanidin A4, based on established methodologies for similar A-type proanthocyanidins.

Principle

This method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection for the separation and quantification of Proanthocyanidin A4. The separation is achieved on a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for the analysis of polar compounds like proanthocyanidins. A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) allows for the effective separation of Proanthocyanidin A4 from other components in the sample matrix.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential for accurate and reproducible results. The following is a general guideline that may need optimization depending on the sample matrix.

  • Plant Material:

    • Homogenize the dried plant material to a fine powder.

    • Extract a known amount of the powdered sample (e.g., 1 g) with an appropriate solvent system, such as 70% acetone (B3395972) or 80% methanol (B129727) in water, using techniques like sonication or maceration.

    • Centrifuge the extract to pellet solid debris.

    • Collect the supernatant and, if necessary, concentrate it under reduced pressure.

    • Re-dissolve the concentrated extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before HPLC analysis.

  • Liquid Samples (e.g., fruit juice):

    • Centrifuge the sample to remove any particulate matter.

    • Dilute the sample with the initial mobile phase if necessary.

    • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

HPLC Instrumentation and Conditions

The following HPLC conditions are based on a validated method for the closely related Proanthocyanidin A2 and are expected to provide good separation for Proanthocyanidin A4.[1]

ParameterCondition
Instrument Any standard HPLC system with a gradient pump, autosampler, and UV-Vis detector.
Column Phenomenex® Luna 5u HILIC, 150 mm × 4.6 mm i.d., 5 µm
Mobile Phase A 2% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-4 min: 5% A, 95% B; 5-9 min: 10% A, 90% B; 10-14 min: 80% A, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 20 µL
Method Validation

For reliable quantitative analysis, the HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed by plotting the peak area of Proanthocyanidin A4 against a series of known concentrations. A linear relationship with a correlation coefficient (r²) ≥ 0.999 is desirable.[1]

  • Precision: The precision of the method should be assessed by analyzing replicate injections of a standard solution. The relative standard deviation (RSD) for both intra-day and inter-day precision should typically be less than 2%.[1]

  • Accuracy: Accuracy can be determined by a recovery study, where a known amount of Proanthocyanidin A4 standard is spiked into a sample matrix. The recovery should ideally be within 95-105%. A recovery of 96-98% has been reported for a similar compound.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). For a similar A-type proanthocyanidin, the LOD and LOQ were found to be 1.25 µg/mL and 2.50 µg/mL, respectively.[1]

  • Specificity: The ability of the method to exclusively measure the analyte of interest should be demonstrated by ensuring that no interfering peaks are present at the retention time of Proanthocyanidin A4.

Data Presentation

The following table summarizes the quantitative data from a validated HPLC method for Proanthocyanidin A2, which serves as a strong reference for the analysis of Proanthocyanidin A4 due to their structural similarity.[1]

ParameterResult
Linearity Range 7.7 - 250 µg/mL
Correlation Coefficient (r²) ≥ 0.9999
Recovery 96 - 98%
Precision (RSD) < 5%
Limit of Detection (LOD) 1.25 µg/mL
Limit of Quantification (LOQ) 2.50 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of Proanthocyanidin A4.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plant Material) Extraction Extraction with Solvent Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (HILIC Column) HPLC_Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Workflow for Proanthocyanidin A4 analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of Proanthocyanidin A4 using HPLC. The described method, based on a validated protocol for a structurally similar compound, is robust, reliable, and suitable for the quantification of Proanthocyanidin A4 in various sample matrices. Proper method validation is crucial to ensure the accuracy and precision of the results, which is essential for research, development, and quality control purposes.

References

Stability of Proanthocyanidin A4 in Various Solvents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proanthocyanidin (B93508) A4 (PA4) is a type of A-type proanthocyanidin, a class of polyphenolic compounds found in various plants. These compounds are of significant interest to the scientific community due to their potential health benefits, including antioxidant and anti-inflammatory properties. Understanding the stability of PA4 in different solvents is crucial for its extraction, formulation, and analytical characterization, ensuring the reliability and reproducibility of research findings and the efficacy of potential therapeutic applications.

Proanthocyanidins (B150500), in general, are susceptible to degradation under various conditions, including exposure to light, heat, oxygen, and certain pH levels.[1] A-type proanthocyanidins, such as PA4, are generally considered more stable than their B-type counterparts.[2] The stability of these molecules is not only dependent on environmental factors but also on their molecular structure.[2]

This document provides detailed application notes and protocols for assessing the stability of Proanthocyanidin A4 in different solvents, enabling researchers to handle and utilize this compound effectively.

Factors Influencing Proanthocyanidin A4 Stability

Several factors can influence the stability of Proanthocyanidin A4 in solution:

  • pH: Proanthocyanidins are known to be more stable in acidic conditions and unstable in alkaline environments.[3][4] For instance, Proanthocyanidin A2, an isomer of PA4, has been observed to be relatively stable in acidic conditions but unstable in weak alkaline conditions, where it transforms into PA4 and another isomer.[3]

  • Temperature: Elevated temperatures can accelerate the degradation of proanthocyanidins.[2] It is generally recommended to store solutions at low temperatures to minimize degradation. For example, a stock solution of Proanthocyanidin A4 in DMSO is recommended to be stored at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month).[5]

  • Light: Exposure to light can promote the degradation of photosensitive compounds like proanthocyanidins. Therefore, it is advisable to protect solutions from light by using amber vials or storing them in the dark.[5]

  • Solvent Type: The choice of solvent can significantly impact the stability of PA4. Polar solvents such as water, ethanol (B145695), methanol, and acetone (B3395972) are commonly used for extracting proanthocyanidins.[6] However, the stability in these solvents can vary. For instance, an increase in ethanol concentration has been shown to decrease the stability of anthocyanins, a related class of compounds.[7]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of proanthocyanidins.[1] Degassing solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help mitigate this effect.

Data Presentation: Proanthocyanidin A4 Stability Summary

Due to the limited availability of specific quantitative stability data for Proanthocyanidin A4 in various solvents in the public domain, the following tables summarize the known stability information and provide a qualitative assessment based on the general behavior of A-type proanthocyanidins. Researchers are encouraged to perform their own stability studies for their specific solvent systems and storage conditions using the protocols provided below.

Table 1: Recommended Storage Conditions for Proanthocyanidin A4 in DMSO

Storage TemperatureDurationLight Condition
-80°CUp to 6 monthsProtect from light
-20°CUp to 1 monthProtect from light

Data sourced from MedchemExpress.[5]

Table 2: Qualitative Stability of Proanthocyanidin A4 in Common Solvents (General Assessment)

SolventExpected StabilityKey Considerations
Methanol ModerateAcidification may improve stability. Potential for methanolysis over long-term storage.
Ethanol ModerateIncreased ethanol concentration may decrease stability.[7]
Acetone Moderate to HighOften used in extraction mixtures with water. Should be used in a well-ventilated area.
Water Low to ModerateHighly dependent on pH; acidic pH is preferred. Susceptible to microbial growth if not sterile.
DMSO High (at low temp.)Good for long-term storage of stock solutions at -80°C.[5]

Experimental Protocols

Protocol 1: Preparation of Proanthocyanidin A4 Stock and Working Solutions

Objective: To prepare standardized solutions of Proanthocyanidin A4 for stability testing.

Materials:

  • Proanthocyanidin A4 (solid)

  • Selected solvents (e.g., DMSO, methanol, ethanol, acetone, water) of analytical grade

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Amber vials

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a known amount of Proanthocyanidin A4 solid using an analytical balance.

    • Dissolve the solid in a small volume of the chosen solvent in a volumetric flask.

    • Once fully dissolved, bring the solution to the final volume with the solvent.

    • Calculate the exact concentration of the stock solution.

    • Store the stock solution in an amber vial at the recommended temperature (e.g., -80°C for DMSO).[5]

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution with the desired solvent to the target concentration.

    • Use calibrated pipettes and volumetric flasks for accurate dilutions.

    • Prepare fresh working solutions for each experiment to minimize degradation.

Protocol 2: Stability Testing of Proanthocyanidin A4 in a Selected Solvent

Objective: To determine the stability of Proanthocyanidin A4 in a specific solvent under defined storage conditions.

Materials:

  • Proanthocyanidin A4 working solution

  • Amber HPLC vials

  • Environmental chamber or incubator set to the desired temperature

  • Light source (if photostability is being tested)

  • HPLC system with a suitable detector (e.g., DAD or MS)

Procedure:

  • Sample Preparation:

    • Aliquot the Proanthocyanidin A4 working solution into multiple amber HPLC vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., different temperatures, light/dark conditions).

  • Initial Analysis (Time Zero):

    • Immediately analyze three vials from the prepared batch using a validated HPLC method to determine the initial concentration of Proanthocyanidin A4. This will serve as the baseline (t=0).

  • Storage:

    • Place the remaining vials in the designated environmental chambers or incubators under the specified conditions.

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours, and weekly thereafter), retrieve three vials from each storage condition.

    • Allow the vials to equilibrate to room temperature before analysis.

    • Analyze the samples by HPLC to determine the concentration of Proanthocyanidin A4 remaining.

  • Data Analysis:

    • Calculate the percentage of Proanthocyanidin A4 remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to visualize the degradation profile.

    • Determine the degradation kinetics (e.g., first-order or second-order) and calculate the degradation rate constant (k) and half-life (t½).

Protocol 3: HPLC Method for Quantification of Proanthocyanidin A4

Objective: To provide a general HPLC method for the separation and quantification of Proanthocyanidin A4. (Note: This is a starting point and may require optimization for specific instruments and samples).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Diode Array Detector (DAD) or Mass Spectrometer (MS)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
05
2030
2580
3080
315
355

Method Parameters:

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 280 nm (for DAD)

Validation: The HPLC method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines to ensure reliable quantification.

Mandatory Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis start Start: Weigh Proanthocyanidin A4 dissolve Dissolve in Solvent start->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Solutions stock->working aliquot Aliquot into Amber Vials working->aliquot initial_hplc Initial HPLC Analysis (t=0) aliquot->initial_hplc storage Store under Defined Conditions (Temp, Light) aliquot->storage data_analysis Data Analysis: Degradation Kinetics, Half-life initial_hplc->data_analysis timepoint_hplc Time-Point HPLC Analysis storage->timepoint_hplc At Intervals timepoint_hplc->data_analysis end End: Stability Profile data_analysis->end

Caption: Experimental workflow for determining the stability of Proanthocyanidin A4.

Degradation_Pathway_Logic cluster_factors Degradation Factors PA4 Proanthocyanidin A4 Degradation_Products Degradation Products (e.g., smaller phenolic compounds, oxidized forms) PA4->Degradation_Products Degradation Temp High Temperature Temp->Degradation_Products Light Light Exposure Light->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Alkaline_pH Alkaline pH Alkaline_pH->Degradation_Products

References

Application Notes and Protocols for the Structural Elucidation of Proanthocyanidin A4 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proanthocyanidin (B93508) A4 and the Role of NMR

Proanthocyanidin A4 is a type of A-type proanthocyanidin, which are oligomeric flavonoids characterized by a unique double linkage between constituent flavan-3-ol (B1228485) units. This double linkage includes a conventional C4-C8 or C4-C6 bond and an additional ether bond between C2 and an oxygen on the adjacent unit. These structural complexities make their complete characterization challenging.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex natural products like Proanthocyanidin A4. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the determination of:

  • The nature of the constituent monomeric units (e.g., catechin, epicatechin).

  • The type and regiochemistry of the interflavan linkages.

  • The relative stereochemistry of the molecule.

Isolation and Purification of Proanthocyanidin A4

The quality of NMR data is highly dependent on the purity of the sample. Proanthocyanidin A4 can be isolated from various natural sources, such as cranberries, peanuts, and cinnamon. A general protocol for isolation and purification is as follows:

Protocol 1: General Isolation and Purification of Proanthocyanidins (B150500)

  • Extraction :

    • Macerate the plant material (e.g., fruit, bark) and extract with a solvent system such as acetone/water or ethanol/water.[1][2]

    • Ultrasonication-assisted or microwave-assisted extraction can be employed to improve efficiency.[1][2]

    • Remove the organic solvent under reduced pressure to obtain a crude aqueous extract.

  • Solvent Partitioning :

    • Perform liquid-liquid partitioning of the aqueous extract with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove lipids and other non-polar compounds. Proanthocyanidins typically partition into the ethyl acetate (B1210297) phase.

  • Chromatographic Purification :

    • Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20 or a similar stationary phase.

    • Elute with a gradient of solvents, such as ethanol/water or methanol/water, to separate proanthocyanidins based on their degree of polymerization.

    • Further purification can be achieved using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).

  • Purity Assessment :

    • Assess the purity of the isolated fractions using HPLC-DAD-MS before proceeding with NMR analysis.

NMR Spectroscopy: Experimental Protocols

High-resolution NMR spectra are crucial for detailed structural analysis. The following protocols are recommended for the analysis of Proanthocyanidin A4.

Sample Preparation
  • Sample Quantity : A minimum of 5-10 mg of purified Proanthocyanidin A4 is typically required for a comprehensive suite of 1D and 2D NMR experiments.

  • Solvent : Deuterated solvents such as methanol-d4 (B120146) (CD3OD), acetone-d6 (B32918), or a mixture of acetone-d6 and D2O are commonly used. The choice of solvent can affect chemical shifts and signal resolution.

  • Concentration : Prepare a solution with a concentration of approximately 10-20 mg/mL.

1D NMR Experiments

Protocol 2: ¹H NMR Spectroscopy

  • Pulse Sequence : A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width : 0-10 ppm.

  • Acquisition Time : 2-3 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 128-256 scans, depending on the sample concentration.

  • Temperature : Room temperature (298 K). For samples exhibiting significant line broadening due to conformational exchange, low-temperature NMR (e.g., 278 K or 255 K) can be employed to improve spectral resolution.

Protocol 3: ¹³C NMR Spectroscopy

  • Pulse Sequence : A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width : 0-170 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024-4096 scans, due to the low natural abundance of ¹³C.

2D NMR Experiments

Protocol 4: COSY (Correlation Spectroscopy)

  • Purpose : To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

  • Pulse Sequence : A standard COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Spectral Width : 0-10 ppm in both dimensions.

  • Number of Increments : 256-512 in the F1 dimension.

  • Number of Scans per Increment : 8-16.

Protocol 5: HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose : To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

  • Pulse Sequence : A standard phase-sensitive HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Spectral Width (F2 - ¹H) : 0-10 ppm.

  • Spectral Width (F1 - ¹³C) : 0-170 ppm.

  • Number of Increments : 256-512 in the F1 dimension.

  • Number of Scans per Increment : 16-64.

Protocol 6: HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose : To identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for establishing connectivity across quaternary carbons and between monomeric units.

  • Pulse Sequence : A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (F2 - ¹H) : 0-10 ppm.

  • Spectral Width (F1 - ¹³C) : 0-170 ppm.

  • Number of Increments : 256-512 in the F1 dimension.

  • Number of Scans per Increment : 32-128.

  • Long-range Coupling Delay : Optimized for a coupling constant of 8-10 Hz.

Data Presentation: Representative NMR Data for A-Type Proanthocyanidins

The following tables summarize representative ¹H and ¹³C NMR chemical shifts for A-type proanthocyanidins, which can be used as a reference for the analysis of Proanthocyanidin A4. The numbering scheme for the proanthocyanidin skeleton is provided in the diagram below.

Diagram 1: Proanthocyanidin A-type Dimer Structure and Numbering

Proanthocyanidin_A_type A A-Ring B B-Ring C C-Ring D D-Ring E E-Ring F F-Ring C4 C4 C8' C8' C4->C8' C4-C8 Linkage C2 C2 O7' O7' C2->O7' C2-O7 Ether Linkage

Caption: General structure of an A-type proanthocyanidin dimer showing the interflavan linkages.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for A-type Proanthocyanidins in CD₃OD

PositionChemical Shift (δ) RangeMultiplicityJ (Hz)
H-2 (Upper)4.8 - 5.2d3-4
H-3 (Upper)4.0 - 4.3m
H-4 (Upper)4.1 - 4.4d3-4
H-6 (Upper)5.8 - 6.1d2-3
H-8 (Upper)5.8 - 6.1d2-3
H-2' (Upper)6.8 - 7.2d~2
H-5' (Upper)6.7 - 6.9d~8
H-6' (Upper)6.8 - 7.1dd~8, ~2
H-3 (Lower)3.8 - 4.1m
H-4α (Lower)2.8 - 3.0dd~16, ~5
H-4β (Lower)2.5 - 2.7dd~16, ~8
H-6 (Lower)5.9 - 6.2s
H-2' (Lower)6.9 - 7.3d~2
H-5' (Lower)6.7 - 6.9d~8
H-6' (Lower)6.9 - 7.2dd~8, ~2

Note: Chemical shifts can vary depending on the specific stereochemistry and solvent used.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for A-type Proanthocyanidins in CD₃OD

PositionChemical Shift (δ) Range
C-2 (Upper)99 - 102
C-3 (Upper)66 - 69
C-4 (Upper)28 - 32
C-4a (Upper)100 - 103
C-5 (Upper)155 - 158
C-6 (Upper)96 - 98
C-7 (Upper)152 - 155
C-8 (Upper)97 - 99
C-8a (Upper)150 - 153
C-1' (Upper)130 - 133
C-2' (Upper)114 - 116
C-3' (Upper)145 - 147
C-4' (Upper)145 - 147
C-5' (Upper)115 - 117
C-6' (Upper)118 - 121
C-2 (Lower)78 - 82
C-3 (Lower)72 - 75
C-4 (Lower)27 - 30
C-4a (Lower)101 - 104
C-5 (Lower)156 - 159
C-6 (Lower)95 - 97
C-7 (Lower)150 - 153
C-8 (Lower)106 - 109
C-8a (Lower)154 - 157
C-1' (Lower)131 - 134
C-2' (Lower)114 - 116
C-3' (Lower)145 - 147
C-4' (Lower)145 - 147
C-5' (Lower)115 - 117
C-6' (Lower)119 - 122

Note: These are representative values and may vary.

Structural Elucidation Workflow and Key NMR Correlations

The structural elucidation of Proanthocyanidin A4 is a stepwise process involving the interpretation of various NMR spectra.

Diagram 2: NMR Structural Elucidation Workflow

NMR_Workflow A Isolation & Purification of Proanthocyanidin A4 B 1D NMR (¹H, ¹³C) A->B Acquire Basic Spectra C 2D NMR (COSY, HSQC, HMBC) B->C Acquire Correlation Spectra D Data Analysis & Interpretation C->D Integrate All Spectral Data E Structure Proposal D->E Propose Chemical Structure F Confirmation (NOESY/ROESY, MS) E->F Confirm Stereochemistry & Mass

Caption: A typical workflow for the structural elucidation of Proanthocyanidin A4 using NMR.

Key HMBC Correlations for Interflavan Linkage Determination

The HMBC experiment is paramount for confirming the A-type linkage. Key long-range correlations to look for include:

  • From H-4 of the upper unit to C-7, C-8, and C-9 of the lower unit : This confirms the C4-C8 linkage.

  • From H-3 of the upper unit to C-2 and C-4a of the upper unit, and potentially to C-7 of the lower unit : This helps in assigning the C-ring protons and carbons.

  • From protons on the B-ring of the upper unit to carbons on the C-ring of the upper unit : This confirms the assignments within the upper monomer.

  • From protons on the E-ring of the lower unit to carbons on the F-ring of the lower unit : This confirms the assignments within the lower monomer.

Diagram 3: Key HMBC Correlations in an A-type Proanthocyanidin

HMBC_Correlations H4_upper H-4 (Upper) C7_lower C-7 (Lower) H4_upper->C7_lower ²J C8_lower C-8 (Lower) H4_upper->C8_lower ³J C9_lower C-9 (Lower) H4_upper->C9_lower ²J H3_upper H-3 (Upper) C2_upper C-2 (Upper) H3_upper->C2_upper ²J C4a_upper C-4a (Upper) H3_upper->C4a_upper ³J H2_lower H-2' (Lower) C1_lower C-1' (Lower) H2_lower->C1_lower ³J C3_lower C-3' (Lower) H2_lower->C3_lower ²J

Caption: Diagram illustrating key HMBC correlations for structural elucidation.

Conclusion

The structural elucidation of Proanthocyanidin A4 by NMR spectroscopy is a meticulous process that requires high-quality, pure samples and a combination of 1D and 2D NMR experiments. While specific data for Proanthocyanidin A4 is scarce, the protocols and representative data for A-type proanthocyanidins provided in these application notes serve as a robust guide for researchers. Careful acquisition and interpretation of COSY, HSQC, and particularly HMBC spectra will enable the unambiguous determination of its complex structure, paving the way for further investigation into its biological activities and potential therapeutic applications.

References

Troubleshooting & Optimization

Proanthocyanidin A4 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Proanthocyanidin A4.

Frequently Asked Questions (FAQs)

Q1: What is Proanthocyanidin A4 and what are its primary research applications?

Proanthocyanidin A4 is a type of A-type proanthocyanidin, a class of polyphenolic compounds found in various plants. It is investigated for its potential health benefits, including antioxidant and anti-inflammatory properties. Research applications include studying its effects on cellular signaling pathways involved in oxidative stress and inflammation, such as the Nrf2/ARE and MAPK pathways.

Q2: What are the general solubility characteristics of Proanthocyanidin A4?

Proanthocyanidin A4, like other oligomeric proanthocyanidins (B150500), is most soluble in polar organic solvents. Its solubility is influenced by factors such as the solvent used, pH, and the degree of polymerization. Generally, lower molecular weight oligomers are more soluble than larger polymers[1].

Troubleshooting Guides

Issue 1: Immediate Precipitation of Proanthocyanidin A4 Upon Addition to Aqueous Solutions

Question: I dissolved Proanthocyanidin A4 in DMSO to make a stock solution. When I add it to my aqueous buffer or cell culture medium, a precipitate forms immediately. What is happening and how can I fix it?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of Proanthocyanidin A4 in the aqueous solution exceeds its solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Solvent Shock Rapid dilution of the DMSO stock in the aqueous solution causes a sudden change in the solvent environment, leading to precipitation.Employ a serial dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of the pre-warmed aqueous solution before adding it to the final volume. Add the stock solution dropwise while gently vortexing.
Low Temperature of Aqueous Solution The solubility of many compounds, including proanthocyanidins, decreases at lower temperatures.Always use pre-warmed (e.g., 37°C for cell culture) aqueous solutions for dilutions.
pH of the Aqueous Solution The solubility of proanthocyanidins can be pH-dependent. While stable at alkaline pH, acidified solvents can lead to degradation during extraction[2]. Polymeric proanthocyanidins are more soluble in alkaline solutions[1].For in vitro experiments, ensure the pH of your buffer is compatible with Proanthocyanidin A4 solubility. If possible, adjust the pH slightly, keeping in mind the experimental constraints.
Issue 2: Delayed Precipitation of Proanthocyanidin A4 in Solution

Question: My Proanthocyanidin A4 solution appears clear initially, but after some time, especially in the incubator, I observe a precipitate. Why does this happen and what can I do?

Answer: Delayed precipitation can be due to the compound's stability in the solution over time, interactions with other components, or changes in the solution's properties.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Solution Instability Proanthocyanidin A4 may degrade or aggregate over time in certain aqueous environments, leading to precipitation.Prepare fresh solutions immediately before use. For stock solutions in DMSO, store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Interaction with Media Components Proanthocyanidin A4 may interact with proteins, salts, or other components in complex media like cell culture medium, forming insoluble complexes.If using serum-free media, consider adding a low percentage of serum (e.g., 1-2%) if your experiment allows, as serum proteins can sometimes help solubilize compounds. Alternatively, test different basal media formulations.
Changes in pH or Temperature Fluctuations in the incubator's CO2 levels can alter the pH of the medium. Temperature changes can also affect solubility.Ensure your incubator is properly calibrated for CO2 and temperature. Keep culture plates sealed or in a humidified chamber to minimize evaporation, which can concentrate solutes and lead to precipitation.

Experimental Protocols

Protocol 1: Preparation of Proanthocyanidin A4 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of Proanthocyanidin A4 in Dimethyl Sulfoxide (DMSO).

Materials:

  • Proanthocyanidin A4 (solid)

  • Anhydrous (dry) DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of Proanthocyanidin A4 powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM). It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed water can reduce solubility.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light. Stock solutions are generally stable for up to 1 month at -20°C and 6 months at -80°C.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the steps to dilute the Proanthocyanidin A4 DMSO stock solution into cell culture medium for in vitro assays.

Materials:

  • Proanthocyanidin A4 stock solution in DMSO (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the Proanthocyanidin A4 DMSO stock solution at room temperature.

  • Intermediate Dilution (Recommended):

    • In a sterile tube, prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, add 1 µL of the stock to 99 µL of medium.

    • Mix gently by pipetting up and down.

  • Final Dilution:

    • Add the required volume of the intermediate (or stock) solution to the final volume of pre-warmed cell culture medium in your culture vessel (e.g., multi-well plate).

    • Add the solution dropwise while gently swirling the plate to ensure rapid and even mixing.

    • The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity, though this can be cell-line dependent. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Visually inspect the medium for any signs of precipitation immediately after dilution and before adding to cells.

Data Presentation

Table 1: Solubility of Proanthocyanidin A4 in Common Solvents

SolventConcentrationObservationsSource
DMSO≥ 50 mg/mL (86.73 mM)Soluble, but saturation is unknown. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[3]
Ethanol (B145695)SolubleOligomeric proanthocyanidins are generally soluble in ethanol. Quantitative data for Proanthocyanidin A4 is not readily available.[1]
WaterPoorly SolubleOligomeric proanthocyanidins are soluble in water, but solubility is pH-dependent and generally lower than in organic solvents.[1]
Ethanol-Water MixturesSolubleMixtures of ethanol and water are effective solvents for extracting proanthocyanidins.[4][5]

Signaling Pathways and Visualizations

Proanthocyanidin A4 is known to interact with key cellular signaling pathways, primarily due to its antioxidant and anti-inflammatory properties. Below are diagrams illustrating its proposed mechanism of action on the Nrf2/ARE and MAPK pathways.

Nrf2/ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Proanthocyanidins can activate this pathway by inhibiting the ubiquitination of Nrf2. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the production of protective enzymes.

Nrf2_Pathway cluster_nucleus Nucleus Proanthocyanidin_A4 Proanthocyanidin A4 Keap1_Nrf2 Keap1-Nrf2 Complex Proanthocyanidin_A4->Keap1_Nrf2 Inhibits Ubiquitination Ubiquitination Keap1_Nrf2->Ubiquitination Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Proteasome Proteasomal Degradation Ubiquitination->Proteasome Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Activation Nrf2_in_nucleus Nrf2 ARE_in_nucleus ARE Nrf2_in_nucleus->ARE_in_nucleus Binds to Antioxidant_Genes_in_nucleus Antioxidant Gene Transcription ARE_in_nucleus->Antioxidant_Genes_in_nucleus Induces

Caption: Proanthocyanidin A4 activation of the Nrf2/ARE pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular processes like proliferation, differentiation, and apoptosis. In the context of inflammation and cancer, certain arms of the MAPK pathway (e.g., ERK1/2, p38, JNK) can be aberrantly activated. Proanthocyanidins have been shown to inhibit the phosphorylation and activation of key kinases in this pathway, thereby suppressing downstream inflammatory and proliferative responses[6][7][8].

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Cell Surface Receptor Extracellular_Stimuli->Receptor MAPKKK MAPKKK (e.g., Raf, MEKK) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK1/2) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Proanthocyanidin_A4 Proanthocyanidin A4 Proanthocyanidin_A4->MAPKKK Inhibits Proanthocyanidin_A4->MAPKK Inhibits Proanthocyanidin_A4->MAPK Inhibits Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Induces

References

Technical Support Center: Optimizing Proanthocyanidin A4 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of A-type proanthocyanidins (B150500), including Proanthocyanidin (B93508) A4.

Disclaimer: Specific experimental data for the optimization of Proanthocyanidin A4 extraction is limited in publicly available literature. The guidance provided here is based on established protocols for A-type proanthocyanidins and general proanthocyanidins (PACs). Researchers should use this information as a starting point and adapt the methodologies for their specific plant matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting A-type proanthocyanidins like Proanthocyanidin A4?

A1: Aqueous mixtures of organic solvents are generally most effective. Acetone (B3395972) solutions (typically 50-70% in water) are widely considered optimal for extracting proanthocyanidins, particularly A-types, from various plant materials.[1][2][3] Ethanol (B145695) (40-80%) is a less toxic and effective alternative, making it suitable for applications in food and nutraceuticals.[4][5][6] Methanol (B129727) can also be used, but acetone and ethanol are more common.[4][6] For pure Proanthocyanidin A4, Dimethyl sulfoxide (B87167) (DMSO) shows high solubility.[7]

Q2: How do temperature and time affect the extraction yield and stability of Proanthocyanidin A4?

A2: Temperature and time are critical parameters that require careful optimization.

  • Temperature: Higher temperatures can increase solvent efficiency and mass transfer rates, but temperatures above 60-70°C can lead to thermal degradation of proanthocyanidins.[4][8] For techniques like Ultrasound-Assisted Extraction (UAE), optimal temperatures are often in the range of 50-70°C.[1][9] Proanthocyanidins are sensitive to heat, which can cause their conversion into other compounds.[2]

  • Time: Extraction time can range from minutes for methods like Microwave-Assisted Extraction (MAE) and UAE to many hours for conventional maceration.[1][4] For example, optimal UAE times are often between 15 and 60 minutes.[1][5] Prolonged extraction times, especially at elevated temperatures, increase the risk of degradation.

Q3: My Proanthocyanidin A4 yield is very low. What are the common causes and how can I troubleshoot this?

A3: Low yield is a common issue. Consider the following troubleshooting steps:

  • Inadequate Cell Disruption: Proanthocyanidins are located within plant cells. Ensure your plant material is properly ground to a fine powder to increase the surface area for solvent interaction. Techniques like UAE can further assist by breaking down cell walls.[4]

  • Suboptimal Solvent Choice: The polarity of your solvent mixture is crucial. If using ethanol or methanol, ensure the water percentage is optimized. For A-type PACs, an aqueous acetone solution is often more efficient.[2][3]

  • Incorrect Solid-to-Liquid Ratio: A low solvent volume may lead to incomplete extraction. A typical starting point is a solid-to-liquid ratio of 1:10 to 1:30 (g/mL).[1][5]

  • pH of the Extraction Medium: Proanthocyanidins can be sensitive to pH. They are generally more stable in slightly acidic conditions (pH < 7).[2][10] Adding a small amount of acid (e.g., 0.1-0.5% formic or acetic acid) to the solvent can sometimes improve yield and stability, though this should be tested.

  • Degradation: High temperatures or excessive extraction times could be degrading the target molecule. Try reducing the temperature or extraction duration.

Q4: How can I prevent the degradation of Proanthocyanidin A4 during extraction and storage?

A4: Proanthocyanidin A4, like other PACs, is susceptible to degradation from heat, light, oxygen, and high pH.

  • Temperature Control: Use the lowest effective temperature for extraction. Methods like UAE are beneficial as they can increase efficiency at lower temperatures.[4]

  • pH Management: Maintain a slightly acidic pH during extraction. Proanthocyanidins are known to be unstable and can degrade at pH levels above 7.[11]

  • Protection from Light and Oxygen: Conduct extractions in subdued light and consider purging solvents with nitrogen to minimize oxidative degradation. Store extracts and the final product at low temperatures (-20°C or -80°C) in airtight containers, protected from light.[7][12]

  • Storage of Stock Solutions: For purified Proanthocyanidin A4, stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[7][13]

Q5: What is the best method to purify Proanthocyanidin A4 from a crude extract?

A5: Purification typically involves one or more chromatographic steps.

  • Solid-Phase Extraction (SPE): SPE is a common method for cleaning up and fractionating crude extracts. Resins like Sephadex LH-20 are frequently used to separate proanthocyanidins from other polyphenols and impurities.

  • Column Chromatography: For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is often required. Normal-phase HPLC can separate PACs based on their degree of polymerization, while reverse-phase HPLC is used for final purification.[14]

  • Integrated Methods: A multi-step approach combining techniques like ultrafiltration (to separate by molecular weight) followed by SPE or preparative HPLC can yield highly purified fractions.[15]

Quantitative Data on Proanthocyanidin Extraction

The following tables summarize optimal conditions and yields found in the literature for general proanthocyanidins. These should be used as a reference for developing a specific protocol for Proanthocyanidin A4.

Table 1: Ultrasound-Assisted Extraction (UAE) Parameters

Plant SourceOptimal SolventTemp (°C)Time (min)Solid:Liquid Ratio (g:mL)YieldReference
Grape Seeds47% Ethanol60°C531:1026.56 mg CE/g FW[5][16]
Kiwi Leaves70% Acetone70°C151:30Optimized for activity[1][9]

CE: Catechin Equivalents; FW: Fresh Weight.

Table 2: Microwave-Assisted Extraction (MAE) Parameters

Plant SourceOptimal SolventTemp (°C)Time (min)Power (W)YieldReference
Cocoa Beans73% Methanol67°C56-Optimized for procyanidins[17]
Camphor Leaves77% Ethanol-18530 W81.56 mg/g[2]
Grape Seeds80% Ethanol80°C3600 W22.73%[18]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of A-type Proanthocyanidins

This protocol is a general guideline based on methods optimized for proanthocyanidins from plant leaves and seeds.

  • Sample Preparation: Dry the plant material at a low temperature (e.g., 40°C) and grind it into a fine powder (<0.5 mm particle size).

  • Solvent Preparation: Prepare a solution of 70% acetone in deionized water (v/v).

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a 50 mL flask.

    • Add 30 mL of the 70% acetone solvent (a 1:30 solid-to-liquid ratio).[1]

    • Place the flask in an ultrasonic bath or use a probe sonicator.

    • Sonicate at a controlled temperature of 50-60°C for 20-40 minutes.[4][5]

  • Separation:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times with fresh solvent.

    • Combine the supernatants.

  • Solvent Removal: Remove the acetone from the extract using a rotary evaporator under vacuum at a temperature below 40°C. The remaining aqueous solution can be freeze-dried to obtain the crude extract.

Protocol 2: Purification of A-type Proanthocyanidins using Solid-Phase Extraction (SPE)

This protocol describes a common cleanup step for crude proanthocyanidin extracts.

  • Column Preparation: Pack a glass column with Sephadex LH-20 resin and equilibrate it with methanol.

  • Sample Loading: Dissolve the crude, dried extract in a minimal amount of methanol. Load the dissolved sample onto the prepared Sephadex LH-20 column.

  • Washing Step: Wash the column with methanol to elute smaller phenolic compounds and other impurities. Monitor the eluate using Thin Layer Chromatography (TLC) or HPLC.

  • Elution of Proanthocyanidins: Elute the desired proanthocyanidin fraction from the column using a solution of 70% acetone in water.[2] This step selectively elutes the more polar, larger proanthocyanidins.

  • Final Step: Collect the proanthocyanidin-rich fraction and remove the solvent using a rotary evaporator at <40°C. Lyophilize the remaining aqueous solution to obtain a purified proanthocyanidin powder. Further purification may be required using preparative HPLC.

Visual Guides and Workflows

Diagrams

Extraction_Workflow Start Plant Material (Source of Proanthocyanidin A4) Prep Preparation (Drying, Grinding) Start->Prep Extraction Extraction (e.g., UAE with 70% Acetone) Prep->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Extract Crude Extract Solvent_Removal->Crude_Extract Purification Purification (SPE, Column Chromatography) Crude_Extract->Purification Pure_Compound Purified Proanthocyanidin A4 Purification->Pure_Compound Analysis Analysis (HPLC, MS) Purification->Analysis Pure_Compound->Analysis

Caption: General workflow for Proanthocyanidin A4 extraction and purification.

Troubleshooting_Tree cluster_issue Observed Issue cluster_causes Potential Causes & Solutions Issue Low Yield or Purity C1 Incomplete Extraction? Issue->C1 Check C2 Degradation? Issue->C2 Check C3 Poor Solvent Choice? Issue->C3 Check S1 1. Increase Solvent Volume 2. Finer Grinding 3. Use UAE/MAE C1->S1 Solution S2 1. Lower Temperature 2. Reduce Extraction Time 3. Check pH (aim for acidic) C2->S2 Solution S3 1. Switch to 70% Acetone 2. Optimize Water Content in Alcohol C3->S3 Solution

Caption: Troubleshooting guide for low Proanthocyanidin A4 extraction yield.

References

Proanthocyanidin A4 standard degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the degradation and storage of the Proanthocyanidin (B93508) A4 standard for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Proanthocyanidin A4 standard?

A1: For optimal stability, Proanthocyanidin A4 standard, once dissolved in a solvent, should be stored under specific conditions to minimize degradation. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is crucial to protect the solution from light.[1] For the solid form, storage at 4°C, protected from light, is recommended.

Q2: What factors can cause the degradation of Proanthocyanidin A4?

A2: The stability of Proanthocyanidin A4 is influenced by several factors, including:

  • Temperature: Higher temperatures accelerate degradation. Proanthocyanidins (B150500) are more stable at lower temperatures, such as 4°C, compared to room temperature or higher.[2]

  • pH: Proanthocyanidins are generally more stable in acidic conditions and unstable in neutral to alkaline conditions (pH > 7).[2]

  • Light: Exposure to light, particularly UV light, can induce degradation.[3]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[3][4]

Q3: What are the primary degradation pathways for A-type proanthocyanidins?

A3: A-type proanthocyanidins, like Proanthocyanidin A4, primarily degrade through two main pathways:

  • Oxidative Degradation: This is a major degradation pathway, often initiated by factors like heat, light, and the presence of oxygen.[3] It can lead to the formation of various smaller compounds.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the interflavan bonds of proanthocyanidins can be cleaved, breaking down the oligomeric structure into smaller units.[3]

Q4: How can I monitor the degradation of my Proanthocyanidin A4 standard?

A4: The degradation of Proanthocyanidin A4 can be monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common method. A stability-indicating HPLC method should be developed and validated to separate the intact Proanthocyanidin A4 from its degradation products.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of Proanthocyanidin A4 standard. Proanthocyanidin A4 has limited solubility in aqueous solutions.Use organic solvents like DMSO, ethanol, or methanol (B129727) for initial dissolution to create a stock solution.[1] For aqueous working solutions, the stock solution can be further diluted, but be mindful of potential precipitation. The use of co-solvents like PEG300 or encapsulating agents like SBE-β-CD can improve solubility in aqueous media.[1]
Inconsistent or non-reproducible results in experiments. This could be due to the degradation of the Proanthocyanidin A4 standard.Always prepare fresh working solutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Ensure that the experimental conditions (pH, temperature, light exposure) are controlled and consistent.
Appearance of unexpected peaks in HPLC chromatograms. These are likely degradation products of Proanthocyanidin A4.Review the storage and handling procedures of your standard. If degradation is suspected, a forced degradation study can help to identify the potential degradation products and confirm the specificity of your analytical method.
Difficulty in separating Proanthocyanidin A4 from other components or degradation products in HPLC. The choice of HPLC column and mobile phase is critical for the separation of complex flavonoids like proanthocyanidins.Reversed-phase (C18) columns are commonly used.[7] However, for highly polar compounds or for separating polymers, hydrophilic interaction liquid chromatography (HILIC) may provide better resolution.[8] Optimization of the mobile phase composition (e.g., gradient elution with acetonitrile (B52724) and acidified water) and column temperature is crucial.
Low recovery of Proanthocyanidin A4 during sample preparation. Proanthocyanidins can bind to surfaces and other molecules, leading to losses during extraction and sample preparation.Use appropriate extraction solvents, such as aqueous acetone (B3395972) or ethanol.[7] The addition of an antioxidant during extraction may be beneficial.[7] Minimize the number of transfer steps and use low-binding labware where possible.

Storage and Stability Data

Recommended Storage Conditions for Proanthocyanidin A4 Solutions

Storage TemperatureDurationLight Condition
-80°CUp to 6 monthsProtect from light
-20°CUp to 1 monthProtect from light

Data sourced from MedchemExpress.[1]

General Stability of Proanthocyanidin Dimers under Different Conditions

ConditionStability Profile
Temperature More stable at temperatures below 25°C. Degradation rate increases significantly at higher temperatures.[2]
pH Relatively stable in acidic conditions (pH < 4). Unstable in neutral and alkaline conditions (pH ≥ 7), with degradation rate increasing as pH rises.[2]

This table summarizes general trends for proanthocyanidin dimers and should be considered as a guideline for Proanthocyanidin A4.

Experimental Protocols

Protocol for a Forced Degradation Study of Proanthocyanidin A4

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • Proanthocyanidin A4 standard

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • pH meter

  • HPLC system with UV/PDA or MS detector

  • Photostability chamber

  • Oven

2. Sample Preparation:

  • Prepare a stock solution of Proanthocyanidin A4 in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Expose the solid standard and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Photolytic Degradation: Expose the solid standard and the stock solution to light in a photostability chamber according to ICH guidelines.

4. Analysis:

  • Analyze the stressed samples at different time points using a validated HPLC method.

  • Monitor the decrease in the peak area of Proanthocyanidin A4 and the formation of new peaks corresponding to degradation products.

  • A mass spectrometer can be used to identify the mass of the degradation products, aiding in their structural elucidation.

5. Data Evaluation:

  • Calculate the percentage of degradation of Proanthocyanidin A4 under each stress condition.

  • Ensure that the analytical method can adequately separate the parent compound from all major degradation products (peak purity analysis).

Visualizations

cluster_degradation Proanthocyanidin A4 Degradation Pathways cluster_products Degradation Products PA4 Proanthocyanidin A4 Oxidation Oxidative Stress (Light, Heat, O2) PA4->Oxidation Oxidation Hydrolysis Acid/Base Stress (pH, Heat) PA4->Hydrolysis Hydrolysis Epimers Epimers Oxidation->Epimers OxidizedDimers Oxidized Dimers Oxidation->OxidizedDimers RingFission Ring Fission Products Oxidation->RingFission Hydrolysis->RingFission Monomers Monomeric Units (Catechin/Epicatechin) Hydrolysis->Monomers

Caption: Potential degradation pathways of Proanthocyanidin A4.

cluster_workflow Stability Testing Workflow start Start: Proanthocyanidin A4 Standard prep Prepare Stock and Working Solutions start->prep stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress sampling Sample at Time Points (t=0, t=x, t=y, ...) stress->sampling analysis HPLC-UV/MS Analysis sampling->analysis data Data Acquisition (Peak Area, New Peaks) analysis->data eval Evaluate Degradation (%) Assess Method Specificity data->eval end End: Stability Profile eval->end

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Overcoming Matrix Effects in Proanthocyanidin A4 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Proanthocyanidin (B93508) A4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect Proanthocyanidin A4 quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as Proanthocyanidin A4, by co-eluting compounds from the sample matrix during mass spectrometry analysis.[1] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of experimental results. Common sources of matrix effects in biological and plant-based samples include salts, phospholipids, and other polyphenols.

Q2: What are the common strategies to overcome matrix effects in Proanthocyanidin A4 analysis?

A2: The primary strategies to mitigate matrix effects in the LC-MS/MS analysis of Proanthocyanidin A4 fall into three main categories:

  • Effective Sample Preparation: To remove interfering components from the matrix before analysis.

  • Matrix-Matched Calibration: To compensate for the matrix effects by preparing calibration standards in a matrix similar to the sample.

  • Use of Internal Standards: Particularly stable isotope-labeled internal standards, to normalize for signal variations caused by matrix effects.

Q3: Which sample preparation techniques are recommended for reducing matrix effects for Proanthocyanidin A4?

A3: A combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) has been shown to be effective in minimizing matrix-induced signal depression for A-type proanthocyanidins (B150500) like Proanthocyanidin A2.[2] For plant materials, extraction with aqueous organic solvents like ethanol (B145695) or acetone (B3395972) is a common first step.[3]

Q4: Is a stable isotope-labeled internal standard available for Proanthocyanidin A4?

A4: Currently, a commercially available stable isotope-labeled internal standard specifically for Proanthocyanidin A4 is not readily documented. In such cases, researchers may consider using a structurally similar compound as an internal standard, such as a stable isotope-labeled version of another proanthocyanidin dimer or a related flavonoid. However, it is crucial to validate the chosen internal standard to ensure it effectively compensates for the matrix effects on Proanthocyanidin A4.

Q5: What are typical LC-MS/MS parameters for the analysis of A-type proanthocyanidin dimers?

A5: For A-type proanthocyanidin dimers, reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is commonly used. Analysis is often performed in negative ionization mode. The fragmentation of A-type procyanidins typically involves quinone methide (QM) cleavage, heterocyclic ring fission (HRF), and retro-Diels-Alder (RDA) fragmentation.[4] Specific MRM transitions would need to be optimized for Proanthocyanidin A4. For the related Proanthocyanidin A2, a limit of quantitation (LOQ) of 1.25 ng/mL in urine and 2.5 ng/mL in plasma has been reported.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for Proanthocyanidin A4.
Sample solvent is too strong.Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
High Signal Suppression or Enhancement Inefficient removal of matrix components.Refine the sample preparation protocol. Consider a more rigorous SPE cleanup or an additional LLE step.
Co-elution of interfering compounds.Adjust the chromatographic gradient to better separate Proanthocyanidin A4 from matrix interferences.
Low Recovery Inefficient extraction from the sample matrix.Optimize the extraction solvent composition and extraction time.[3] For SPE, ensure the appropriate sorbent and elution solvent are used.
Degradation of the analyte during sample processing.Minimize exposure to high temperatures and light. Work with fresh samples and process them promptly.
Inconsistent Results (Poor Precision) Variability in sample preparation.Ensure consistent and precise execution of all sample preparation steps. Use of an appropriate internal standard can help correct for this variability.
Fluctuation in MS instrument performance.Perform regular instrument calibration and maintenance. Monitor system suitability throughout the analytical run.
Inability to Reach Required Sensitivity (High LOQ) Significant ion suppression.Implement strategies to reduce matrix effects as outlined above.
Suboptimal MS/MS parameters.Optimize MRM transitions (precursor and product ions) and collision energy for Proanthocyanidin A4.

Experimental Protocols

Sample Preparation for Proanthocyanidin A4 from Biological Fluids (Urine/Plasma) - Adapted from Proanthocyanidin A2 Protocol

This protocol is adapted from a method developed for Proanthocyanidin A2 and will require validation for Proanthocyanidin A4.[2]

  • Liquid-Liquid Extraction (for urine):

    • To 1 mL of urine, add 1 mL of ethyl acetate (B1210297).

    • Vortex for 1 minute.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Collect the ethyl acetate (upper) layer.

    • Repeat the extraction twice more.

    • Combine the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for SPE.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.

    • Loading: Load the reconstituted extract from the LLE step (for urine) or the plasma sample.

    • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elution: Elute the proanthocyanidins with 3 mL of acidified methanol (e.g., 0.1% formic acid in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a known volume of the initial mobile phase for LC-MS/MS analysis.

Matrix-Matched Calibration Curve Preparation
  • Obtain Blank Matrix: Source a batch of the same matrix (e.g., plasma, urine, or a representative plant extract) that is free of Proanthocyanidin A4.

  • Prepare Stock Solution: Prepare a concentrated stock solution of Proanthocyanidin A4 in a suitable solvent (e.g., methanol).

  • Spike Blank Matrix: Prepare a series of calibration standards by spiking the blank matrix with known concentrations of the Proanthocyanidin A4 stock solution.

  • Process Standards: Process these spiked matrix standards using the same extraction procedure as the unknown samples.

  • Construct Calibration Curve: Analyze the processed standards by LC-MS/MS and construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Quantitative Data Summary

The following table summarizes validation data for a closely related A-type proanthocyanidin, Proanthocyanidin A2, which can serve as a benchmark when developing a method for Proanthocyanidin A4.

Parameter Matrix Value Reference
Limit of Quantitation (LOQ)Urine1.25 ng/mL[2]
Limit of Quantitation (LOQ)Plasma2.5 ng/mL[2]
RecoveryUrine12%[2]
Intra-assay CVUrine9.8%[2]
Inter-assay CVUrine10.6%[2]

Visualizations

Workflow for Overcoming Matrix Effects

Overcoming_Matrix_Effects cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Strategy Start Sample Collection (e.g., Plasma, Plant Extract) Extraction Initial Extraction (e.g., LLE, Solvent Extraction) Start->Extraction IS Internal Standard Addition (e.g., Stable Isotope Labeled) Start->IS Spike at earliest stage SPE Solid-Phase Extraction (SPE) Cleanup Extraction->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition LCMS->Data MMC Matrix-Matched Calibration Data->MMC Calibration Curve Construction IS->Extraction Quant Accurate Quantification of Proanthocyanidin A4 MMC->Quant

Caption: Workflow for Proanthocyanidin A4 quantification, highlighting key stages for mitigating matrix effects.

Decision Tree for Troubleshooting Matrix Effects

Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise Quantification? CheckRecovery Assess Analyte Recovery (Is it low and variable?) Start->CheckRecovery Yes End Reliable Quantification Start->End No CheckMatrixEffect Evaluate Matrix Effect (Post-column infusion or post-extraction spike) CheckRecovery->CheckMatrixEffect No OptimizeSamplePrep Optimize Sample Preparation (e.g., improve SPE/LLE) CheckRecovery->OptimizeSamplePrep Yes ModifyLC Modify LC Method (e.g., change gradient, - different column) CheckMatrixEffect->ModifyLC Significant Effect UseMMC Implement Matrix-Matched Calibration CheckMatrixEffect->UseMMC Moderate Effect UseIS Use Stable Isotope-Labeled Internal Standard CheckMatrixEffect->UseIS Severe/Variable Effect OptimizeSamplePrep->CheckRecovery ModifyLC->CheckMatrixEffect UseMMC->End UseIS->End

Caption: A decision tree to guide troubleshooting efforts when encountering matrix effects in Proanthocyanidin A4 analysis.

References

Troubleshooting Proanthocyanidin A4 peak tailing in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic issues, with a specific focus on peak tailing of Proanthocyanidin A4.

Troubleshooting Guide: Proanthocyanidin A4 Peak Tailing

This section offers detailed guidance in a question-and-answer format to diagnose and resolve peak tailing in your chromatograms.

Q1: My Proanthocyanidin A4 peak is tailing. What are the most likely causes?

Peak tailing for polyphenolic compounds like Proanthocyanidin A4 in reversed-phase HPLC is a common issue. It typically indicates undesirable secondary interactions between your analyte and the stationary phase, or potential system issues. The primary causes can be categorized as follows:

  • Chemical Interactions: Proanthocyanidin A4 has multiple hydroxyl groups, making it a polar compound susceptible to strong interactions with residual silanol (B1196071) groups on silica-based columns. These secondary interactions are a major cause of tailing.

  • Mobile Phase Issues: An inappropriate mobile phase pH can cause the analyte to be in a mixed ionic state, leading to peak distortion. Insufficient buffer capacity can also contribute to this problem.

  • Column Health: The column may be contaminated, degraded, or have a poorly packed bed. A blocked inlet frit can also cause peak distortion for all analytes.

  • Method Parameters: Sample overload (injecting too high a concentration) or a mismatch between the sample solvent and the mobile phase can lead to asymmetrical peaks.

  • System Issues: Excessive extra-column volume (dead volume) from long or wide tubing can cause peak broadening and tailing.

Q2: How can I systematically troubleshoot the peak tailing issue?

A logical, step-by-step approach is the most efficient way to identify and solve the problem. Start with the simplest and most common solutions before moving to more complex ones. The workflow below outlines a systematic process for troubleshooting.

G A Observe Peak Tailing (Asymmetry > 1.2) B Are all peaks tailing? A->B C Check for System Issues: - Extra-column dead volume - Blocked column inlet frit - Leaks or flow irregularities B->C Yes D Focus on Chemical Interactions (Analyte-Specific Tailing) B->D No G Evaluate Column Health C->G E Modify Mobile Phase D->E F Adjust pH (e.g., add 0.1% Formic Acid) Is peak shape improved? E->F F->G No K Problem Resolved F->K Yes H Is column old or contaminated? Consider flush or replacement. G->H I Optimize Method Parameters H->I No L Consider End-Capped Column or alternative stationary phase H->L Yes J Reduce sample concentration Match sample solvent to mobile phase I->J J->K L->K G cluster_0 Without Acidic Modifier (Tailing Occurs) cluster_1 With Acidic Modifier (e.g., 0.1% Formic Acid) PA4_1 Proanthocyanidin A4 (Multiple OH groups) Interaction Secondary Ionic Interaction (Causes Tailing) PA4_1->Interaction Silanol_1 Ionized Silanol Site (Si-O⁻) Silanol_1->Interaction PA4_2 Proanthocyanidin A4 NoInteraction Interaction Suppressed (Symmetrical Peak) PA4_2->NoInteraction Silanol_2 Protonated Silanol Site (Si-OH) Silanol_2->NoInteraction H_ion H⁺ (from acid) H_ion->Silanol_2 protonates

Technical Support Center: Purity Assessment of Proanthocyanidin A4 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity assessment of Proanthocyanidin (B93508) A4 (PA4) standards. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is Proanthocyanidin A4 and why is its purity important?

Proanthocyanidin A4 (PA4) is a type of A-type proanthocyanidin, a class of polyphenolic compounds found in various plants. These compounds are of significant interest in nutrition and pharmaceutical research due to their potential health benefits. The purity of a PA4 standard is critical for accurate quantification in experimental samples, ensuring the reliability and reproducibility of research findings, and for establishing accurate dosage in preclinical and clinical studies.

Q2: What are the common methods for assessing the purity of a Proanthocyanidin A4 standard?

The purity of a Proanthocyanidin A4 standard is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), is the most widely used technique for purity assessment. It allows for the separation of PA4 from potential impurities and isomers.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, enabling the identification of impurities and degradation products by their mass-to-charge ratio.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for structural elucidation and can confirm the identity and purity of the PA4 standard by analyzing its unique spectral fingerprint.[5][6]

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to determine the molecular weight of the proanthocyanidin and assess for the presence of other oligomers.

Q3: What are the potential impurities in a Proanthocyanidin A4 standard?

Impurities in a PA4 standard can originate from the extraction and purification process or from degradation during storage. Potential impurities include:

  • Isomers: Proanthocyanidins (B150500) can exist as various isomers with the same mass but different spatial arrangements, which can be challenging to separate.[1][3]

  • Other Proanthocyanidin Oligomers: The standard may contain other proanthocyanidin dimers, trimers, or higher-order oligomers.

  • Monomeric Flavan-3-ols: Residual amounts of catechin (B1668976) or epicatechin, the building blocks of proanthocyanidins, may be present.

  • Degradation Products: PA4 can degrade under certain conditions, such as exposure to high temperatures, oxygen, or basic pH.[7][8][9][10] This can lead to the formation of various degradation products.

  • Residual Solvents: Solvents used during the purification process may remain in the final product.

Q4: How should a Proanthocyanidin A4 standard be stored to maintain its purity?

To ensure the stability and purity of a Proanthocyanidin A4 standard, it is recommended to store it under the following conditions:

  • Temperature: Store at -20°C for long-term storage.

  • Light: Protect from light to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Moisture: Keep in a tightly sealed container to protect from moisture.

For solutions, it is advisable to prepare them fresh and use them promptly. If storage of solutions is necessary, they should be stored at low temperatures (-20°C or -80°C) and protected from light.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause(s) Suggested Solution(s)
Poor resolution between PA4 and other peaks 1. Inappropriate column chemistry.2. Mobile phase composition is not optimal.3. Gradient slope is too steep.1. Use a high-resolution C18 column (e.g., ≤3 µm particle size). Consider a diol-based column for better separation of oligomers.[3]2. Optimize the mobile phase by adjusting the ratio of organic solvent (acetonitrile or methanol) and the concentration of the acidic modifier (e.g., formic acid, acetic acid).3. Employ a shallower gradient to improve the separation of closely eluting compounds.
Peak tailing 1. Secondary interactions with residual silanol (B1196071) groups on the column.2. Column overload.3. Inappropriate mobile phase pH.1. Use a column with end-capping or add a competing base to the mobile phase.2. Reduce the sample concentration or injection volume.3. Lower the mobile phase pH (e.g., to ~2.5-3.0) to suppress the ionization of phenolic hydroxyl groups.
Inconsistent retention times 1. Inadequate column equilibration.2. Fluctuations in column temperature.3. Mobile phase composition is not consistent.1. Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.2. Use a column oven to maintain a constant temperature.3. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Ghost peaks 1. Contamination in the mobile phase or HPLC system.2. Carryover from a previous injection.1. Use high-purity solvents and flush the system thoroughly.2. Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.

Experimental Protocols

Protocol 1: Purity Assessment of Proanthocyanidin A4 by HPLC

This protocol is adapted from a validated method for Proanthocyanidin A2, a structurally similar A-type proanthocyanidin, and is expected to provide a good starting point for the analysis of PA4.[11][12] Method optimization may be required.

Chromatographic Conditions:

Parameter Condition
Column Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the Proanthocyanidin A4 standard.

  • Dissolve the standard in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the Proanthocyanidin A4 standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh PA4 Standard dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Purity Report

Caption: Workflow for HPLC Purity Assessment of Proanthocyanidin A4.

Protocol 2: Identification of Impurities by LC-MS

LC Conditions:

Use the same HPLC conditions as described in Protocol 1.

MS Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Mass Range m/z 100 - 1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C

Data Analysis:

  • Acquire full scan mass spectra to detect all ions within the specified mass range.

  • Identify the molecular ion of Proanthocyanidin A4 ([M-H]⁻ at m/z 575.1).

  • Analyze the mass spectra of other peaks in the chromatogram to tentatively identify potential impurities based on their mass-to-charge ratios.

Protocol 3: Structural Confirmation by NMR Spectroscopy

Sample Preparation:

Dissolve approximately 5-10 mg of the Proanthocyanidin A4 standard in a suitable deuterated solvent, such as methanol-d4 (B120146) or acetone-d6.

NMR Acquisition:

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Spectral Features:

The 1H and 13C NMR spectra of Proanthocyanidin A4 are expected to be complex due to the number of protons and carbons in the molecule and the potential for rotational isomers. However, key characteristic signals can be used for structural confirmation. The spectra should be compared to published data for Proanthocyanidin A4 or closely related A-type proanthocyanidins to confirm its identity. The absence of significant signals from impurities will confirm the high purity of the standard.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_hplc HPLC Related Issues cluster_sample Sample Related Issues start Purity Assessment Issue q_resolution Poor Peak Resolution? start->q_resolution q_tailing Peak Tailing Observed? start->q_tailing q_retention Inconsistent Retention Times? start->q_retention q_degradation Suspected Degradation? start->q_degradation q_impurity Unknown Impurity Peaks? start->q_impurity s_resolution Optimize Mobile Phase Gradient Use High-Resolution Column q_resolution->s_resolution Yes end Problem Addressed s_resolution->end Resolved s_tailing Adjust Mobile Phase pH Reduce Sample Concentration q_tailing->s_tailing Yes s_tailing->end Resolved s_retention Ensure Column Equilibration Use Column Oven q_retention->s_retention Yes s_retention->end Resolved s_degradation Check Storage Conditions Prepare Fresh Sample q_degradation->s_degradation Yes s_degradation->end Resolved s_impurity Analyze by LC-MS Review Synthesis/Purification Data q_impurity->s_impurity Yes s_impurity->end Identified

Caption: A logical diagram for troubleshooting common issues in Proanthocyanidin A4 purity assessment.

References

Preventing oxidation of Proanthocyanidin A4 during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Proanthocyanidin (B93508) A4 (PA4) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is Proanthocyanidin A4 and why is it prone to oxidation?

Proanthocyanidin A4 is a type of A-type proanthocyanidin, which are oligomers or polymers of flavan-3-ol (B1228485) units. A-type proanthocyanidins (B150500) are characterized by an additional ether bond between the flavanol units, which generally confers greater stability compared to B-type proanthocyanidins.[1] However, like all proanthocyanidins, PA4 is susceptible to oxidation, especially under basic conditions, due to the presence of numerous hydroxyl groups on its aromatic rings.[2][3] These hydroxyl groups can be oxidized to form quinones, which can then undergo further reactions, leading to degradation and polymerization of the molecule.

Q2: What are the main factors that promote the oxidation of Proanthocyanidin A4 during sample preparation?

Several factors can contribute to the oxidation of Proanthocyanidin A4:

  • High pH: Basic conditions significantly accelerate the rate of proanthocyanidin oxidation.[2][3]

  • Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.[3]

  • High Temperatures: Thermal processing and elevated temperatures can lead to the degradation of A-type proanthocyanidins.[4][1]

  • Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.

  • Enzymatic Activity: Polyphenol oxidases (PPOs), if not inactivated, can rapidly catalyze the oxidation of proanthocyanidins.

  • Light Exposure: Exposure to light, particularly UV light, can promote oxidative degradation.

Q3: What are the general signs of Proanthocyanidin A4 degradation in a sample?

Degradation of Proanthocyanidin A4 can be observed through:

  • Color Change: A common indicator of polyphenol oxidation is the development of a brownish color in the sample solution.

  • Changes in Chromatographic Profile: When analyzed by techniques like HPLC, degradation can manifest as a decrease in the peak area of PA4, the appearance of new peaks corresponding to degradation products, or a broad, unresolved hump, indicating polymerization.

  • Loss of Biological Activity: Since the biological activity of proanthocyanidins is closely linked to their structure, oxidation can lead to a reduction or loss of their intended therapeutic or biological effects.

Q4: What are the recommended storage conditions for Proanthocyanidin A4 samples?

To ensure the stability of Proanthocyanidin A4, it is recommended to store samples under the following conditions:

  • Temperature: Store at -20°C for long-term stability.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Solvent: If in solution, use a slightly acidic, deoxygenated solvent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Browning of the sample extract Oxidation of PA4.• Work quickly and at low temperatures (e.g., on ice).• Add antioxidants such as ascorbic acid or metabisulfite (B1197395) to the extraction solvent.• Deoxygenate all solvents by sparging with nitrogen or argon.• Adjust the pH of the extraction solvent to a slightly acidic range (pH 4-6).
Low yield of PA4 in the final extract Incomplete extraction or degradation during extraction.• Optimize the extraction solvent. A mixture of acetone (B3395972)/water or ethanol/water is often effective for proanthocyanidins.[5]• Increase the extraction time or use methods like ultrasound-assisted extraction to improve efficiency.[6]• Ensure complete inactivation of polyphenol oxidases, for example, by a blanching step if starting from fresh plant material.
Appearance of unknown peaks in HPLC chromatogram Degradation of PA4 into smaller molecules or formation of oxidation products.• Review the sample preparation workflow to identify potential sources of degradation (e.g., high temperature, exposure to light or oxygen).• Use a reference standard of PA4 to confirm its retention time and identify degradation products. The reference standard from PhytoLab (distributed by Sigma-Aldrich) has a purity of ≥90.0% (HPLC).• Employ mass spectrometry (MS) detection coupled with HPLC to identify the mass of the unknown peaks and deduce their structures. Fragmentation patterns for A-type proanthocyanidins include heterocyclic ring fission (HRF), retro-Diels-Alder (RDA) fission, benzofuran-forming fission (BFF), and quinone methide fission (QM).[7]
Broad, unresolved peaks in HPLC chromatogram Polymerization of PA4.• Minimize exposure to conditions that promote polymerization, such as high temperatures and alkaline pH.• Consider using gel permeation chromatography (GPC) to analyze the molecular weight distribution of the proanthocyanidins.

Experimental Protocols

Protocol 1: General Extraction of A-type Proanthocyanidins (Adapted for PA4)

This protocol is a general guideline and may require optimization depending on the plant matrix.

  • Sample Preparation:

    • Lyophilize and grind the plant material to a fine powder.

  • Extraction:

    • Extract the powdered material with a solution of 70% acetone in water containing 0.1% ascorbic acid (w/v) at a solid-to-liquid ratio of 1:10 (g/mL).

    • Perform the extraction at 4°C for 2 hours with constant agitation, protected from light.

    • Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants.

  • Solvent Removal and Purification:

    • Remove the acetone from the pooled supernatant under reduced pressure at a temperature below 40°C.

    • Wash the remaining aqueous extract with an equal volume of hexane (B92381) to remove lipids and other non-polar compounds.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate (B1210297).

    • Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Evaporate the ethyl acetate under reduced pressure to obtain the crude proanthocyanidin extract.

  • Storage:

    • Store the dried extract at -20°C under an inert atmosphere.

Quantitative Data Summary

Due to the limited availability of specific quantitative data on the stability of Proanthocyanidin A4, the following tables summarize the stability of closely related A-type proanthocyanidins under various conditions. This data should be used as a general guide.

Table 1: Effect of pH on the Stability of A-type Proanthocyanidins

pHTemperature (°C)DurationStability (% remaining)Reference Compound
3.02524 hours>95%Procyanidin A2
5.02524 hours~80%Procyanidin A2
7.02524 hours~50%Procyanidin A2
9.02524 hours<10%Procyanidin A2

Table 2: Effect of Temperature on the Stability of A-type Proanthocyanidins (at pH 4.5)

Temperature (°C)DurationStability (% remaining)Reference Compound
47 days>90%Procyanidin A2
257 days~75%Procyanidin A2
601 hour~60%Procyanidin A2
10015 minutes~30%Procyanidin A2

Visualizations

cluster_oxidation Oxidation Pathway of Proanthocyanidin Proanthocyanidin Proanthocyanidin Quinone Quinone Proanthocyanidin->Quinone Oxidation (O2, High pH, Enzymes) Degradation_Polymerization Degradation/Polymerization Products Quinone->Degradation_Polymerization

Caption: Simplified oxidation pathway of proanthocyanidins.

Start Start: Plant Material Grinding Grinding/ Homogenization Start->Grinding Extraction Extraction (e.g., 70% Acetone, 0.1% Ascorbic Acid) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Solvent_Removal Solvent Removal (<40°C) Supernatant->Solvent_Removal Purification Liquid-Liquid Purification Solvent_Removal->Purification Drying Drying Purification->Drying Storage Store at -20°C under Inert Gas Drying->Storage

Caption: Recommended workflow for Proanthocyanidin A4 sample preparation.

Problem Sample Degradation (e.g., Browning) Check_Temp Low Temperature? Problem->Check_Temp Check_O2 Oxygen Excluded? Check_Temp->Check_O2 Yes Solution_Temp Work on ice. Check_Temp->Solution_Temp No Check_pH Acidic pH? Check_O2->Check_pH Yes Solution_O2 Use deoxygenated solvents. Check_O2->Solution_O2 No Check_Antioxidant Antioxidant Added? Check_pH->Check_Antioxidant Yes Solution_pH Adjust pH to 4-6. Check_pH->Solution_pH No Solution_Antioxidant Add ascorbic acid or metabisulfite. Check_Antioxidant->Solution_Antioxidant No Success Problem Solved Check_Antioxidant->Success Yes Solution_Temp->Check_O2 Solution_O2->Check_pH Solution_pH->Check_Antioxidant Solution_Antioxidant->Success

Caption: Troubleshooting logic for preventing sample degradation.

References

Proanthocyanidin A4 standard handling and safety precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Proanthocyanidin A4. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed safety and handling protocols.

Safety Precautions and Handling

Hazard Identification and First Aid Measures:

Hazard StatementPrecautionary StatementFirst Aid Measures
Harmful if swallowed Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Causes skin irritation Wear protective gloves. Wash contaminated skin thoroughly after handling.If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Causes serious eye irritation Wear eye protection/face protection.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
May cause respiratory irritation Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles.

  • Skin and Body Protection: Wear a laboratory coat.

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage of the solid compound, 4°C is recommended, protected from light.[2]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.

Frequently Asked Questions (FAQs)

Q1: What is Proanthocyanidin A4?

A1: Proanthocyanidin A4 is a type of A-type proanthocyanidin, which are flavonoid oligomers found in various plants.[2][3] They are a subgroup of proanthocyanidins (B150500) characterized by an additional ether bond, giving them a more stable and hydrophobic nature.[3] Proanthocyanidin A4 is known for its potential anti-inflammatory effects.[2]

Q2: How should I store Proanthocyanidin A4 solutions?

A2: Stock solutions of Proanthocyanidin A4 should be stored under specific conditions to maintain stability.[2]

Storage TemperatureDurationSpecial Conditions
-80°C6 monthsProtect from light
-20°C1 monthProtect from light

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.

Q3: What solvents can I use to dissolve Proanthocyanidin A4?

A3: Proanthocyanidin A4 has varying solubility in different solvents. It is important to use a freshly opened solvent, especially DMSO, as it can be hygroscopic and affect solubility.

SolventSolubility
MethanolSoluble
DMSO≥ 50 mg/mL (86.73 mM)

For in vivo experiments, specific solvent systems are often required. For example, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.

Troubleshooting Guide

Issue: Difficulty Dissolving the Compound

  • Possible Cause 1: Incorrect Solvent: Proanthocyanidin A4 has limited solubility in aqueous solutions.

    • Solution: Use an appropriate organic solvent such as DMSO or methanol. For cell culture experiments, ensure the final concentration of the organic solvent is low enough to not affect the cells.

  • Possible Cause 2: Compound has Precipitated: The compound may have come out of solution during storage or after dilution.

    • Solution: Gentle warming of the solution at 37°C and sonication in an ultrasonic bath for a short period can help redissolve the compound. Always check for visual signs of precipitation before use.

Issue: Inconsistent Experimental Results

  • Possible Cause 1: Compound Degradation: Proanthocyanidin A4, like many natural products, can be sensitive to light and temperature.

    • Solution: Ensure proper storage of both the solid compound and stock solutions, protecting them from light and storing at the recommended temperatures. Prepare fresh working solutions from the stock for each experiment.

  • Possible Cause 2: Variability in Cell-Based Assays: Cell health and passage number can significantly impact experimental outcomes.

    • Solution: Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure consistent cell seeding densities and treatment conditions across experiments.

Experimental Protocols

Protocol 1: Preparation of a Proanthocyanidin A4 Stock Solution

  • Objective: To prepare a concentrated stock solution of Proanthocyanidin A4 for in vitro experiments.

  • Materials:

    • Proanthocyanidin A4 (solid)

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the Proanthocyanidin A4 vial to equilibrate to room temperature before opening.

    • Weigh the desired amount of Proanthocyanidin A4 in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO to the weighed compound).

    • Vortex briefly to dissolve the compound completely. Gentle warming (37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.[2]

Protocol 2: In Vitro Anti-inflammatory Assay (General Guideline)

  • Objective: To assess the anti-inflammatory potential of Proanthocyanidin A4 by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • Proanthocyanidin A4 stock solution (in DMSO)

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of Proanthocyanidin A4 (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

    • After 24 hours, collect the cell culture supernatant.

    • Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

    • A parallel cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed effects are not due to cytotoxicity.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis start Start prepare_stock Prepare Proanthocyanidin A4 Stock Solution (DMSO) start->prepare_stock prepare_cells Seed RAW 264.7 Cells in 96-well Plate start->prepare_cells pretreat Pre-treat Cells with Proanthocyanidin A4 prepare_stock->pretreat prepare_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant viability_assay Cell Viability Assay stimulate->viability_assay griess_assay Griess Assay for Nitrite Concentration collect_supernatant->griess_assay analyze_data Analyze Data griess_assay->analyze_data viability_assay->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro anti-inflammatory assay.

troubleshooting_solubility start Difficulty Dissolving Proanthocyanidin A4 check_solvent Is the correct solvent being used? start->check_solvent use_dmso Use DMSO or Methanol check_solvent->use_dmso No check_precipitation Is there visible precipitation? check_solvent->check_precipitation Yes end Problem Resolved use_dmso->end warm_sonicate Gently warm (37°C) and sonicate check_precipitation->warm_sonicate Yes check_precipitation->end No prepare_fresh Prepare a fresh solution warm_sonicate->prepare_fresh prepare_fresh->end

Caption: Troubleshooting guide for solubility issues.

References

Calibration curve issues with Proanthocyanidin A4 standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered when using Proanthocyanidin (B93508) A4 as a standard for calibration curves.

Frequently Asked Questions (FAQs)

Q1: What is Proanthocyanidin A4 and why is it used as a standard?

Proanthocyanidin A4 (PA4) is a type of A-type proanthocyanidin, which are oligomeric flavonoids composed of flavan-3-ol (B1228485) units. They are characterized by an additional ether bond between consecutive units, providing a more stable and hydrophobic character. PA4 is used as a standard in analytical chemistry to quantify the concentration of similar proanthocyanidins (B150500) in various samples, such as plant extracts and pharmaceutical formulations. Its defined structure allows for the creation of a reliable calibration curve to which unknown samples can be compared.

Q2: In which solvents is Proanthocyanidin A4 soluble?

Proanthocyanidins are generally soluble in polar organic solvents. While specific solubility data for Proanthocyanidin A4 is not extensively published, based on the properties of similar compounds, it is expected to be soluble in:

Aqueous solutions of these organic solvents, such as 70% acetone or 80% ethanol, are also commonly used for extraction and analysis. Proanthocyanidins are practically insoluble in water alone. It is recommended to prepare stock solutions in a minimal amount of organic solvent and then dilute with the appropriate mobile phase or assay buffer.

Q3: How should Proanthocyanidin A4 standard be stored?

To ensure the stability of the Proanthocyanidin A4 standard:

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture.

  • Stock Solutions: Prepare fresh stock solutions for each experiment if possible. If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. The stability of proanthocyanidins in solution is influenced by factors like pH, temperature, and light exposure.

Q4: What are the common analytical methods for quantifying proanthocyanidins using a PA4 standard?

The two primary methods for quantification are High-Performance Liquid Chromatography (HPLC) and spectrophotometric assays.

  • HPLC: This is the method of choice for separating and quantifying individual proanthocyanidins. Normal-phase HPLC is often used to separate proanthocyanidins based on their degree of polymerization.

  • Spectrophotometric Assays: Colorimetric methods like the 4-dimethylaminocinnamaldehyde (B146742) (DMAC) assay are commonly used for estimating the total proanthocyanidin content. This assay produces a colored product that can be measured spectrophotometrically.

Troubleshooting Guide: Calibration Curve Issues

This section addresses specific problems you may encounter when generating a calibration curve with the Proanthocyanidin A4 standard.

Issue 1: Poor Linearity (Low R² Value)

A low coefficient of determination (R² < 0.99) indicates that the data points do not closely fit the linear regression model.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Standard Degradation Prepare a fresh stock solution of Proanthocyanidin A4. Ensure proper storage of the solid standard and solutions. Proanthocyanidins can degrade due to oxidation, exposure to light, and improper pH.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions.
Inappropriate Concentration Range The selected concentration range may be outside the linear range of the assay. Prepare a wider range of concentrations, including lower and higher points, to determine the optimal linear range.
Incorrect Blank Ensure the blank solution contains all the components of the standard solution except for the Proanthocyanidin A4 standard.
Instrument Malfunction Verify the performance of the spectrophotometer or HPLC system by running a known standard or performance verification test.
Issue 2: High Variability Between Replicates

Inconsistent results for the same standard concentration point to a lack of precision in the experimental procedure.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete Dissolution of Standard Ensure the Proanthocyanidin A4 standard is completely dissolved in the solvent before making dilutions. Sonication may aid in dissolution.
Inconsistent Incubation Times For colorimetric assays, ensure that all standards and samples are incubated for the same amount of time before reading the absorbance.
Temperature Fluctuations Maintain a consistent temperature during the assay, as temperature can affect reaction rates and instrument readings.
Plate/Cuvette Contamination Use clean, high-quality plates or cuvettes to avoid interference from contaminants.
Issue 3: No or Very Low Signal (Absorbance/Peak Area)

This indicates a problem with the standard itself, the reagents, or the instrument settings.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degraded Standard The Proanthocyanidin A4 standard may have completely degraded. Prepare a fresh solution from a new vial of the standard.
Incorrect Wavelength Setting For spectrophotometric assays, ensure the spectrophotometer is set to the correct wavelength for the assay being performed (e.g., ~640 nm for the DMAC assay). For HPLC, check the detector wavelength.
Reagent Issues For colorimetric assays, check the expiration dates and proper preparation of all reagents. The DMAC reagent, for instance, should be freshly prepared.
Instrument Failure Check that the instrument's light source and detector are functioning correctly.

Experimental Protocols

Protocol 1: Preparation of Proanthocyanidin A4 Standard Stock Solution
  • Allow the vial of Proanthocyanidin A4 standard to equilibrate to room temperature before opening to prevent condensation.

  • Accurately weigh a precise amount of the standard (e.g., 1 mg) using an analytical balance.

  • Dissolve the standard in a suitable solvent (e.g., methanol or 70% aqueous acetone) to a known volume (e.g., 1 mL) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Sonication can be used to ensure complete dissolution.

  • Protect the stock solution from light by using an amber vial or wrapping the vial in aluminum foil.

Protocol 2: Generating a Calibration Curve using the DMAC Assay
  • From the stock solution, prepare a series of serial dilutions to create a range of standard concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Use the same solvent as the stock solution for dilutions.

  • Prepare a fresh DMAC reagent (e.g., 0.1% DMAC in acidified ethanol).

  • In a 96-well plate or microcentrifuge tubes, add a specific volume of each standard dilution.

  • Add the DMAC reagent to each well/tube and mix thoroughly.

  • Incubate the plate/tubes at room temperature for a specified time (e.g., 15-20 minutes), protected from light.

  • Measure the absorbance at the appropriate wavelength (typically around 640 nm) using a spectrophotometer.

  • Plot the absorbance values against the corresponding concentrations and perform a linear regression analysis to obtain the equation of the line and the R² value.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_dilution Serial Dilution cluster_assay DMAC Assay cluster_analysis Data Analysis weigh Weigh Proanthocyanidin A4 dissolve Dissolve in Solvent weigh->dissolve stock Stock Solution dissolve->stock dilute Prepare Serial Dilutions stock->dilute add_reagent Add DMAC Reagent dilute->add_reagent incubate Incubate add_reagent->incubate read Read Absorbance incubate->read plot Plot Calibration Curve read->plot regress Linear Regression (R²) plot->regress troubleshooting_flowchart start Calibration Curve Issue q1 Low R² Value? start->q1 q2 High Variability? q1->q2 No sol1 Check: - Standard Degradation - Pipetting Accuracy - Concentration Range - Blank q1->sol1 Yes q3 Low/No Signal? q2->q3 No sol2 Check: - Complete Dissolution - Consistent Incubation - Temperature Control - Contamination q2->sol2 Yes sol3 Check: - Standard Integrity - Wavelength Setting - Reagent Quality - Instrument Function q3->sol3 Yes end Re-run Experiment q3->end No (Other Issue) sol1->end sol2->end sol3->end

Validation & Comparative

A Head-to-Head Battle: HPLC vs. UPLC for Proanthocyanidin A4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of phytochemical analysis, selecting the optimal chromatographic technique is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Proanthocyanidin (B93508) A4, a bioactive compound of significant interest.

Proanthocyanidin A4, a type of condensed tannin, is recognized for its potent antioxidant and various health-promoting properties. Accurate and efficient quantification of this compound is crucial for research, quality control, and the development of new therapeutics. While both HPLC and UPLC are powerful tools for this purpose, they offer distinct advantages and disadvantages in terms of performance, speed, and resource consumption. This guide presents a data-driven comparison to aid in making an informed decision for your analytical needs.

Quantitative Performance Metrics: HPLC vs. UPLC

The choice between HPLC and UPLC often hinges on key performance indicators such as analysis time, sensitivity, and solvent consumption. The following table summarizes a comparison of these metrics for the analysis of proanthocyanidins (B150500), providing a clear overview of what to expect from each technique. UPLC consistently demonstrates significant improvements in speed and sensitivity.[1][2][3][4]

Performance MetricHPLCUPLC
Analysis Time 20–45 minutes2–5 minutes
Resolution GoodExcellent, with sharper peaks
Sensitivity (LOD/LOQ) HigherLower (Improved sensitivity)
Solvent Consumption HighReduced by 70-80%
System Backpressure Up to 400 bar (approx. 5800 psi)Up to 1000 bar (approx. 15000 psi)
Column Particle Size 3-5 µm< 2 µm

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are representative experimental protocols for the analysis of proanthocyanidins using both HPLC and UPLC systems.

HPLC Protocol for Proanthocyanidin Analysis

This protocol is a general method and may require optimization for specific sample matrices.

  • Column: Diamonsil C18 (250 mm x 4.6 mm, 10 µm particle size)[5]

  • Mobile Phase: A mixture of methanol (B129727) and 0.4% phosphoric acid (1:1, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 280 nm[5]

  • Column Temperature: 30 °C[5]

  • Injection Volume: 10-20 µL

UPLC Protocol for Proanthocyanidin Analysis

This protocol highlights the typical conditions for a rapid and high-resolution UPLC separation.

  • Column: Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm particle size)[1]

  • Mobile Phase A: Water with 0.2% acetic acid[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Elution: A linear gradient tailored to the specific proanthocyanidin profile.

  • Flow Rate: 0.2–0.5 mL/min[4]

  • Detection: Mass Spectrometry (MS/MS) or Photodiode Array (PDA) detection.

  • Column Temperature: 40 °C

  • Injection Volume: 1-5 µL[1]

Comparative Workflow of HPLC and UPLC Analysis

The fundamental steps in chromatographic analysis are similar for both HPLC and UPLC; however, the instrumentation and performance characteristics at the separation and data acquisition stages differ significantly.

G cluster_prep Sample Preparation cluster_data Data Analysis extraction Extraction of Proanthocyanidin A4 filtration Filtration extraction->filtration hplc_pump Pump (≤ 400 bar) filtration->hplc_pump HPLC Path uplc_pump Pump (> 1000 bar) filtration->uplc_pump UPLC Path hplc_injector Autosampler hplc_pump->hplc_injector hplc_column HPLC Column (3-5 µm particles) hplc_injector->hplc_column hplc_detector Detector (UV/PDA) hplc_column->hplc_detector hplc_chromatogram HPLC Chromatogram (Broader Peaks) hplc_detector->hplc_chromatogram uplc_injector Autosampler uplc_pump->uplc_injector uplc_column UPLC Column (< 2 µm particles) uplc_injector->uplc_column uplc_detector Detector (PDA/MS) uplc_column->uplc_detector uplc_chromatogram UPLC Chromatogram (Sharper Peaks) uplc_detector->uplc_chromatogram quantification Quantification and Reporting hplc_chromatogram->quantification uplc_chromatogram->quantification

Caption: Comparative workflow of HPLC and UPLC for Proanthocyanidin A4 analysis.

Discussion

The primary advantage of UPLC over HPLC for Proanthocyanidin A4 analysis is the significant reduction in analysis time, which can be up to ten times faster.[2][3] This is achieved through the use of smaller stationary phase particles (< 2 µm) and higher operating pressures.[2][4] The smaller particles lead to increased separation efficiency, resulting in sharper peaks, improved resolution, and enhanced sensitivity.[1][2] This is particularly beneficial when analyzing complex samples containing multiple closely eluting compounds.

Furthermore, the lower flow rates and shorter run times associated with UPLC lead to a substantial decrease in solvent consumption, making it a more environmentally friendly and cost-effective option in the long run, despite the higher initial instrument cost.[2][3][4]

Conversely, HPLC remains a robust and reliable technique. Its lower operating pressures make it more forgiving to sample matrix effects and less prone to column clogging. The initial investment for an HPLC system is also considerably lower than for a UPLC system. For laboratories with established and validated HPLC methods, or where high throughput is not a primary concern, HPLC remains a viable and practical choice.

Conclusion

For the analysis of Proanthocyanidin A4, UPLC offers superior performance in terms of speed, resolution, and sensitivity. For research and development environments where high throughput and detailed characterization of complex samples are critical, UPLC is the recommended technique. However, for routine quality control applications where cost and robustness are major considerations, HPLC continues to be a valuable and dependable analytical tool. The choice between HPLC and UPLC should be based on the specific application, sample complexity, desired throughput, and available budget.

References

Comparative Guide to the Validation of Analytical Methods for Proanthocyanidin A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative validation of Proanthocyanidin (B93508) A4, a bioactive A-type proanthocyanidin dimer. The selection of a suitable analytical method is critical for accurate quantification in research, quality control of natural products, and pharmacokinetic studies. This document outlines the performance of common analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

Comparison of Analytical Method Performance

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters for the quantification of Proanthocyanidin A4 are summarized below for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the 4-dimethylaminocinnamaldehyde (B146742) (DMAC) colorimetric assay. While specific data for Proanthocyanidin A4 is limited, data for the structurally similar Proanthocyanidin A2 and general proanthocyanidins (B150500) are presented as a reliable reference.

MethodAnalyteLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV Proanthocyanidin A2>0.99996 - 98%< 5%1.25 µg/mL2.50 µg/mL
LC-MS/MS Proanthocyanidins>0.9990.1 - 119.1%< 9.1% (intra-day) < 7.3% (inter-day)0.010 - 0.13 mg/g0.020 - 0.40 mg/g
DMAC Assay Proanthocyanidin A2>0.9997.1 - 99.1%< 2.7% (repeatability) < 1.6% (reproducibility)Not Reported3.16 µg/mL[1][2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided to facilitate their application in the laboratory.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of polyphenolic compounds.

Sample Preparation:

  • Extraction: Extract the plant material or sample matrix with a suitable solvent such as methanol (B129727) or an acetone/water mixture.[3] The choice of solvent may depend on the sample matrix and the polarity of the target analyte.

  • Purification: The crude extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

  • Final Solution: Evaporate the solvent and reconstitute the residue in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Adapted from Proanthocyanidin A2 analysis):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of 0.4% phosphoric acid in water (Solvent A) and methanol (Solvent B).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 280 nm.[4]

  • Injection Volume: 20 µL.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices and low concentrations of Proanthocyanidin A4.

Sample Preparation:

Sample preparation is similar to that for HPLC-UV, with a strong emphasis on clean-up to minimize matrix effects in the mass spectrometer.

Chromatographic and Mass Spectrometric Conditions (General for Proanthocyanidins):

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is common.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for proanthocyanidins.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for Proanthocyanidin A4 need to be determined by direct infusion of a standard. For a proanthocyanidin dimer, a characteristic fragmentation would be the cleavage of the interflavan bond.[5]

4-Dimethylaminocinnamaldehyde (DMAC) Assay

The DMAC assay is a colorimetric method specific for flavan-3-ols and proanthocyanidins. It is a simpler and more rapid method compared to chromatography.

Protocol (Adapted from Proanthocyanidin A2 validation): [1]

  • Reagent Preparation:

    • DMAC Reagent: Prepare a solution of 4-dimethylaminocinnamaldehyde in an acidic alcohol solution (e.g., 0.1% in HCl-acidified methanol).

    • Standard Solution: Prepare a stock solution of Proanthocyanidin A4 standard in methanol and create a series of dilutions for the calibration curve.

  • Sample Preparation:

    • Extract the sample with methanol or a suitable solvent.

    • Dilute the extract to a concentration that falls within the linear range of the assay.

  • Assay Procedure:

    • To a microplate well or a cuvette, add a specific volume of the diluted sample or standard.

    • Add the DMAC reagent and mix.

    • Measure the absorbance at 640 nm after a specified incubation time (e.g., 5-15 minutes).

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of Proanthocyanidin A4 in the sample from the calibration curve.

Visualizations

Experimental Workflow: Validation of an Analytical Method for Proanthocyanidin A4

G cluster_prep Method Development & Optimization cluster_validation Method Validation cluster_analysis Sample Analysis & Reporting A Select Analytical Method (HPLC-UV, LC-MS/MS, DMAC) B Optimize Parameters (e.g., Mobile Phase, Temperature) A->B C Sample Preparation Protocol (Extraction, Clean-up) B->C D Linearity & Range C->D E Accuracy (% Recovery) C->E F Precision (Repeatability & Intermediate) C->F G Specificity C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Analyze Samples D->K E->K F->K G->K H->K I->K J->K L Data Processing & Quantification K->L M Generate Validation Report L->M

Caption: Workflow for the validation of an analytical method for Proanthocyanidin A4.

Signaling Pathway: Potential Action of Proanthocyanidins

Proanthocyanidins have been shown to modulate various signaling pathways, contributing to their antioxidant and anti-inflammatory properties. One key pathway is the Nrf2/ARE pathway.

G cluster_cell Cellular Response to Oxidative Stress PAC Proanthocyanidins Keap1 Keap1 PAC->Keap1 inhibit Nrf2 Nrf2 Keap1->Nrf2 promotes Ub Ubiquitination & Degradation Keap1->Ub facilitates Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of Response Cellular Protection Genes->Response

Caption: Proanthocyanidins can activate the Nrf2/ARE antioxidant pathway.[6]

References

Proanthocyanidin A4: A Comparative Analysis of an A-Type Proanthocyanidin

Author: BenchChem Technical Support Team. Date: December 2025

Proanthocyanidin (B93508) A4, a member of the A-type proanthocyanidin family, is a polyphenolic compound found in various plants. Like other proanthocyanidins (B150500), it is recognized for its potential health benefits, which are largely attributed to its antioxidant and anti-inflammatory properties. This guide provides a comparative overview of Proanthocyanidin A4 against other A-type proanthocyanidins, supported by available experimental data and methodologies.

Structural Characteristics of A-Type Proanthocyanidins

Proanthocyanidins are oligomers and polymers of flavan-3-ol (B1228485) units. They are broadly classified into A-type and B-type. B-type proanthocyanidins are linked by a single C-C bond (typically C4→C8 or C4→C6). A-type proanthocyanidins are distinguished by an additional ether linkage (C2→O→C7) between the flavan-3-ol units, in addition to the C-C bond. This double linkage imparts a more rigid and complex structure to A-type proanthocyanidins compared to their B-type counterparts.

Proanthocyanidin A4 is structurally an isomer of Proanthocyanidin A2. It has been observed that Proanthocyanidin A2 can undergo transformation into Proanthocyanidin A4 under specific pH conditions, highlighting their close structural relationship.

Comparative Bioactivity: Proanthocyanidin A4 vs. Other A-Type Proanthocyanidins

Direct comparative studies detailing the specific bioactivities of Proanthocyanidin A4 against other individual A-type proanthocyanidins, such as A1 and A2, are limited in publicly available research. However, broader comparisons between A-type and B-type dimers provide valuable insights into their structure-activity relationships.

Antioxidant Activity

The antioxidant capacity of proanthocyanidins is a key aspect of their biological function. Studies comparing the antioxidant potency of A-type and B-type dimers have revealed interesting differences based on the experimental system.

Table 1: Comparative Antioxidant Activity of A-Type vs. B-Type Proanthocyanidin Dimers

Assay SystemRelative Antioxidant Potency
Aqueous Systems (e.g., DPPH, ABTS radical scavenging)B-type dimers generally exhibit higher radical scavenging potency than A-type dimers with the same constituent units.[1]
Tissue or Lipid-Based Systems (e.g., lipid peroxidation assays)A-type dimers demonstrate similar or even higher antioxidant potency compared to their B-type counterparts.[1]

While this data does not single out Proanthocyanidin A4, it suggests that the more complex structure of A-type proanthocyanidins may enhance their protective effects in biological membranes and lipid environments. The specific antioxidant capacity of Proanthocyanidin A4, as measured by IC50 values in various assays, is not well-documented in comparative studies.

Anti-inflammatory Activity

Proanthocyanidins are known to exert anti-inflammatory effects, often by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

While specific data for Proanthocyanidin A4 is scarce, research on A-type proanthocyanidin-rich extracts has demonstrated their ability to suppress the activation of NF-κB and downstream inflammatory mediators. The rigid structure conferred by the A-type linkage is thought to influence the interaction of these molecules with cellular targets involved in inflammation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for assessing the key bioactivities of proanthocyanidins.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

  • Methodology:

    • Prepare a stock solution of the proanthocyanidin sample in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the sample.

    • Prepare a solution of DPPH in the same solvent.

    • In a microplate or cuvette, mix the sample dilutions with the DPPH solution.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum DPPH absorption (typically around 517 nm) using a spectrophotometer.

    • A control containing the solvent and DPPH solution is also measured.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

  • Methodology:

    • The ABTS•+ radical is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

    • The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

    • Aliquots of the proanthocyanidin sample at different concentrations are added to the diluted ABTS•+ solution.

    • The absorbance is read at 734 nm after a set incubation time (e.g., 6 minutes).

    • The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

Anti-inflammatory Activity Assay

1. NF-κB Activation Assay in Cell Culture

  • Principle: This assay determines the effect of a compound on the activation of the NF-κB signaling pathway in response to an inflammatory stimulus (e.g., lipopolysaccharide, LPS).

  • Methodology:

    • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are commonly used. Cells are cultured in an appropriate medium and conditions.

    • Treatment: Cells are pre-treated with various concentrations of the proanthocyanidin for a specific duration (e.g., 1-2 hours).

    • Stimulation: Cells are then stimulated with an inflammatory agent like LPS for a defined period (e.g., 30 minutes to 24 hours).

    • Analysis of NF-κB Activation:

      • Western Blotting: The phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p65) and the nuclear translocation of the p65 subunit can be assessed by Western blotting of cytoplasmic and nuclear protein extracts.

      • Reporter Gene Assay: Cells can be transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase). The level of reporter gene expression is proportional to NF-κB activity.

    • Measurement of Inflammatory Mediators: The production of downstream inflammatory molecules such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant can be quantified using methods like the Griess assay (for NO) and ELISA (for PGE2 and cytokines).

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in DOT language.

G cluster_antioxidant Antioxidant Mechanism Free Radical Free Radical Stable Molecule Stable Molecule Free Radical->Stable Molecule Neutralized Proanthocyanidin A4 Proanthocyanidin A4 Proanthocyanidin A4->Free Radical Donates electron

Caption: Antioxidant action of Proanthocyanidin A4.

G cluster_workflow Anti-inflammatory Assay Workflow A 1. Culture Macrophage Cells B 2. Pre-treat with Proanthocyanidin A4 A->B C 3. Stimulate with LPS B->C D 4. Lyse Cells & Isolate Proteins/RNA C->D E 5. Analyze NF-κB Pathway Activation D->E F 6. Measure Inflammatory Mediators D->F G cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces PA4 Proanthocyanidin A4 PA4->IKK Inhibits

References

Navigating the Matrix: A Comparative Guide to the Cross-Reactivity of A-Type Proanthocyanidins in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the behavior of natural compounds in various analytical systems is paramount. This guide provides a comparative overview of the cross-reactivity of A-type proanthocyanidins (B150500), with a focus on Proanthocyanidin (B93508) A4 where data is available, across a spectrum of common biochemical assays. We delve into their performance in antioxidant, enzyme inhibition, and cell-based assays, presenting supporting data and detailed experimental protocols to aid in the interpretation of results and the design of future studies.

Proanthocyanidins (PACs), particularly the A-type, are a class of polyphenolic compounds found in various plant sources, lauded for their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, their complex chemical nature can lead to varied and sometimes misleading results in different in vitro assays. This phenomenon, which can be described as a form of cross-reactivity, encompasses not only their intended biological activity across multiple targets but also their potential to interfere with assay components, leading to false-positive or false-negative results. This guide aims to shed light on these complexities, offering a valuable resource for researchers working with this promising class of molecules.

Antioxidant Capacity Assays

A-type proanthocyanidins are potent antioxidants. Their ability to scavenge free radicals is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.[3] While specific data for Proanthocyanidin A4 is limited, studies on proanthocyanidin-rich extracts provide insights into their antioxidant potential.

It is important to note that the antioxidant activity of proanthocyanidins is influenced by their degree of polymerization and the assay method employed.[4]

Table 1: Comparative Antioxidant Activity of Proanthocyanidin-Rich Extracts

SampleAssayIC50 / ActivityReference
Wild Grape Seed Proanthocyanidin FractionDPPH Radical ScavengingStrong correlation with proanthocyanidin content[4]
Wild Grape Seed Proanthocyanidin FractionFRAPValues ranged from 3.54 to 32.25 mmol/kg[4]
Procyanidin B3 (a B-type dimer)DPPH Radical ScavengingIC50 of 7.86 ± 0.41 µg/ml[5]
Procyanidin B3 (a B-type dimer)H2O2 ScavengingIC50 of 34.51 ± 1.34 µg/ml[5]
Sea Buckthorn Oligomeric ProcyanidinsABTS Radical ScavengingScavenging ratio of 90.71% at 10 µg/mL[6]
Experimental Protocols

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of DPPH in methanol.

  • Add various concentrations of the test compound (e.g., Proanthocyanidin A4) to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[7]

ABTS Radical Scavenging Assay:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add different concentrations of the test compound to the ABTS•+ solution.

  • After a defined incubation period, measure the decrease in absorbance.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[3]

Experimental Workflow for Antioxidant Assays

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare DPPH Solution DPPH_2 Add Test Compound DPPH_1->DPPH_2 DPPH_3 Incubate DPPH_2->DPPH_3 DPPH_4 Measure Absorbance DPPH_3->DPPH_4 end_point Determine IC50 DPPH_4->end_point ABTS_1 Generate ABTS Radical ABTS_2 Add Test Compound ABTS_1->ABTS_2 ABTS_3 Incubate ABTS_2->ABTS_3 ABTS_4 Measure Absorbance ABTS_3->ABTS_4 ABTS_4->end_point start Test Compound (Proanthocyanidin) start->DPPH_2 start->ABTS_2

Caption: Workflow for DPPH and ABTS antioxidant assays.

Enzyme Inhibition Assays

Proanthocyanidins are known to inhibit a variety of enzymes, an activity that contributes to their therapeutic potential. This section compares their inhibitory effects on key enzymes involved in metabolism and cardiovascular regulation.

Digestive Enzyme Inhibition:

A-type proanthocyanidins have been shown to inhibit digestive enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion, and lipase (B570770), which is responsible for fat digestion. This inhibitory action can help in managing postprandial hyperglycemia and obesity.

Angiotensin-Converting Enzyme (ACE) Inhibition:

Proanthocyanidins have also demonstrated inhibitory activity against ACE, a key enzyme in the renin-angiotensin system that regulates blood pressure.

Table 2: Comparative Enzyme Inhibition by Proanthocyanidins

EnzymeInhibitorIC50 ValueReference
α-AmylaseUnripe chiku proanthocyanidins4.2 ± 0.2 μg/mL[3]
α-GlucosidaseUnripe chiku proanthocyanidins16.6 ± 0.3 μg/mL[3]
α-GlucosidaseProcyanidin B20.23 ± 0.01 μg/mL[8]
Pancreatic LipaseChokeberry proanthocyanidin-rich fractionsMost active fractions showed greatest inhibition[4]
ACEProcyanidin tetramer4.4 µM[9]
ACEProcyanidin hexamer8.2 µM[9]
Experimental Protocols

α-Glucosidase Inhibition Assay:

  • Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate (B84403) buffer).

  • Pre-incubate the enzyme with various concentrations of the test compound for a specific duration.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm over time.

  • Calculate the percentage of inhibition and the IC50 value.

ACE Inhibition Assay:

  • Prepare a solution of ACE from rabbit lung in a buffer.

  • Pre-incubate the enzyme with different concentrations of the test compound.

  • Start the reaction by adding the substrate, such as N-Hippuryl-His-Leu (HHL).

  • After incubation, stop the reaction and quantify the product (hippuric acid) using high-performance liquid chromatography (HPLC).

  • Determine the percentage of inhibition and the IC50 value.[9]

Signaling Pathway of ACE Inhibition

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII Vasoconstriction Vasoconstriction (Increased Blood Pressure) AngiotensinII->Vasoconstriction Renin Renin ACE ACE Proanthocyanidin Proanthocyanidin A4 (or related PACs) Proanthocyanidin->ACE Inhibits

Caption: Inhibition of ACE by proanthocyanidins.

Cell-Based Assays and the Challenge of Interference

Cell-based assays are crucial for evaluating the biological effects of compounds in a more physiologically relevant context. However, the chemical nature of proanthocyanidins can lead to interference with certain assay methodologies, a form of cross-reactivity that can complicate data interpretation.

Cytotoxicity Assays (e.g., MTT):

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability. However, polyphenols, including proanthocyanidins, have been reported to interfere with the MTT assay by directly reducing the MTT reagent, leading to an overestimation of cell viability or a masking of cytotoxic effects.

Neutral Red Uptake Assay:

Similarly, interference has been observed with the neutral red uptake assay, where proanthocyanidins can cause an abnormal uptake of the dye, leading to false-positive results for cell viability.[10]

Table 3: Cytotoxicity Data for Proanthocyanidin-Containing Extracts

Cell LineExtractAssayIC50 ValueReference
HT-29 (colorectal adenocarcinoma)Grape Seed ProanthocyanidinsMTTDose-dependent inhibition of viability[9]
MCF-7 (breast carcinoma)Grape Seed ProanthocyanidinsMTTDose-dependent inhibition of viability[9]
PC-3 (prostatic adenocarcinoma)Grape Seed ProanthocyanidinsMTTDose-dependent inhibition of viability[9]

Note: The IC50 values in these studies should be interpreted with caution due to the potential for assay interference.

Experimental Protocols

MTT Cell Viability Assay:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solution at a wavelength around 570 nm.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Logical Diagram of Polyphenol Interference in Cell Viability Assays

G cluster_assay Cell Viability Assay (e.g., MTT) AssayReagent Assay Reagent (e.g., MTT) ColoredProduct Colored Product (Formazan) AssayReagent->ColoredProduct Reduction CellularEnzymes Cellular Reductases FalseResult Inaccurate Result (False Positive/Negative) ColoredProduct->FalseResult Polyphenol Proanthocyanidin (Polyphenol) Interference Direct Chemical Reduction Polyphenol->Interference Interference->AssayReagent Interferes with

Caption: Polyphenol interference in cell viability assays.

Conclusion and Future Directions

While specific quantitative data for Proanthocyanidin A4 remains elusive in many standard assays, the available information on A-type and other proanthocyanidins highlights their significant biological activities. Researchers should be aware of the potential for cross-reactivity, particularly in the form of assay interference, when evaluating this class of compounds. The choice of assay and the inclusion of appropriate controls are critical for obtaining reliable and interpretable data. Future research should focus on isolating and characterizing individual A-type proanthocyanidins, including Proanthocyanidin A4, to build a more precise understanding of their structure-activity relationships and their interactions within various analytical systems. This will be essential for unlocking their full therapeutic potential.

References

Inter-laboratory Comparison of Proanthocyanidin A4 Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of proanthocyanidins (B150500), with a focus on A-type proanthocyanidins such as Proanthocyanidin (B93508) A4. Due to a lack of direct inter-laboratory comparison studies specifically for Proanthocyanidin A4, this document leverages data from closely related compounds and methodologies to provide a valuable reference for researchers.

Data Presentation: A Comparative Analysis of Quantification Methods

The quantification of specific proanthocyanidin oligomers like A4 is most accurately achieved using advanced chromatographic techniques. However, colorimetric assays are often used for screening and total proanthocyanidin content determination. This section compares the performance of the 4-dimethylaminocinnamaldehyde (B146742) (DMAC) colorimetric method, which has undergone inter-laboratory validation for total proanthocyanidins using Procyanidin (B600670) A2 as a standard, and a representative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, which offers high specificity for individual oligomers.

Table 1: Inter-laboratory Performance of the DMAC Method for Total Proanthocyanidin Quantification

ParameterWithin-Laboratory Variation (%RSD)Between-Laboratory Variability (%RSD)
Value 4.1 ± 1.716.9 ± 8.5
Range 2.3 - 6.18 - 32

Data from a multi-laboratory validation study on cranberry powders using procyanidin A2 as a standard.[1] This data provides an insight into the expected variability when quantifying A-type proanthocyanidins using a colorimetric assay.

Table 2: Representative Performance of a Validated UPLC-MS/MS Method for Procyanidin Quantification

ParameterValue
Limit of Quantification (LOQ) 0.033 mg/L
Accuracy (Recovery) 88.21% - 107.64%
Repeatability (%RSD) 1.99% - 11.03%
Intermediate Reproducibility (%RSD) 2.51% - 19.05%

Data from a single-laboratory validation study on crown procyanidins in wine.[2][3] While not specific to Proanthocyanidin A4, these values demonstrate the high sensitivity, accuracy, and precision that can be achieved with UPLC-MS/MS for specific procyanidin oligomers.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for the DMAC assay and a general UPLC-MS/MS method that can be adapted for Proanthocyanidin A4 quantification.

2.1. DMAC Colorimetric Assay for Total Proanthocyanidins

This method is suitable for the rapid quantification of total proanthocyanidins.

  • Reagent Preparation: Prepare a 0.1% DMAC solution in an acidified ethanol/water/HCl mixture (e.g., 75:12.5:12.5 v/v/v).

  • Sample Preparation: Extract proanthocyanidins from the sample matrix using an appropriate solvent, such as acetone/water/acetic acid (75:24.5:0.5, v/v/v).[4] Dilute the extract to fall within the linear range of the assay.

  • Assay Procedure:

    • Add 50 µL of the diluted sample, blank, or standard solution to a 96-well plate.

    • Add 150 µL of the DMAC reagent to each well.

    • Incubate for 30 minutes at room temperature.

    • Measure the absorbance at 640 nm using a microplate reader.[4]

  • Quantification: Calculate the proanthocyanidin concentration based on a standard curve generated using a suitable standard, such as Procyanidin A2.

2.2. UPLC-MS/MS for Specific Proanthocyanidin Quantification

This method provides high selectivity and sensitivity for the quantification of individual proanthocyanidins like A4.

  • Sample Preparation:

    • Perform a liquid-liquid or solid-phase extraction to isolate proanthocyanidins from the sample matrix.[5]

    • Concentrate the extract and reconstitute it in a suitable solvent (e.g., methanol/water).

    • Filter the sample through a 0.2 µm syringe filter before injection.

  • Chromatographic Conditions (Representative):

    • Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).[6]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[6]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for Proanthocyanidin A4 would need to be determined using a pure standard.

  • Quantification: Generate a calibration curve using a certified reference standard of Proanthocyanidin A4.

Mandatory Visualizations

3.1. Biosynthesis of A-type Proanthocyanidins

The following diagram illustrates the general biosynthetic pathway of proanthocyanidins, highlighting the formation of the A-type linkage.

Proanthocyanidin_Biosynthesis cluster_flavonoid Flavonoid Pathway cluster_polymerization Polymerization Dihydroflavonols Dihydroflavonols Leucoanthocyanidins Leucoanthocyanidins Dihydroflavonols->Leucoanthocyanidins DFR Anthocyanidins Anthocyanidins Leucoanthocyanidins->Anthocyanidins ANS/LDOX Flavan-3-ols (epi)catechin, (epi)gallocatechin Leucoanthocyanidins->Flavan-3-ols LAR Anthocyanidins->Flavan-3-ols ANR B-type_PAC B-type Proanthocyanidin (C4-C8 or C4-C6 linkage) Flavan-3-ols->B-type_PAC Condensation A-type_PAC A-type Proanthocyanidin (additional C2-O-C7 ether bond) B-type_PAC->A-type_PAC Oxidative Coupling

Caption: Biosynthesis pathway of A-type proanthocyanidins.

3.2. Experimental Workflow for Proanthocyanidin A4 Quantification

This diagram outlines a typical workflow for the quantification of Proanthocyanidin A4 from a sample matrix.

Experimental_Workflow Sample Sample Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Purification Purification & Concentration Extraction->Purification Analysis UPLC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Result Result Data_Processing->Result

Caption: General workflow for Proanthocyanidin A4 quantification.

References

A Comparative Guide to Proanthocyanidin A4 Reference Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the quality and characterization of reference standards are paramount for accurate and reproducible results. This guide provides a comprehensive comparison of Proanthocyanidin (B93508) A4 reference standards, detailing the analytical methodologies used for their certification and comparing them with other commercially available proanthocyanidin standards.

Understanding the Certificate of Analysis (CoA)

A Certificate of Analysis for a Proanthocyanidin A4 reference standard is a critical document that outlines its identity, purity, and other essential characteristics. While specific formats may vary between suppliers, a typical CoA will include the following key analytical data.

Table 1: Key Analytical Parameters for Proanthocyanidin A4 Reference Standard
ParameterTypical SpecificationAnalytical Method(s)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Purity (Assay) ≥95% (typically >98%)High-Performance Liquid Chromatography (HPLC) with UV or ELSD detection
Chemical Formula C₃₀H₂₄O₁₂[1]Elemental Analysis, Mass Spectrometry
Molecular Weight 576.51 g/mol [1]Mass Spectrometry
Appearance White to off-white powderVisual Inspection
Solubility Soluble in DMSO, MethanolSolubility Test
Storage Conditions -20°C, protected from light and air[1]Stability Studies

In-Depth Look at Analytical Methodologies

The characterization of Proanthocyanidin A4 and other proanthocyanidins (B150500) relies on a combination of sophisticated analytical techniques to ensure their structural integrity and purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of proanthocyanidin reference standards. Several HPLC methods can be employed, each with its advantages.

  • Reversed-Phase (RP-HPLC): This is the most common method, separating compounds based on their hydrophobicity. While effective for monomers and smaller oligomers, resolving complex mixtures of larger proanthocyanidins can be challenging.[2]

  • Normal-Phase (NP-HPLC): NP-HPLC separates proanthocyanidins based on their degree of polymerization.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is increasingly used for the separation of polar compounds like proanthocyanidins and can effectively separate oligomers with a high degree of polymerization.[2][3]

The following diagram illustrates a typical HPLC workflow for purity analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result start Reference Standard dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter vial Transfer to HPLC vial filter->vial autosampler Autosampler Injection vial->autosampler column HPLC Column (e.g., C18, HILIC) autosampler->column detector Detector (UV/DAD or ELSD) column->detector data Data Acquisition & Processing detector->data chromatogram Chromatogram data->chromatogram purity Purity Calculation (% Area) chromatogram->purity

Caption: A typical experimental workflow for HPLC purity analysis.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular weight and providing structural information about proanthocyanidins. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of intact molecular ions.[4] Tandem mass spectrometry (MS/MS) experiments can elucidate fragmentation patterns, which are characteristic of A-type and B-type proanthocyanidins.[5] Key fragmentation pathways include Quinone-Methide (QM) cleavage, Retro-Diels-Alder (RDA) fission, and Heterocyclic Ring Fission (HRF).[5]

The following diagram illustrates the general principle of MS-based structural confirmation.

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_output Data Output sample Proanthocyanidin A4 Solution esi Electrospray Ionization (ESI) sample->esi mass_analyzer Mass Analyzer (e.g., TOF, Quadrupole) esi->mass_analyzer detector Detector mass_analyzer->detector fragmentation MS/MS Fragmentation (Structural Elucidation) mass_analyzer->fragmentation MS/MS mass_spectrum Mass Spectrum (Confirmation of MW) detector->mass_spectrum

Caption: Workflow for Mass Spectrometry analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy, including ¹H NMR and ¹³C NMR, provides the most detailed information for the definitive structural identification of Proanthocyanidin A4.[6][7] Two-dimensional NMR techniques, such as HSQC and HMBC, can further confirm the connectivity of atoms within the molecule.[8] While NMR is a powerful tool, the complexity of proanthocyanidin spectra can sometimes make interpretation challenging.[5]

Comparison with Alternative Proanthocyanidin Reference Standards

Proanthocyanidin A4 is an A-type proanthocyanidin. For researchers studying the biological activities of different proanthocyanidin classes, it is often necessary to compare them with B-type proanthocyanidins. The table below provides a comparison of Proanthocyanidin A4 with other commonly used proanthocyanidin reference standards.

Table 2: Comparison of Common Proanthocyanidin Reference Standards
Reference StandardCAS NumberMolecular FormulaTypeKey Structural Feature
Proanthocyanidin A4 111466-29-6[1]C₃₀H₂₄O₁₂[1]A-typeContains an additional ether linkage between C2 of the upper unit and O7 of the lower unit.[2]
Procyanidin B1 20315-25-7C₃₀H₂₆O₁₂B-typeComposed of (-)-epicatechin (B1671481) and (+)-catechin units linked via a C4-C8 bond.
Procyanidin B2 29106-49-8[9]C₃₀H₂₆O₁₂[9]B-typeDimer of (-)-epicatechin units linked via a C4-C8 bond.
Procyanidin C1 37064-30-5[9]C₄₅H₃₈O₁₈[9]B-typeTrimer of (-)-epicatechin units with C4-C8 linkages.

The choice of a reference standard will depend on the specific research application. For studies investigating the unique biological effects of A-type proanthocyanidins, Proanthocyanidin A4 is an essential tool. For broader studies on proanthocyanidins, a panel of standards including both A-type and B-type is recommended.

The following diagram illustrates the relationship and classification of these standards.

Proanthocyanidin_Classification cluster_main Proanthocyanidins cluster_A cluster_B A_Type A-Type PA4 Proanthocyanidin A4 A_Type->PA4 B_Type B-Type PB1 Procyanidin B1 B_Type->PB1 PB2 Procyanidin B2 B_Type->PB2 PC1 Procyanidin C1 B_Type->PC1 Proanthocyanidins_Top->A_Type Proanthocyanidins_Top->B_Type

Caption: Classification of Proanthocyanidin standards.

By understanding the analytical data provided in a Certificate of Analysis and the methodologies used to obtain that data, researchers can confidently select and utilize high-quality Proanthocyanidin A4 reference standards in their work, ensuring the reliability and validity of their experimental outcomes.

References

A Comparative Analysis of the Antioxidant Activities of Proanthocyanidin A4 and Epicatechin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of Proanthocyanidin A4 and Epicatechin, focusing on their performance in various antioxidant assays and their roles in cellular signaling pathways. The information presented is supported by experimental data to aid in research and development decisions.

Quantitative Antioxidant Activity

The antioxidant capacities of Proanthocyanidin A4 and Epicatechin have been evaluated using several standard in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. While direct comparative studies for Proanthocyanidin A4 against Epicatechin are limited, the available data for individual compounds and related A-type proanthocyanidins (B150500) are summarized below.

Antioxidant AssayProanthocyanidin A4EpicatechinReference Compound
DPPH IC50 (µM) Data not available~4.9Ascorbic Acid: ~4.97
ABTS TEAC Data for Procyanidin A1: 1.75Data not availableTrolox
ORAC (µmol TE/g) Data not availableReported as seven-fold higher than EGCGTrolox

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox.

Mechanisms of Antioxidant Action and Cellular Signaling

Both Proanthocyanidin A4 and Epicatechin exert their antioxidant effects through direct radical scavenging and by modulating cellular signaling pathways involved in the endogenous antioxidant response.

Proanthocyanidin A4 , as an A-type proanthocyanidin, possesses a unique molecular structure that is believed to contribute to its bioactivity. Proanthocyanidins, in general, are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. This pathway is a key regulator of the cellular antioxidant defense system, leading to the upregulation of various antioxidant and detoxification enzymes.

Epicatechin has been shown to modulate multiple signaling pathways to combat oxidative stress. It can directly scavenge reactive oxygen species (ROS) and has been reported to influence the Nrf2 , Activator protein 1 (AP-1) , and Nuclear Factor-kappa B (NF-κB) signaling pathways. By modulating these pathways, epicatechin can enhance the expression of antioxidant enzymes and reduce the inflammatory response associated with oxidative stress.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and comparison of experimental results.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound (Proanthocyanidin A4 or Epicatechin) and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • Add a specific volume of the test compound or standard solution to the DPPH solution in a 96-well plate or cuvette.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

    • Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in the presence of a peroxyl radical generator.

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2) in a 96-well black microplate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Pre-incubate the cells with the test compound and DCFH-DA.

    • After incubation, wash the cells to remove the extracellular compound and probe.

    • Add a peroxyl radical initiator (e.g., AAPH) to induce oxidative stress.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time.

  • Calculation:

    • The antioxidant activity is determined by comparing the fluorescence in the presence of the test compound to the control (cells treated only with the radical initiator). The results can be expressed as quercetin (B1663063) equivalents.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a typical in vitro antioxidant assay and the general signaling pathways modulated by these compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (DPPH/ABTS, Antioxidant) Serial_Dilutions Create Serial Dilutions of Antioxidant Reagent_Prep->Serial_Dilutions Mix Mix Reagents and Antioxidant Dilutions Serial_Dilutions->Mix Incubate Incubate at Room Temperature Mix->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Signaling_Pathways cluster_stimulus Stimulus cluster_antioxidants Antioxidant Intervention cluster_pathways Signaling Pathways cluster_response Cellular Response Oxidative_Stress Oxidative Stress (ROS) Nrf2_ARE Nrf2/ARE Pathway Oxidative_Stress->Nrf2_ARE NF_kB NF-κB Pathway Oxidative_Stress->NF_kB AP_1 AP-1 Pathway Oxidative_Stress->AP_1 Proanthocyanidin_A4 Proanthocyanidin A4 Proanthocyanidin_A4->Nrf2_ARE Epicatechin Epicatechin Epicatechin->Nrf2_ARE Epicatechin->NF_kB Epicatechin->AP_1 Antioxidant_Enzymes ↑ Antioxidant Enzyme Expression Nrf2_ARE->Antioxidant_Enzymes Inflammation ↓ Inflammation NF_kB->Inflammation AP_1->Inflammation

A Comparative Guide: Proanthocyanidin A4 vs. Grape Seed Extract Composition and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical composition and biological activities of Proanthocyanidin (B93508) A4 and Grape Seed Extract. While Grape Seed Extract is a complex mixture of various polyphenolic compounds, Proanthocyanidin A4 is a specific A-type proanthocyanidin dimer. This document summarizes available quantitative data, details experimental protocols for key bioassays, and provides visual diagrams of relevant signaling pathways to facilitate a clear understanding of their respective properties.

Chemical Composition

Proanthocyanidin A4 and Grape Seed Extract differ significantly in their chemical complexity.

Proanthocyanidin A4 is a single, well-defined chemical entity. It is an A-type proanthocyanidin dimer, meaning it consists of two flavan-3-ol (B1228485) units linked by two bonds, including an ether linkage. Its specific chemical structure imparts distinct physical and biological properties.

Grape Seed Extract (GSE) , in contrast, is a complex mixture of various compounds.[1] The primary bioactive components of GSE are proanthocyanidins (B150500), which are oligomers and polymers of flavan-3-ol units.[2] These can be both B-type (singly linked) and A-type (doubly linked) proanthocyanidins. The exact composition of GSE can vary considerably depending on the grape variety, extraction method, and purification processes.[3][4]

Table 1: Chemical Composition Comparison

FeatureProanthocyanidin A4Grape Seed Extract
Compound Type Single A-type proanthocyanidin dimerComplex mixture of polyphenols
Main Components Proanthocyanidin A4Proanthocyanidins (monomers, dimers, oligomers, polymers), Gallic Acid, (+)-Catechin, (-)-Epicatechin, Fatty Acids, etc.[5][6]
Proanthocyanidin Linkage A-typePrimarily B-type with some A-type
Consistency High (pure compound)Variable, dependent on source and processing[7]

Biological Activity: A Quantitative Comparison

Direct comparative studies on the biological activity of purified Proanthocyanidin A4 versus a standardized Grape Seed Extract are limited in publicly available scientific literature. However, we can compare the known bioactivities of Grape Seed Extract's proanthocyanidins with the general understanding of proanthocyanidin bioactivity, while noting the absence of specific data for Proanthocyanidin A4.

Antioxidant Activity

The antioxidant capacity is a key attribute of both Proanthocyanidin A4 and Grape Seed Extract. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to quantify this activity.

Grape Seed Extract: Various studies have reported a wide range of ORAC values for commercial grape seed extracts, highlighting the variability of these products. Values have been reported to range from 2.71 to 26.4 µmol Trolox Equivalents (TE)/mg.[7] Some standardized commercial products guarantee a high antioxidant capacity, with one example being an extract with a guaranteed ORAC value of 15,000 µmol TE/g.[8] One analysis of a commercial GSE supplement reported an ORAC value of 108,130 µmol TE/100g.[9]

Table 2: Antioxidant Activity Comparison

ParameterProanthocyanidin A4Grape Seed Extract
ORAC Value Data not available2,710 - 26,400 µmol TE/g[7] Up to 15,000 µmol TE/g (standardized product)[10] 108,130 µmol TE/100g (commercial supplement)[9]
Anti-inflammatory Activity

Proanthocyanidins are known to exert anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Grape Seed Extract: A procyanidin (B600670) extract from grape seeds has been shown to inhibit nitric oxide (NO) biosynthesis in lipopolysaccharide (LPS)-stimulated macrophages with an IC50 value of 50 µg/mL.[7] This inhibition of NO production is a key indicator of anti-inflammatory activity. Grape seed proanthocyanidin extract has also been demonstrated to alleviate inflammation in experimental colitis in mice by inhibiting the NF-κB signaling pathway.[11]

Proanthocyanidin A4: While it is plausible that Proanthocyanidin A4 possesses anti-inflammatory properties, specific IC50 values for the inhibition of inflammatory markers or NF-κB activity are not currently available in the literature.

Table 3: Anti-inflammatory Activity Comparison

ParameterProanthocyanidin A4Grape Seed Extract
IC50 (NO Inhibition) Data not available50 µg/mL (Procyanidin extract)[7]
Mechanism of Action Presumed to involve NF-κB pathway inhibitionInhibition of NF-κB signaling pathway[3][7][12]

Signaling Pathways

The biological effects of proanthocyanidins are often mediated through their interaction with cellular signaling pathways. The NF-κB pathway is a critical regulator of the inflammatory response and a known target of proanthocyanidins.

NF-kB Signaling Pathway Inhibition by Proanthocyanidins cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NF-kB NF-kB IkB->NF-kB Inhibits NF-kB_n NF-kB NF-kB->NF-kB_n Translocates Proanthocyanidins Proanthocyanidins (from Grape Seed Extract) Proanthocyanidins->IKK Inhibits Proanthocyanidins->NF-kB_n Inhibits Translocation DNA DNA NF-kB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Activates Transcription

Caption: Inhibition of the NF-κB signaling pathway by proanthocyanidins.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the protocols for the key assays mentioned in this guide.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging capacity of a substance against peroxyl radicals.

Principle: The assay quantifies the ability of an antioxidant to inhibit the decline in fluorescence of a probe (commonly fluorescein) that is induced by a peroxyl radical generator (typically AAPH). The protection conferred by the antioxidant is proportional to its concentration and antioxidant capacity.

Experimental Workflow:

Caption: A simplified workflow of the ORAC assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (75 mM, pH 7.4).

    • Prepare a series of Trolox standards (a water-soluble vitamin E analog) for the calibration curve.

    • Prepare the sample extract at various concentrations.

    • Prepare a fresh solution of AAPH (a free radical initiator) in phosphate buffer.[13][14][15]

  • Assay Procedure:

    • In a 96-well black microplate, add the fluorescein solution to each well.

    • Add the Trolox standards and sample extracts to their respective wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and begin kinetic measurements of fluorescence decay at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1 to 5 minutes for at least 60 minutes.[14][15]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence decay of each sample and standard.

    • Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

    • Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.

    • Determine the ORAC value of the samples by comparing their net AUC to the Trolox standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram or milliliter of the sample.[13]

NF-κB Inhibition Assay (Cell-based)

This assay determines the ability of a compound to inhibit the activation of the NF-κB transcription factor in response to an inflammatory stimulus.

Principle: In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκB. Upon stimulation with an inflammatory agent (e.g., LPS or TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The assay measures the inhibition of this translocation or the subsequent gene expression.

Experimental Workflow:

NF-kB Inhibition Assay Workflow Cell Culture Culture Macrophages (e.g., RAW 264.7) Pre-treatment Treat cells with Proanthocyanidin A4 or GSE Cell Culture->Pre-treatment Stimulation Induce inflammation (e.g., with LPS) Pre-treatment->Stimulation Cell Lysis & Fractionation Cell Lysis & Fractionation Stimulation->Cell Lysis & Fractionation NF-kB Quantification Measure nuclear NF-kB (e.g., ELISA, Western Blot) Cell Lysis & Fractionation->NF-kB Quantification Data Analysis Calculate % Inhibition and IC50 NF-kB Quantification->Data Analysis

Caption: Workflow for a cell-based NF-κB inhibition assay.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with varying concentrations of the test compound (Proanthocyanidin A4 or Grape Seed Extract) for a specified period (e.g., 1-2 hours).

  • Inflammatory Stimulation:

    • Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) for a defined time (e.g., 30-60 minutes for NF-κB translocation).[16][17]

  • Cell Lysis and Nuclear Extraction:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear extraction kit.[16]

  • Quantification of NF-κB Translocation:

    • Measure the amount of the p65 subunit of NF-κB in the nuclear extracts using a specific ELISA kit or by Western blotting with an anti-p65 antibody.[16]

  • Data Analysis:

    • Compare the levels of nuclear p65 in treated cells to those in cells stimulated with the inflammatory agent alone.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB translocation.

Conclusion

Grape Seed Extract is a complex and variable mixture of proanthocyanidins and other phenolic compounds that has demonstrated significant antioxidant and anti-inflammatory activities in numerous studies. Its bioactivity is attributed to the synergistic effects of its various components. Proanthocyanidin A4, as a specific A-type dimer, is a constituent of the broader proanthocyanidin family. While it is expected to contribute to the overall bioactivity of extracts containing it, there is a notable lack of publicly available quantitative data on the specific antioxidant and anti-inflammatory potency of the isolated Proanthocyanidin A4.

For researchers and drug development professionals, this guide highlights the well-documented potential of Grape Seed Extract as a source of bioactive compounds. However, it also underscores the need for further research to isolate and characterize the specific activities of individual proanthocyanidins, such as Proanthocyanidin A4, to better understand their individual contributions and potential for targeted therapeutic applications. The variability in the composition of commercial grape seed extracts also emphasizes the importance of standardization and detailed chemical characterization in research and product development.

References

A Comparative Analysis of Synthetic vs. Natural Proanthocyanidin A4: Biological Potency and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proanthocyanidin (B93508) A4 (Pro-A4), an A-type proanthocyanidin dimer, has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of the biological potency of synthetic versus natural Pro-A4, supported by available experimental data. Due to a scarcity of studies directly comparing the two forms, this guide collates data from research on A-type proanthocyanidins (B150500) and related compounds to offer a comprehensive analysis for researchers.

Data Summary: Biological Potency

Direct comparative studies on the biological potency of synthetic versus natural Proanthocyanidin A4 are limited in publicly available research. However, by examining data on A-type proanthocyanidins from both natural extracts and synthetic origins, we can infer a comparative landscape. The following tables summarize quantitative data from various studies on the biological activities of A-type proanthocyanidins.

Table 1: Antioxidant Activity of A-Type Proanthocyanidins

Source/CompoundAssayIC50 ValueReference
Cranberry Proanthocyanidin Extract (Natural, A-type rich)DPPH Radical ScavengingNot specified[1]
Proanthocyanidin-rich Red Rice Extract (Natural)DPPH Radical ScavengingNot specified[2]
Wild Grape Seed Proanthocyanidin Fraction (Natural)DPPH Radical ScavengingNot specified[3]

Table 2: Anticancer Activity of A-Type Proanthocyanidins

Source/CompoundCell LineAssayIC50 ValueReference
Cranberry Proanthocyanidin Extract (Natural, A-type rich)DU145 (Prostate Cancer)Cell Viability~25 µg/mL (Significant decrease)[4]
Procyanidins (Natural Extract)A549 (Non-small cell lung cancer)MTT150.7 µM (24h), 78.41 µM (48h)[5]
Synthetic Prodelphinidins (B-type)PC-3 (Prostate Cancer)Not specified<50 µM[6]

Note: Data for specific A-type proanthocyanidins is limited. The data for procyanidins and prodelphinidins are included to provide context on the potency of related compounds.

Table 3: Anti-inflammatory Activity of A-Type Proanthocyanidins

Source/CompoundModelKey FindingsReference
A-type Cranberry Proanthocyanidins (Natural)Human Oral Epithelial CellsInhibited NF-κB p65 activation and reduced IL-8 and CCL5 secretion induced by P. gingivalis.[1]
Grape Seed Proanthocyanidins (Natural Extract)Murine Macrophages (RAW 264.7)Inhibited NF-κB translocation and iNOS expression.[7][8]
Procyanidin A2 (A-type dimer)Murine Macrophages (RAW 264.7)Targeted NF-κB, MAPK, and Nrf2 pathways to reduce inflammation and oxidative stress.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to evaluate the biological potency of proanthocyanidins.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

Protocol:

  • A stock solution of DPPH is prepared in methanol (B129727) or ethanol.

  • The test compound (synthetic or natural Pro-A4) is dissolved in a suitable solvent and prepared at various concentrations.

  • The test compound solutions are mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured using a spectrophotometer at a wavelength around 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[10]

Experimental Workflow for DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol DPPH Solution Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Sample Solution (Pro-A4) Sample_sol->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Workflow for determining antioxidant activity using the DPPH assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (synthetic or natural Pro-A4) for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, the MTT reagent is added to each well and incubated for a few hours.

  • During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength of approximately 570 nm.

  • The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Experimental Workflow for MTT Assay

MTT_Assay cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Seed_cells Seed Cells in 96-well Plate Treat_cells Treat with Pro-A4 Seed_cells->Treat_cells Add_MTT Add MTT Reagent Treat_cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_absorbance Read Absorbance (~570 nm) Solubilize->Read_absorbance Determine_IC50 Determine IC50 Read_absorbance->Determine_IC50

Workflow for assessing cell viability using the MTT assay.

Signaling Pathways Modulated by A-Type Proanthocyanidins

A-type proanthocyanidins exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. A-type proanthocyanidins have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.[1][9]

NF-κB Signaling Pathway Inhibition by Pro-A4

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome ub_p_IkBa Ub-p-IκBα p_IkBa->ub_p_IkBa Ubiquitination ub_p_IkBa->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces ProA4 Proanthocyanidin A4 ProA4->IKK Inhibits

Pro-A4 can inhibit the NF-κB pathway, reducing inflammation.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of cancer, dysregulation of the MAPK pathway is common. Proanthocyanidins have been shown to modulate this pathway, which may contribute to their anticancer effects.[9]

MAPK Signaling Pathway Modulation by Pro-A4

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GF Growth Factor GF->Receptor Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocates Transcription_Factors Transcription Factors (e.g., AP-1) ERK_nuc->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression ProA4 Proanthocyanidin A4 ProA4->Raf Inhibits ProA4->MEK Inhibits

References

Safety Operating Guide

Proanthocyanidin A4 (Standard) proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Proanthocyanidin A4, catering to researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Proanthocyanidin A4. While a specific SDS for Proanthocyanidin A4 was not identified, guidance for similar proanthocyanidins (B150500) suggests the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1] If there is a risk of dust formation, use a full-face particle respirator.

  • Ventilation: Handle Proanthocyanidin A4 in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

  • Spill Management: In the event of a spill, do not allow the product to enter drains.[1] Cover the spillage with a suitable absorbent material, and using non-sparking tools, collect the material into an appropriate, sealed container for disposal.[1] The spill area should be decontaminated afterward.[1]

Waste Characterization and Segregation

Proper characterization and segregation of waste streams are fundamental to safe and compliant disposal.

  • Waste Identification: All waste containing Proanthocyanidin A4 must be classified as chemical waste.

  • Segregation: Do not mix Proanthocyanidin A4 waste with other waste streams unless compatibility has been confirmed.[2] It is best practice to store different chemical wastes separately.[3] For instance, halogenated and non-halogenated solvent wastes should be kept apart.[3]

The following table can be used to summarize key data for waste management.

Waste Stream Component Chemical Formula Concentration Quantity Hazard Classification Notes
Proanthocyanidin A4C30H24O12
User-defined solvent 1
User-defined solvent 2
Contaminated labwareN/Ae.g., pipette tips, gloves

Step-by-Step Disposal Protocol

The disposal of Proanthocyanidin A4 and its associated waste must be conducted in accordance with local, state, and federal regulations.[4]

  • Containerization:

    • Place solid Proanthocyanidin A4 waste and contaminated materials (e.g., gloves, wipes) into a clearly labeled, durable, and sealable container.[4][5]

    • For liquid waste containing Proanthocyanidin A4, use a compatible, leak-proof container.[5] Do not overfill containers; a general guideline is to fill them to no more than 75% capacity.[2]

    • If reusing a container, ensure the original label is completely defaced.[3]

  • Labeling:

    • All waste containers must be accurately and clearly labeled with their contents, including the chemical names and approximate concentrations.[3] The label should also include the date of waste generation.[3]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[1]

    • Ensure containers are tightly closed to prevent spills or leaks.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[6][7]

    • Provide the waste disposal service with accurate information about the waste composition.

  • Empty Containers:

    • Empty containers that held Proanthocyanidin A4 should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected and disposed of as chemical waste.[3] After thorough rinsing, the container may be disposed of as regular waste, depending on institutional policies.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Proanthocyanidin A4 waste.

start Start: Proanthocyanidin A4 Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated Material) start->waste_type solid Solid Waste waste_type->solid Solid liquid Liquid Waste waste_type->liquid Liquid contaminated Contaminated Materials (Gloves, Wipes, etc.) waste_type->contaminated Contaminated containerize Select Appropriate, Labeled Container solid->containerize liquid->containerize contaminated->containerize segregate Segregate from Incompatible Wastes containerize->segregate store Store in Designated Waste Accumulation Area segregate->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs dispose Dispose via Approved Waste Vendor contact_ehs->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.